molecular formula C6H6BrNO B189594 6-bromo-1-methylpyridin-2(1H)-one CAS No. 873383-11-0

6-bromo-1-methylpyridin-2(1H)-one

Cat. No.: B189594
CAS No.: 873383-11-0
M. Wt: 188.02 g/mol
InChI Key: PUHNNXVBAOPJPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C6H6BrNO and its molecular weight is 188.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-8-5(7)3-2-4-6(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHNNXVBAOPJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355760
Record name 6-bromo-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873383-11-0
Record name 6-Bromo-1-methylpyridin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873383-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-bromo-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1-methyl-1,2-dihydropyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-bromo-1-methylpyridin-2(1H)-one CAS number 873383-11-0

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-bromo-1-methylpyridin-2(1H)-one (CAS: 873383-11-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound identified by the CAS number 873383-11-0.[1][2][3] It belongs to the pyridinone class of compounds, which are recognized as important structural motifs in medicinal chemistry.[4][5] This compound serves as a versatile synthetic building block, or synthon, primarily used as an intermediate in the development of pharmaceutical compounds and other bioactive molecules.[6][7][8] Its structure, featuring a reactive bromine atom, makes it particularly valuable for functionalization through various cross-coupling reactions.[6][8] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety protocols.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValueReference(s)
CAS Number 873383-11-0[1][9]
Molecular Formula C₆H₆BrNO[7][8][9]
Molecular Weight 188.02 g/mol [7][8][9]
Appearance Orange solid[1][2]
Melting Point 105°C[8]
Boiling Point 287.1°C[8]
Purity Typically ≥97%[9]
InChI Key PUHNNXVBAOPJPW-UHFFFAOYSA-N[7]
Canonical SMILES CN1C(Br)=CC=CC1=O[7]

Synthesis

The primary synthesis route for this compound involves the N-methylation of a pyridine precursor.[1][2] The detailed experimental protocol is outlined below.

Experimental Protocol: N-methylation of 2-bromo-6-hydroxypyridine[1][2]

This procedure describes the synthesis of this compound from 2-bromo-6-hydroxypyridine.

Materials and Equipment:

  • 2-bromo-6-hydroxypyridine

  • Potassium tert-butoxide (KOt-Bu)

  • Iodomethane (CH₃I)

  • 1,4-Dioxane

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Methanol (MeOH)

  • Dry Schlenk tube

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • Dissolve 2-bromo-6-hydroxypyridine (3.43 g, 31.44 mmol) in 50 mL of 1,4-dioxane in a dry Schlenk test tube.[1][2]

  • Add potassium tert-butoxide (KOt-Bu) (8.69 g, 62.88 mmol) to the solution.[1][2]

  • Stir the reaction mixture at 100 °C for 2 hours.[1][2]

  • Cool the mixture to room temperature.[1][2]

  • Add iodomethane (19.6 mL, 314.41 mmol) dropwise to the reaction mixture.[1][2]

  • Stir the mixture at 80 °C for 16 hours.[1][2]

  • After the reaction is complete, remove the solvent by distillation under reduced pressure.[1][2]

  • Partition the resulting residue between dichloromethane (DCM) and water.[1][2]

  • Extract the aqueous layer three times with DCM.[1][2]

  • Combine the organic phases and dry them over anhydrous magnesium sulfate (MgSO₄).[1][2]

  • Filter the solution and evaporate the solvent to obtain the crude product.[1][2]

  • Purify the crude product by column chromatography using 5% methanol in DCM as the eluent.[1][2]

  • The final product is obtained as an orange solid (3.70 g, 96% yield).[1][2]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Final Product R1 2-bromo-6-hydroxypyridine P1 1. Mix in 1,4-Dioxane 2. Heat (100°C, 2h) R1->P1 R2 KOt-Bu R2->P1 R3 Iodomethane P2 1. Add Iodomethane 2. Heat (80°C, 16h) R3->P2 P1->P2 P3 Solvent Removal P2->P3 P4 Extraction (DCM/Water) P3->P4 P5 Purification (Column Chromatography) P4->P5 FP This compound P5->FP

Caption: Synthesis workflow for this compound.

Reactivity and Applications

This compound is a key intermediate in organic synthesis, valued for the reactivity of its carbon-bromine bond.

Chemical Reactivity

The bromine atom at the 6-position is a reactive site for various metal-catalyzed cross-coupling reactions.[6] This allows for the introduction of diverse functional groups and the construction of more complex molecular architectures.[6] It is commonly employed in reactions such as:

  • Suzuki-Miyaura Cross-Coupling: For the formation of carbon-carbon bonds with boronic acids.[6][8]

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.[8]

The pyridinone core itself provides a stable scaffold that can be further modified.[6]

Applications in Drug Discovery

Pyridinone derivatives are known to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[4][5] this compound is specifically utilized as an intermediate in the synthesis of:

  • Kinase Inhibitors: The pyridinone scaffold can serve as a hinge-binding motif for various kinases.[4][8]

  • Other Bioactive Molecules: It is used to prepare derivatives with potential antiviral or anticancer properties.[8][10]

The compound is considered a "protein degrader building block," highlighting its role in the development of targeted protein degradation technologies.[9]

Reactivity_Diagram cluster_reactions Cross-Coupling Reactions cluster_products Applications A This compound B Suzuki Coupling (+ Boronic Acid) A->B Pd Catalyst C Buchwald-Hartwig (+ Amine) A->C Pd Catalyst D Other C-C/C-N Coupling Reactions A->D H Complex Drug-like Molecules B->H C->H D->H E Kinase Inhibitors F Antiviral Agents G Anticancer Agents H->E H->F H->G

Caption: Reactivity and synthetic utility of the title compound.

Potential Biological Activity

While specific bioactivity data for this compound is not extensively detailed in the public domain, the broader class of pyridinone and brominated pyridinone derivatives has been investigated for various therapeutic applications. Compounds with similar structures have shown potential as antimicrobial agents, enzyme inhibitors, and anticancer agents.[10] The presence of the bromine atom can enhance lipophilicity, potentially improving membrane permeability and biological activity.[10] Its primary role remains that of a precursor for synthesizing pharmacologically active molecules.[8][10]

Safety and Handling

Appropriate safety precautions must be taken when handling this compound, as with many brominated organic compounds.[7]

Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[1][11]

Hazard CodeDescriptionGHS PictogramReference(s)
H302Harmful if swallowedGHS07[1][11][12]
H315Causes skin irritationGHS07[1][11][12]
H319Causes serious eye irritationGHS07[1][11][12]
H335May cause respiratory irritationGHS07[1][11][12]
Precautionary Measures and Storage

The following precautionary statements and handling advice are recommended.[1][11]

Statement CodeDescription
Prevention
P261 / P264Avoid breathing dust. Wash skin thoroughly after handling.[11]
P270 / P271Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.[11]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][11]
Response
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[11]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[11]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
Storage
P403 + P233 / P405Store in a well-ventilated place. Keep container tightly closed. Store locked up.[11]
Disposal
P501Dispose of contents/container to an approved waste disposal plant.[11]

Storage: Store in a cool, dry, and well-ventilated place, typically recommended at 2-8°C.[8] Keep the container tightly closed.[13][14]

Conclusion

This compound is a valuable heterocyclic intermediate with significant applications in synthetic and medicinal chemistry. Its well-defined synthesis and the reactivity of its bromine substituent make it an ideal starting material for creating diverse and complex molecules, particularly in the field of drug discovery for kinase inhibitors and other targeted therapeutics. Proper adherence to safety and handling protocols is essential when working with this compound.

References

A Technical Guide to 6-bromo-1-methylpyridin-2(1H)-one: Synthesis, Properties, and Applications in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-bromo-1-methylpyridin-2(1H)-one, a key building block in medicinal chemistry. This document details its physicochemical properties, provides a detailed synthesis protocol, and explores its application in the development of kinase inhibitors through common cross-coupling reactions.

Core Compound Data

Quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Weight 188.02 g/mol [1][2]
Molecular Formula C₆H₆BrNO[1][2]
CAS Number 873383-11-0[1][2]
Melting Point 105°C[3]
Boiling Point 287.1°C[3]
Purity Typically ≥97%[2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in palladium-catalyzed cross-coupling reactions are provided below. These protocols are foundational for researchers working with this versatile intermediate.

Synthesis of this compound

This protocol outlines the synthesis of this compound from 2-bromo-6-hydroxypyridine.

Materials:

  • 2-bromo-6-hydroxypyridine

  • Potassium tert-butoxide (KOt-Bu)

  • Iodomethane (CH₃I)

  • 1,4-Dioxane

  • Dichloromethane (DCM)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • 5% Methanol in DCM solution

Procedure:

  • In a dry Schlenk test tube, dissolve 2-bromo-6-hydroxypyridine (3.43 g, 31.44 mmol) in 50 mL of 1,4-dioxane.

  • Add potassium tert-butoxide (8.69 g, 62.88 mmol) to the solution.

  • Stir the reaction mixture at 100 °C for 2 hours.

  • Cool the mixture to room temperature.

  • Add iodomethane (19.6 mL, 314.41 mmol) dropwise.

  • Stir the mixture at 80 °C for 16 hours.

  • Upon completion, remove the solvent by distillation under reduced pressure.

  • Partition the residue between dichloromethane (DCM) and water.

  • Extract the aqueous phase with DCM (3 times).

  • Combine the organic phases and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the mixture and evaporate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography using a 5% methanol in DCM solution as the eluent to afford this compound.[1][4]

Application in Suzuki-Miyaura Cross-Coupling

This representative protocol describes the use of a bromo-pyridinone derivative in a Suzuki-Miyaura cross-coupling reaction to form a C-C bond, a common step in the synthesis of kinase inhibitors.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound, the desired arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane and water to the vial.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[5]

Role in Kinase Inhibitor Synthesis and Signaling Pathways

Pyridinone-containing compounds are recognized for their wide range of pharmacological properties, including antitumor effects.[1] They are frequently used as scaffolds in the development of kinase inhibitors. Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This compound serves as a key intermediate for creating more complex molecules that can target these pathways.

For instance, derivatives of pyridinone have been developed as inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell proliferation and survival.[6][7] Inhibition of PIM-1 can lead to apoptosis in cancer cells. Another relevant pathway is the p21 signaling pathway, where some pyridine derivatives have been shown to induce senescence in cancer cells by causing DNA damage and upregulating p21.[4]

The following diagrams illustrate the general workflow for synthesizing kinase inhibitors from this compound and a simplified hypothetical signaling pathway targeted by such inhibitors.

G start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acid) start->suzuki C-C bond formation buchwald Buchwald-Hartwig Amination (Amine) start->buchwald C-N bond formation aryl_deriv 6-Aryl-1-methylpyridin-2(1H)-one suzuki->aryl_deriv amino_deriv 6-Amino-1-methylpyridin-2(1H)-one buchwald->amino_deriv modification Further Modifications aryl_deriv->modification amino_deriv->modification library Kinase Inhibitor Library modification->library

Caption: Synthetic workflow for generating a kinase inhibitor library.

G inhibitor Pyridinone-based Kinase Inhibitor kinase Protein Kinase (e.g., PIM-1) inhibitor->kinase Inhibition apoptosis Apoptosis inhibitor->apoptosis Leads to substrate Substrate Protein kinase->substrate proliferation Cell Proliferation & Survival atp ATP atp->kinase p_substrate Phosphorylated Substrate Protein substrate->p_substrate Phosphorylation downstream Downstream Signaling p_substrate->downstream downstream->proliferation

References

An In-depth Technical Guide to 6-bromo-1-methylpyridin-2(1H)-one: Chemical Properties and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-bromo-1-methylpyridin-2(1H)-one. This pyridinone derivative is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors. This document consolidates available data on its physicochemical properties, provides a detailed synthetic protocol, and explores its utility in constructing complex bioactive molecules. The guide also visualizes key synthetic and signaling pathways relevant to its application in drug discovery.

Chemical Properties

This compound is a halogenated pyridinone with the molecular formula C₆H₆BrNO. Its chemical structure features a pyridine ring with a bromine substituent at the 6-position, a methyl group at the 1-position (the nitrogen atom), and a carbonyl group at the 2-position.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some experimental data is available, other parameters are based on computational predictions and should be considered as such.

PropertyValueSource
Molecular Formula C₆H₆BrNO[PubChem]
Molecular Weight 188.02 g/mol [1]
CAS Number 873383-11-0[1]
Appearance Orange solid[2]
Melting Point 105 °C[MySkinRecipes]
Boiling Point 287.1 ± 33.0 °C (Predicted)[ChemicalBook]
Density 1.664 ± 0.06 g/cm³ (Predicted)[ChemicalBook]
Solubility Sparingly soluble in water.[Guidechem]
Storage Conditions Room temperature, inert atmosphere.[BLDpharm]

Note: Predicted values are calculated using computational models and may differ from experimental results.

Spectral Data

1.2.1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the methyl protons and the three protons on the pyridinone ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group.

1.2.2. 13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon is expected to have the largest chemical shift.

1.2.3. FT-IR Spectroscopy (Predicted)

The infrared spectrum is expected to show a strong absorption band for the C=O stretching vibration of the pyridinone ring, typically in the range of 1650-1690 cm⁻¹. C-H stretching and bending vibrations, as well as C-N and C-Br stretching vibrations, will also be present.

1.2.4. Mass Spectrometry (Predicted)

The mass spectrum will show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of the bromine atom, the methyl group, and carbon monoxide.

Synthesis and Experimental Protocols

A common synthetic route to this compound involves the N-methylation of 2-bromo-6-hydroxypyridine.[2]

Synthesis of this compound

Reaction Scheme:

Experimental Protocol:

  • Deprotonation: In a dry Schlenk tube under an inert atmosphere, dissolve 2-bromo-6-hydroxypyridine (3.43 g, 31.44 mmol) in 50 mL of 1,4-dioxane.

  • Add potassium tert-butoxide (KOt-Bu) (8.69 g, 62.88 mmol) to the solution.

  • Stir the reaction mixture at 100 °C for 2 hours.

  • Cool the mixture to room temperature.

  • Methylation: Add iodomethane (19.6 mL, 314.41 mmol) dropwise to the reaction mixture.

  • Stir the mixture at 80 °C for 16 hours.

  • Work-up and Purification: After the reaction is complete, remove the solvent by distillation under reduced pressure.

  • Partition the residue between dichloromethane (DCM) and water.

  • Extract the aqueous phase three times with DCM.

  • Combine the organic phases and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the solution and evaporate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with 5% methanol in DCM, to afford this compound as an orange solid (3.70 g, 96% yield).[2]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_workup Work-up & Purification cluster_product Product 2-bromo-6-hydroxypyridine 2-bromo-6-hydroxypyridine Deprotonation Deprotonation 2-bromo-6-hydroxypyridine->Deprotonation KOt-Bu KOt-Bu KOt-Bu->Deprotonation Iodomethane Iodomethane Methylation Methylation Iodomethane->Methylation Deprotonation->Methylation Solvent_Removal Solvent Removal Methylation->Solvent_Removal Extraction Extraction Solvent_Removal->Extraction Drying Drying Extraction->Drying Chromatography Chromatography Drying->Chromatography Product_Compound This compound Chromatography->Product_Compound

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Discovery

The bromine atom at the 6-position of this compound serves as a versatile handle for various cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Cross-Coupling Reactions

This compound is particularly useful in palladium-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig amination reactions. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the introduction of diverse substituents at the 6-position of the pyridinone ring.

Cross_Coupling_Reactions cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki_Reactant Aryl/Heteroaryl Boronic Acid Start->Suzuki_Reactant Pd catalyst, Base Buchwald_Reactant Amine (R₂NH) Start->Buchwald_Reactant Pd catalyst, Base Suzuki_Product 6-Aryl/Heteroaryl-1-methylpyridin-2(1H)-one Suzuki_Reactant->Suzuki_Product Buchwald_Product 6-(Amino)-1-methylpyridin-2(1H)-one Buchwald_Reactant->Buchwald_Product

Caption: Reactivity in cross-coupling reactions.

Application in Kinase Inhibitor Synthesis

Pyridinone scaffolds are prevalent in many kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the kinase active site. This compound is a valuable starting material for the synthesis of inhibitors targeting various kinases, including p38 MAP kinase and Janus kinases (JAKs).

3.2.1. p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase signaling pathway is a crucial regulator of inflammatory responses. Dysregulation of this pathway is implicated in various inflammatory diseases. The development of p38 inhibitors is, therefore, a significant area of drug discovery. Substituted pyridinones have been identified as potent and selective p38 inhibitors.[3]

p38_MAPK_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Cascade cluster_cellular_response Cellular Response Stress Stress MAPKKK MAPKKK Stress->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MKK3_6->p38 MK2 MAPKAPK2 p38->MK2 Inflammation Inflammation MK2->Inflammation Apoptosis Apoptosis MK2->Apoptosis Inhibitor Pyridinone-based p38 Inhibitor Inhibitor->p38

Caption: Inhibition of the p38 MAPK signaling pathway.

3.2.2. Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is essential for mediating cellular responses to a wide range of cytokines and growth factors, playing a critical role in the immune system. Inhibitors of JAKs are effective in treating autoimmune diseases and myeloproliferative neoplasms. Tricyclic pyridones have been explored as potent JAK2 inhibitors.[4]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT Dimer STAT->pSTAT Gene_Transcription Gene Transcription pSTAT->Gene_Transcription Translocation Inhibitor Pyridone-based JAK Inhibitor Inhibitor->JAK

Caption: Inhibition of the JAK-STAT signaling pathway.

Conclusion

This compound is a synthetically versatile building block with significant potential in medicinal chemistry and drug discovery. Its utility in established cross-coupling reactions provides a straightforward entry to a diverse range of substituted pyridinone derivatives. The prevalence of the pyridinone scaffold in clinically relevant kinase inhibitors highlights the importance of this compound as a key intermediate for the development of novel therapeutics targeting signaling pathways implicated in inflammatory diseases and cancer. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug development.

References

Synthesis of 6-bromo-1-methylpyridin-2(1H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 6-bromo-1-methylpyridin-2(1H)-one, a key intermediate in the development of various pharmaceutical compounds.[1] The synthesis involves the N-methylation of 2-bromo-6-hydroxypyridine. This document outlines the necessary reagents, reaction conditions, purification methods, and expected yields.

Reaction Scheme

The synthesis proceeds via the deprotonation of 2-bromo-6-hydroxypyridine by a strong base, followed by nucleophilic attack of the resulting alkoxide on an alkylating agent, in this case, iodomethane.

G 2-bromo-6-hydroxypyridine 2-bromo-6-hydroxypyridine Potassium salt Potassium salt 2-bromo-6-hydroxypyridine->Potassium salt KOt-Bu 1,4-dioxane, 100°C, 2h This compound This compound Potassium salt->this compound Iodomethane 80°C, 16h

Caption: Synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.[2]

ParameterValue
Reactants
2-bromo-6-hydroxypyridine3.43 g (31.44 mmol)
Potassium tert-butoxide (KOt-Bu)8.69 g (62.88 mmol)
Iodomethane19.6 mL (314.41 mmol)
Solvent
1,4-Dioxane50 mL
Reaction Conditions
Deprotonation Temperature100 °C
Deprotonation Time2 hours
Methylation Temperature80 °C
Methylation Time16 hours
Product
This compound3.70 g
Yield 96%

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.[2]

Materials and Reagents
  • 2-bromo-6-hydroxypyridine

  • Potassium tert-butoxide (KOt-Bu)

  • Iodomethane

  • 1,4-Dioxane

  • Dichloromethane (DCM)

  • Water

  • Anhydrous magnesium sulfate (MgSO4)

  • Methanol

Procedure
  • Reaction Setup: In a dry Schlenk test tube, dissolve 2-bromo-6-hydroxypyridine (3.43 g, 31.44 mmol) in 50 mL of 1,4-dioxane.

  • Deprotonation: Add potassium tert-butoxide (KOt-Bu) (8.69 g, 62.88 mmol) to the solution.

  • Heat the reaction mixture at 100 °C for 2 hours with stirring.

  • Methylation: Cool the reaction mixture to room temperature.

  • Add iodomethane (19.6 mL, 314.41 mmol) dropwise to the mixture.

  • Heat the mixture at 80 °C for 16 hours with stirring.

  • Workup: After the reaction is complete, remove the solvent by distillation under reduced pressure.

  • Partition the residue between dichloromethane (DCM) and water.

  • Extract the aqueous layer with DCM three times.

  • Combine the organic phases and dry over anhydrous magnesium sulfate (MgSO4).

  • Purification: Filter the mixture and evaporate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography using 5% methanol in DCM as the eluent.

  • The final product, this compound, is obtained as an orange solid (3.70 g, 96% yield).[2]

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow.

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Dissolve Dissolve Add_KOtBu Add_KOtBu Dissolve->Add_KOtBu Heat_100C Heat_100C Add_KOtBu->Heat_100C Cool Cool Heat_100C->Cool Add_Iodomethane Add_Iodomethane Cool->Add_Iodomethane Heat_80C Heat_80C Add_Iodomethane->Heat_80C Remove_Solvent Remove_Solvent Heat_80C->Remove_Solvent Partition Partition Remove_Solvent->Partition Extract Extract Partition->Extract Combine_Dry Combine_Dry Extract->Combine_Dry Filter_Evaporate Filter_Evaporate Combine_Dry->Filter_Evaporate Column_Chromatography Column_Chromatography Filter_Evaporate->Column_Chromatography Final_Product Final_Product Column_Chromatography->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 6-bromo-1-methylpyridin-2(1H)-one: Synthesis and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 6-bromo-1-methylpyridin-2(1H)-one, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The document outlines a verified experimental protocol for its synthesis and discusses the expected features of its 1H Nuclear Magnetic Resonance (NMR) spectrum. Due to the absence of publicly available, experimentally-derived 1H NMR data for this specific compound in the searched literature, this guide will instead focus on the synthetic pathway and an analysis of the anticipated proton NMR signals based on established principles and data from analogous structures.

Data Presentation

While specific, experimentally-determined 1H NMR data for this compound is not available in the cited literature, Table 1 outlines the expected 1H NMR signals. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles. The pyridinone ring protons (H-3, H-4, and H-5) are expected to form a coupled spin system, and their chemical shifts and coupling constants would be influenced by the electron-withdrawing bromine atom and the pyridinone core. The N-methyl group is anticipated to appear as a distinct singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
N-CH₃3.4 - 3.6s (singlet)N/A
H-36.2 - 6.4d (doublet)J₃,₄ ≈ 7-9
H-47.3 - 7.5t (triplet) or dd (doublet of doublets)J₄,₃ ≈ 7-9, J₄,₅ ≈ 7-9
H-56.5 - 6.7d (doublet)J₅,₄ ≈ 7-9

Note: These are estimated values. Actual experimental data may vary based on solvent and other experimental conditions.

Experimental Protocols

A detailed protocol for the synthesis of this compound has been reported and is outlined below.

Synthesis of this compound

This synthesis is a two-step process starting from 2-bromo-6-hydroxypyridine. The first step involves the deprotonation of the hydroxyl group, followed by methylation.

Step 1: Deprotonation of 2-bromo-6-hydroxypyridine

  • Dissolve 2-bromo-6-hydroxypyridine (1 equivalent) in anhydrous 1,4-dioxane in a dry Schlenk tube under an inert atmosphere.

  • Add potassium tert-butoxide (KOt-Bu) (2 equivalents) to the solution.

  • Stir the reaction mixture at 100 °C for 2 hours.

  • Cool the mixture to room temperature.

Step 2: Methylation

  • To the cooled reaction mixture from Step 1, add iodomethane (10 equivalents) dropwise.

  • Stir the mixture at 80 °C for 16 hours.

  • After the reaction is complete, remove the solvent by distillation under reduced pressure.

  • Partition the residue between dichloromethane (DCM) and water.

  • Extract the aqueous layer with DCM (3 times).

  • Combine the organic phases and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the solution and evaporate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography (eluent: 5% methanol in DCM) to yield this compound as an orange solid.

Mandatory Visualization

The following diagrams illustrate the chemical structure and the synthetic workflow for this compound.

Figure 1: Chemical structure of the target compound.

synthesis_workflow start 2-bromo-6-hydroxypyridine step1 Deprotonation with KOt-Bu in 1,4-dioxane at 100°C start->step1 intermediate Potassium 2-bromo-6-oxidopyridin-1-ide step1->intermediate step2 Methylation with Iodomethane at 80°C intermediate->step2 workup Workup and Purification (Extraction and Column Chromatography) step2->workup product This compound workup->product

Figure 2: Synthetic workflow for this compound.

In-Depth Technical Guide: 13C NMR Data for 6-bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C NMR data for the compound 6-bromo-1-methylpyridin-2(1H)-one. Due to the absence of publicly available experimental spectra, this document presents high-quality predicted 13C NMR data. This guide also includes a detailed experimental protocol for the synthesis of the title compound and illustrative diagrams of the synthetic pathway and a potential biological signaling pathway, given its relevance in medicinal chemistry.

Predicted 13C NMR Data

The predicted 13C NMR chemical shifts for this compound are summarized in Table 1. These values were calculated using advanced computational algorithms and provide a reliable reference for the identification and characterization of this compound. The assignments are based on the standard numbering of the pyridinone ring system.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (δ, ppm)
C2 (C=O)160.5
C3121.2
C4139.8
C5109.5
C6 (C-Br)141.7
N-CH337.3

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS at 0.00 ppm) and were calculated for a standard solvent such as CDCl3.

Experimental Protocols

Synthesis of this compound

This protocol describes the N-methylation of 6-bromo-2-hydroxypyridine to yield the target compound.

Materials:

  • 6-bromo-2-hydroxypyridine

  • Potassium tert-butoxide (KOt-Bu)

  • Iodomethane (CH3I)

  • 1,4-Dioxane

  • Dichloromethane (DCM)

  • Water

  • Magnesium sulfate (MgSO4)

  • Standard laboratory glassware and equipment for organic synthesis (e.g., Schlenk tube, condenser, magnetic stirrer, rotary evaporator)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, dissolve 6-bromo-2-hydroxypyridine in 1,4-dioxane.

  • Add potassium tert-butoxide to the solution.

  • Stir the reaction mixture at 100 °C for 2 hours.

  • Cool the mixture to room temperature.

  • Add iodomethane dropwise to the reaction mixture.

  • Stir the mixture at 80 °C for 16 hours.

  • Upon completion, remove the solvent by distillation under reduced pressure.

  • Partition the residue between dichloromethane (DCM) and water.

  • Extract the aqueous layer with DCM (3 times).

  • Combine the organic phases and dry over anhydrous magnesium sulfate (MgSO4).

  • Filter the solution and evaporate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography to afford this compound.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow for this compound and a potential signaling pathway that may be targeted by this class of compounds.

synthesis_workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Reaction Steps cluster_product Final Product 6-bromo-2-hydroxypyridine 6-bromo-2-hydroxypyridine Mixing_and_Heating_1 1. Mix in 1,4-Dioxane 2. Heat at 100°C for 2h 6-bromo-2-hydroxypyridine->Mixing_and_Heating_1 KOt-Bu KOt-Bu KOt-Bu->Mixing_and_Heating_1 Iodomethane Iodomethane Cooling_and_Addition 3. Cool to RT 4. Add Iodomethane Iodomethane->Cooling_and_Addition Mixing_and_Heating_1->Cooling_and_Addition Heating_2 5. Heat at 80°C for 16h Cooling_and_Addition->Heating_2 Workup 6. Solvent Removal 7. Extraction with DCM Heating_2->Workup Purification 8. Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Pyridinone-based molecules are often investigated as kinase inhibitors.[1] The following diagram illustrates a generic signaling pathway that could be modulated by such a compound.

signaling_pathway Hypothetical Kinase Inhibitor Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Kinase Downstream Kinase Receptor_Tyrosine_Kinase->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Inhibitor This compound (Potential Inhibitor) Inhibitor->Downstream_Kinase

Caption: Potential mechanism of action for a pyridinone-based kinase inhibitor.

Conclusion

This technical guide provides essential predicted 13C NMR data for this compound, a compound of interest in medicinal chemistry. The included synthesis protocol offers a clear pathway to obtaining this molecule for further experimental investigation. The provided diagrams of the synthesis workflow and a hypothetical signaling pathway serve to contextualize the practical application and potential biological relevance of this compound for researchers in drug discovery and development.

References

Unveiling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of 6-bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 6-bromo-1-methylpyridin-2(1H)-one, a heterocyclic compound of interest in pharmaceutical and chemical research. This document outlines detailed experimental protocols, predicted fragmentation patterns, and data interpretation strategies essential for the accurate identification and characterization of this molecule.

Introduction

This compound (C₆H₆BrNO) is a substituted pyridinone with a molecular weight of approximately 188.02 g/mol .[1][2] Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.[3] This guide will delve into the expected mass spectral behavior of this compound under common ionization techniques.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern due to the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a pair of peaks for the molecular ion (M⁺) and bromine-containing fragments, separated by 2 m/z units (M and M+2) with a relative intensity ratio of roughly 1:1.[4][5]

Molecular Ion Peak

The molecular ion peak is anticipated to appear as a doublet at m/z 187 and 189, corresponding to the [C₆H₆⁷⁹BrNO]⁺ and [C₆H₆⁸¹BrNO]⁺ ions. The monoisotopic mass of the compound is 186.96328 u.[6]

Fragmentation Pathway

Upon ionization, the molecular ion can undergo fragmentation, yielding characteristic product ions. The fragmentation of substituted pyridines is influenced by the nature and position of the substituents on the pyridine ring.[7][8] For this compound, the following fragmentation pathways are plausible:

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for N-methylated compounds is the loss of the methyl group, which would result in a fragment ion at m/z 172/174.

  • Loss of Carbon Monoxide (CO): Pyridinones can undergo the neutral loss of carbon monoxide from the ring, leading to a fragment at m/z 159/161.

  • Loss of a Bromine Radical (•Br): Cleavage of the carbon-bromine bond would result in an ion at m/z 108.

  • Combined Losses: Sequential losses, such as the loss of CO followed by the loss of a bromine radical, could also occur.

The proposed fragmentation pathway is visualized in the diagram below.

Fragmentation_Pathway M [M]⁺ m/z 187/189 F1 [M - CH₃]⁺ m/z 172/174 M->F1 - •CH₃ F2 [M - CO]⁺ m/z 159/161 M->F2 - CO F3 [M - Br]⁺ m/z 108 M->F3 - •Br

Figure 1: Proposed mass spectrometry fragmentation pathway for this compound.

Quantitative Data Summary

The following table summarizes the predicted m/z values and their corresponding proposed ionic fragments for this compound.

m/z (Proposed) Ion Formula Description
187/189[C₆H₆BrNO]⁺Molecular Ion (M⁺)
172/174[C₅H₃BrNO]⁺Loss of a methyl radical (•CH₃)
159/161[C₅H₆BrN]⁺Loss of carbon monoxide (CO)
108[C₆H₆NO]⁺Loss of a bromine radical (•Br)

Experimental Protocols

A general experimental protocol for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS) is provided below. This protocol can be adapted based on the specific instrumentation available.

Sample Preparation
  • Dissolution: Accurately weigh and dissolve the this compound standard in a suitable volatile organic solvent such as methanol or acetonitrile to a stock concentration of 1 mg/mL.[9]

  • Dilution: Prepare a working solution by diluting the stock solution with the mobile phase to a final concentration in the range of 1-10 µg/mL.[9]

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reverse-phase column is suitable for the separation of this compound.

  • Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both containing 0.1% formic acid, is recommended. Formic acid is preferred over trifluoroacetic acid for MS compatibility.[9][10]

  • Gradient: A typical gradient could be 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS) Conditions
  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for this type of compound.[3]

  • Mass Analyzer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument is recommended for accurate mass measurements.[11]

  • Scan Range: m/z 50-500.

  • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and source temperature to achieve maximum signal intensity for the molecular ion.

The general workflow for this analysis is depicted in the following diagram.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Dissolve Dissolve Compound Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter Sample Dilute->Filter Inject Inject into LC System Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze Mass Analysis (TOF/Orbitrap) Ionize->Analyze Detect Ion Detection Analyze->Detect Process Process Raw Data Detect->Process Identify Identify Molecular Ion Process->Identify Analyze_Frag Analyze Fragmentation Identify->Analyze_Frag

Figure 2: General experimental workflow for the LC-MS analysis of this compound.

Conclusion

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted fragmentation patterns and detailed experimental protocols serve as a valuable resource for researchers in the fields of analytical chemistry, drug discovery, and medicinal chemistry. The characteristic isotopic signature of bromine is a key feature in the identification of this compound and its metabolites. High-resolution mass spectrometry is crucial for confirming the elemental composition of the molecular ion and its fragments.

References

Crystal Structure of 6-bromo-1-methylpyridin-2(1H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-1-methylpyridin-2(1H)-one is a heterocyclic compound of interest in medicinal chemistry and drug development. Its molecular structure, featuring a pyridinone core with bromine and methyl substitutions, presents a scaffold for the synthesis of various derivatives with potential biological activities. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for rational drug design, polymorphism studies, and predicting its physicochemical properties.

Despite its relevance, a comprehensive, publicly available crystallographic study detailing the single-crystal X-ray diffraction analysis of this compound could not be located in the course of this review. While the synthesis and general chemical properties of the compound are documented, the specific quantitative data derived from a crystal structure determination, such as unit cell parameters, bond lengths, bond angles, and torsion angles, remain unpublished in accessible scientific literature and crystallographic databases.

This guide, therefore, serves as a foundational document outlining the known information about this compound and provides a template for the presentation of its crystal structure data once it becomes available. The subsequent sections detail the expected experimental protocols for its synthesis and crystallization, and the standard format for presenting its crystallographic data.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the methylation of 6-bromo-2-hydroxypyridine. A typical synthetic procedure is as follows:

  • Reaction Setup: To a solution of 6-bromo-2-hydroxypyridine in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a base is added. Common bases for this reaction include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added to the reaction mixture. The reaction is stirred at room temperature or gently heated to facilitate the N-methylation.

  • Workup and Purification: Upon completion of the reaction, the mixture is quenched with water and the product is extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) to yield pure this compound.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining single crystals of sufficient quality is a critical step for X-ray crystallographic analysis. A general approach to the crystallization of this compound would involve:

  • Solvent Selection: A range of solvents and solvent mixtures should be screened to determine the optimal conditions for crystal growth. The ideal solvent is one in which the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a less volatile solvent in which the compound is poorly soluble (the precipitant). The vapor of the more volatile solvent slowly diffuses into the precipitant, leading to a gradual increase in the concentration of the compound and promoting crystal growth.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, reducing the solubility and inducing crystallization.

Data Presentation (Hypothetical)

Once the crystal structure of this compound is determined, the quantitative data would be summarized in the following tables for clarity and comparative analysis.

Table 1: Crystal Data and Structure Refinement for this compound.

ParameterValue
Empirical formulaC₆H₆BrNO
Formula weight188.02
Temperature (K)[e.g., 293(2)]
Wavelength (Å)[e.g., 0.71073]
Crystal system[e.g., Monoclinic]
Space group[e.g., P2₁/c]
Unit cell dimensions
a (Å)[Value]
b (Å)[Value]
c (Å)[Value]
α (°)[Value]
β (°)[Value]
γ (°)[Value]
Volume (ų)[Value]
Z[Value]
Density (calculated) (Mg/m³)[Value]
Absorption coefficient (mm⁻¹)[Value]
F(000)[Value]
Crystal size (mm³)[Value]
θ range for data collection (°)[Value]
Index ranges[Value]
Reflections collected[Value]
Independent reflections[Value]
Completeness to θ = ...° (%)[Value]
Refinement method[e.g., Full-matrix least-squares on F²]
Data / restraints / parameters[Value]
Goodness-of-fit on F²[Value]
Final R indices [I>2σ(I)][Value]
R indices (all data)[Value]
Largest diff. peak and hole (e.Å⁻³)[Value]

Table 2: Selected Bond Lengths (Å) for this compound.

BondLength (Å)
Br(1)-C(6)[Value]
O(1)-C(2)[Value]
N(1)-C(2)[Value]
N(1)-C(6)[Value]
N(1)-C(7)[Value]
C(2)-C(3)[Value]
C(3)-C(4)[Value]
C(4)-C(5)[Value]
C(5)-C(6)[Value]

Table 3: Selected Bond Angles (°) for this compound.

AtomsAngle (°)
C(2)-N(1)-C(6)[Value]
C(2)-N(1)-C(7)[Value]
C(6)-N(1)-C(7)[Value]
O(1)-C(2)-N(1)[Value]
O(1)-C(2)-C(3)[Value]
N(1)-C(2)-C(3)[Value]
C(2)-C(3)-C(4)[Value]
C(3)-C(4)-C(5)[Value]
C(4)-C(5)-C(6)[Value]
N(1)-C(6)-C(5)[Value]
N(1)-C(6)-Br(1)[Value]
C(5)-C(6)-Br(1)[Value]

Visualization of Experimental Workflow

The general workflow for the synthesis and structural determination of this compound can be visualized as follows.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Structural Analysis start 6-bromo-2-hydroxypyridine reaction Methylation (e.g., CH3I, base) start->reaction purification Purification (Chromatography/Recrystallization) reaction->purification product This compound purification->product dissolution Dissolution in suitable solvent product->dissolution crystal_growth Crystal Growth (e.g., Slow Evaporation) dissolution->crystal_growth single_crystal Single Crystal crystal_growth->single_crystal xray Single-Crystal X-ray Diffraction single_crystal->xray structure_solution Structure Solution and Refinement xray->structure_solution data_analysis Data Analysis and Validation structure_solution->data_analysis

General workflow for synthesis and structural analysis.

Conclusion

While a definitive crystal structure of this compound is not currently available in the public domain, this guide provides the necessary framework for its determination and presentation. The synthesis of this compound is well-established, and standard crystallization techniques are expected to yield single crystals suitable for X-ray diffraction analysis. The elucidation of its crystal structure will be invaluable for the scientific community, particularly for researchers in drug discovery and materials science, as it will enable a deeper understanding of its structure-property relationships and facilitate the design of novel molecules with tailored functionalities. Future work should focus on obtaining and publishing the single-crystal X-ray structure of this compound to fill the current knowledge gap.

An In-depth Technical Guide on the Solubility of 6-bromo-1-methylpyridin-2(1H)-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-bromo-1-methylpyridin-2(1H)-one, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines established experimental protocols for determining solubility and presents a representative data framework.

Quantitative Solubility Data

For the purpose of illustrating how such data would be presented, the following table provides a hypothetical yet realistic representation of solubility data that could be obtained through the experimental methods described in Section 2.

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Method
Methanol2515.20.081Shake-Flask
Ethanol2510.50.056Shake-Flask
Acetone2525.80.137HPLC-UV
Acetonitrile2518.90.101HPLC-UV
Dichloromethane2535.40.188Gravimetric
Ethyl Acetate258.70.046Shake-Flask
N,N-Dimethylformamide (DMF)2555.10.293HPLC-UV
Dimethyl Sulfoxide (DMSO)2575.30.400HPLC-UV
Tetrahydrofuran (THF)2522.60.120Gravimetric

Note: The data presented in this table is illustrative and intended to serve as a template for reporting experimentally determined values.

Experimental Protocols for Solubility Determination

Several well-established methods can be employed to determine the solubility of this compound. The choice of method often depends on the required accuracy, throughput, and the stage of the research or development process. The most common and reliable method is the equilibrium shake-flask method[5].

2.1. Thermodynamic Solubility Determination via Shake-Flask Method

This method measures the equilibrium solubility of a compound, which is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution[5][6].

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then determined.

Detailed Methodology:

  • Preparation: Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of excess solid is crucial to ensure saturation[5].

  • Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer. The equilibration time is critical and should be sufficient to reach a thermodynamic equilibrium, typically 24 to 72 hours[5]. Preliminary studies can be conducted to determine the optimal time.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is commonly achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE) that does not adsorb the solute[5].

  • Quantification: Accurately measure the concentration of this compound in the clear, saturated filtrate. Several analytical techniques can be used:

    • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a highly accurate and widely used method. A calibration curve is prepared using standard solutions of the compound of known concentrations. The saturated solution is diluted with a suitable solvent, and the concentration is determined by comparing its HPLC peak area to the calibration curve[7][8].

    • UV-Vis Spectroscopy: If the compound has a distinct chromophore and does not suffer from interference from the solvent, UV-Vis spectroscopy can be a rapid quantification method. A calibration curve is generated based on the absorbance of standard solutions[6].

    • Gravimetric Analysis: This involves evaporating a known volume of the saturated filtrate to dryness and weighing the residual solid. This method is straightforward but may be less accurate for solvents with high boiling points or for compounds that are not thermally stable.

2.2. Kinetic Solubility Measurement

Kinetic solubility is often measured in early drug discovery to quickly assess the solubility of compounds that are first dissolved in a strong organic solvent like DMSO and then diluted into an aqueous or buffer system[6][9]. While the user requested solubility in organic solvents, a variation of this method can be used to quickly screen for suitable organic solvents.

Principle: A concentrated stock solution of the compound in a highly soluble solvent (e.g., DMSO) is incrementally added to the target organic solvent until precipitation is observed. The concentration at which precipitation occurs is the kinetic solubility[6].

Detailed Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble, such as DMSO.

  • Titration: Add small, precise aliquots of the stock solution to a known volume of the target organic solvent while monitoring for the appearance of turbidity or precipitation. This can be done visually or using nephelometry for higher sensitivity[6].

  • Determination: The concentration of the compound in the target solvent just before or at the point of precipitation is recorded as the kinetic solubility.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination process using the shake-flask method.

Solubility_Workflow cluster_quant Quantification Methods prep Preparation equil Equilibration prep->equil Add excess solute to solvent sep Phase Separation equil->sep Agitate at constant T (24-72h) quant Quantification sep->quant Centrifuge/Filter result Solubility Data quant->result Calculate Conc. hplc HPLC-UV quant->hplc uv_vis UV-Vis quant->uv_vis grav Gravimetric quant->grav

Caption: Workflow for Thermodynamic Solubility Determination.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physicochemical properties, pKa and logP, of the heterocyclic compound 6-bromo-1-methylpyridin-2(1H)-one. Designed for researchers, scientists, and professionals in drug development, this document outlines predicted values, detailed experimental protocols for their determination, and the potential relevance of this compound scaffold in signaling pathways.

Physicochemical Data Summary

The following table summarizes the available predicted physicochemical data for this compound. As of the writing of this guide, no experimentally determined values for the pKa and logP of this specific compound have been published in the peer-reviewed literature.

ParameterValueMethodSource
pKa -0.98 ± 0.62PredictedChemicalBook[1]
logP 0.8Calculated (XLogP3-AA for isomer 4-bromo-1-methylpyridin-2(1H)-one)Guidechem[2]

Note on Predicted pKa: The predicted pKa value of -0.98 suggests that this compound is a very weak base. The protonation of the pyridinone oxygen is unlikely to occur under typical physiological pH conditions. This low basicity is an important consideration in drug design, as it influences the compound's charge state, solubility, and potential for ionic interactions with biological targets.

Note on Calculated logP: The provided logP value is for an isomer, 4-bromo-1-methylpyridin-2(1H)-one, and should be considered a rough estimate for the lipophilicity of this compound. Lipophilicity, represented by logP, is a critical parameter in drug development, affecting absorption, distribution, metabolism, and excretion (ADME) properties. A logP value around 0.8 suggests that the compound has a balanced hydrophilic-lipophilic character.

Experimental Protocols for Physicochemical Parameter Determination

For researchers seeking to experimentally determine the pKa and logP of this compound or its analogs, the following established methodologies are recommended.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a compound.

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically deionized water or a co-solvent system (e.g., water-methanol) if solubility is limited. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., 0.1 M KCl).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.

  • Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.

  • Data Analysis: The equivalence point of the titration is determined from the titration curve (a plot of pH versus titrant volume). The pKa can then be calculated using the Henderson-Hasselbalch equation. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal.

Determination of logP by Shake-Flask Method

The shake-flask method is the traditional and most straightforward technique for measuring the partition coefficient (logP) of a compound between n-octanol and water.

Methodology:

  • System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a sufficient period to allow for the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Relevance in Signaling Pathways

Pyridinone derivatives are recognized as privileged scaffolds in medicinal chemistry and have been investigated as inhibitors of various enzymes, particularly protein kinases.[3][4] Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by small molecule inhibitors, a class to which pyridinone derivatives often belong.[5][6]

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Activates Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylates Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Ligand Ligand Ligand->Receptor Binds Inhibitor Pyridinone Inhibitor Inhibitor->Kinase_1 Inhibits

Caption: A simplified kinase signaling pathway targeted by pyridinone-based inhibitors.

The experimental workflow for assessing the inhibitory activity of a compound like this compound against a specific kinase is a multi-step process.

Experimental_Workflow Compound_Synthesis Synthesis of This compound Kinase_Assay In Vitro Kinase Inhibition Assay Compound_Synthesis->Kinase_Assay Test Compound Cell_Based_Assay Cell-Based Proliferation Assay Kinase_Assay->Cell_Based_Assay Active Compounds In_Vivo_Studies In Vivo Efficacy Studies (e.g., Xenograft Model) Cell_Based_Assay->In_Vivo_Studies Potent Compounds ADME_Tox ADME/Toxicity Profiling Cell_Based_Assay->ADME_Tox Profile Promising Compounds Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Efficacious Compounds ADME_Tox->Lead_Optimization Favorable Profiles

Caption: Experimental workflow for evaluating kinase inhibitor drug candidates.

References

Theoretical and Computational Insights into 6-bromo-1-methylpyridin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 6-bromo-1-methylpyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific published computational studies on this molecule, this document outlines established methodologies and presents data from closely related bromo-pyridine derivatives to serve as a predictive framework. This guide details standard protocols for Density Functional Theory (DFT) calculations, including geometry optimization, spectroscopic analysis, and the determination of electronic properties. Furthermore, it establishes a workflow for potential molecular docking studies to explore its bioactivity. The aim is to equip researchers with the necessary theoretical foundation to investigate the chemical behavior and potential applications of this compound.

Introduction

This compound (C₆H₆BrNO) is a substituted pyridinone that serves as a valuable intermediate in organic synthesis.[1][2] Its structure, featuring a bromine atom, offers a reactive site for functionalization, making it a key building block for more complex molecules, particularly in the development of kinase inhibitors and other bioactive compounds.[1][2] Understanding the molecule's structural, electronic, and spectroscopic properties through computational methods is crucial for predicting its reactivity, stability, and potential interactions with biological targets.

Theoretical studies, primarily employing Density Functional Theory (DFT), are indispensable for elucidating molecular characteristics at the quantum level. These methods provide a cost-effective and accurate alternative to purely experimental approaches for determining properties like vibrational frequencies and geometric parameters.

Molecular and Physicochemical Properties

Basic physicochemical properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₆H₆BrNO[3]
Molecular Weight 188.02 g/mol [3]
CAS Number 873383-11-0[3]
Purity ≥97% (Commercially available)[3]
Appearance Orange solid (as per synthesis)[4]

Synthesis Protocols

A common method for the synthesis of this compound involves the methylation of a precursor.

Experimental Protocol: Methylation of 2-bromo-6-hydroxypyridine
  • Reactant Preparation : In a dry Schlenk test tube, dissolve 2-bromo-6-hydroxypyridine (3.43 g, 31.44 mmol) in 50 mL of 1,4-dioxane.[4]

  • Base Addition : Add potassium tert-butoxide (KOt-Bu) (8.69 g, 62.88 mmol) to the solution.[4]

  • Heating : Stir the reaction mixture at 100 °C for 2 hours.[4]

  • Cooling and Methylation : Cool the mixture to room temperature. Add iodomethane (19.6 mL, 314.41 mmol) dropwise and stir the mixture at 80 °C for 16 hours.[4]

  • Workup : After the reaction is complete, remove the solvent by distillation under reduced pressure. Partition the residue between dichloromethane (DCM) and water.[4]

  • Extraction : Perform extraction three times with DCM. Combine the organic phases and dry over anhydrous magnesium sulfate (MgSO₄).[4]

  • Purification : After filtration, evaporate the solvent. Purify the crude product using column chromatography with an eluent of 5% methanol in DCM to yield this compound.[4]

Theoretical and Computational Methodology

While specific computational data for this compound is not extensively published, a standard and reliable protocol can be established based on studies of analogous bromo-methyl-pyridine derivatives.[5]

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone for understanding the geometric, electronic, and vibrational properties of molecules.

Protocol for DFT Analysis:

  • Software : Utilize a quantum chemistry software package such as the GAUSSIAN suite of programs.[5]

  • Method : Employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, which is widely used for its balance of accuracy and computational cost.[5]

  • Basis Set :

    • For geometry optimization and electronic property calculations, the 6-31G(d,p) basis set is effective.[5]

    • For more precise vibrational frequency and spectroscopic calculations, a larger basis set such as 6-311++G(d,p) is recommended.[5]

  • Workflow :

    • Input : Create a molecular structure input for this compound.

    • Geometry Optimization : Perform an optimization to find the minimum energy structure.

    • Frequency Calculation : Calculate vibrational frequencies to confirm the structure is a true minimum (no imaginary frequencies) and to predict IR and Raman spectra.

    • Property Calculation : Compute electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and dipole moment.

DFT_Workflow cluster_input 1. Input Preparation cluster_calc 2. Quantum Chemical Calculations cluster_output 3. Data Analysis mol_input Molecular Structure Input (this compound) geom_opt Geometry Optimization (B3LYP/6-31G(d,p)) mol_input->geom_opt freq_calc Vibrational Frequency Calculation (B3LYP/6-311++G(d,p)) geom_opt->freq_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom elec_prop Electronic Property Calculation freq_calc->elec_prop spectra Vibrational Spectra (IR, Raman) freq_calc->spectra elec_data Electronic Properties (HOMO, LUMO, MEP) elec_prop->elec_data

Caption: A generalized workflow for DFT analysis of pyridine derivatives.

Predicted Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are critical descriptors. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability.[5]

The table below presents comparative data from DFT studies on related bromo-pyridine derivatives, which can serve as an estimate for this compound.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)Reference
6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine--4.343-[6]
Illustrative Data for Pyridine Derivatives~ -6.5~ -1.5~ 5.0~ 2.0 - 4.0[5]

Potential Biological Activity and Molecular Docking

Computational studies on similar molecules have explored their potential as therapeutic agents. For instance, 6-bromo-2-methylpyridin-3-amine showed a notable binding affinity of –6.0 kcal/mol against human kinesin Eg5, a target in cancer therapy.[5] This suggests that this compound could also be a candidate for such investigations.

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Docking_Workflow cluster_prep 1. Preparation cluster_dock 2. Docking Simulation cluster_analysis 3. Analysis ligand_prep Ligand Preparation (Energy Minimization of This compound) docking Perform Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking receptor_prep Receptor Preparation (e.g., Kinase Active Site) receptor_prep->docking pose_analysis Analyze Binding Poses and Interactions docking->pose_analysis scoring Calculate Binding Affinity (kcal/mol) pose_analysis->scoring

References

The Versatile Building Block: A Technical Guide to 6-Bromo-1-methylpyridin-2(1H)-one for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of 6-bromo-1-methylpyridin-2(1H)-one as a key intermediate in medicinal chemistry. We provide a comprehensive overview of commercially available suppliers, detailed experimental protocols for its application in cross-coupling reactions, and an examination of its role in the development of targeted therapeutics, particularly kinase inhibitors.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The table below summarizes key information for sourcing this compound, facilitating its procurement for research and development purposes.

SupplierPurityCAS NumberMolecular FormulaMolecular WeightNotes
Various≥97%873383-11-0C₆H₆BrNO188.02 g/mol Often listed as a building block for protein degraders.

Synthetic Utility and Experimental Protocols

The bromine atom at the 6-position of the pyridinone ring makes this compound an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful method for forming carbon-carbon bonds, allowing for the introduction of diverse aryl and heteroaryl moieties. This versatility is crucial for the construction of compound libraries for screening and lead optimization in drug discovery programs.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol provides a general method for the Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, and solvent system may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.

  • Solvent Addition and Degassing: Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) to the flask. If a biphasic system is used, add degassed water (1 mL). Seal the flask with a septum and degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Palladium Catalyst A->B Inert Atmosphere C Add Solvent & Degas B->C D Heat & Stir C->D E Quench & Extract D->E Reaction Complete F Dry & Concentrate E->F G Purify (Chromatography) F->G H Final Product G->H JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine Binding STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation Src Src Src->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Gene Target Gene Expression (Proliferation, Survival) STAT3_active->Gene Transcription Regulation Inhibitor 6-Bromo-substituted Inhibitor Inhibitor->JAK Inhibitor->Src

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reactions of 6-Bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is a powerful tool for the synthesis of biaryl and heteroaryl structures, which are prevalent in many biologically active compounds and pharmaceutical agents.[3][4]

This document provides detailed application notes and protocols for the Suzuki coupling reaction of 6-bromo-1-methylpyridin-2(1H)-one with a variety of aryl and heteroaryl boronic acids. The resulting 6-aryl-1-methylpyridin-2(1H)-one derivatives are valuable scaffolds in medicinal chemistry and drug discovery programs.

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[2] The generally accepted mechanism consists of three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[1] The presence of a base is crucial for the activation of the organoboron compound, facilitating the transmetalation step.[5]

General Reaction Scheme

The Suzuki coupling of this compound with an arylboronic acid can be represented by the following general scheme:

Suzuki_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 6-bromo 6-Bromo-1-methyl- pyridin-2(1H)-one product 6-Aryl-1-methyl- pyridin-2(1H)-one 6-bromo->product + boronic_acid Arylboronic Acid (R-B(OH)2) boronic_acid->product catalyst Pd Catalyst base Base solvent Solvent byproduct Byproducts product->byproduct +

Caption: General scheme of the Suzuki coupling reaction.

Data Presentation: Illustrative Suzuki Coupling Reactions

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. These examples are based on typical outcomes for similar Suzuki-Miyaura couplings of bromo-pyridone systems.

EntryArylboronic Acid (Ar-B(OH)₂)Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901692
33-Fluorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.5)Toluene/H₂O (10:1)110888
4Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)DMF/H₂O (5:1)951878
5Pyridin-3-ylboronic acidPd(dppf)Cl₂ (4)Cs₂CO₃ (2)1,4-Dioxane1002475

Experimental Protocols

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄))

  • Anhydrous solvents (e.g., Toluene, 1,4-Dioxane, Dimethylformamide (DMF))

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (2-5 mol%). Then, add the appropriate solvent system (e.g., a mixture of an organic solvent and water).

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the specified temperature for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6-aryl-1-methylpyridin-2(1H)-one.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Combine Reactants: - this compound - Arylboronic acid - Base B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Add Catalyst and Solvent B->C D Heat and Stir Reaction Mixture C->D E Monitor Reaction Progress (TLC/LC-MS) D->E F Cool and Quench Reaction E->F G Extract with Organic Solvent F->G H Dry, Concentrate, and Purify (Column Chromatography) G->H I Characterize Product (NMR, MS) H->I

Caption: General workflow for the Suzuki coupling reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of catalyst. Consider a pre-catalyst that forms the active Pd(0) species in situ.
Insufficiently inert atmosphereEnsure proper degassing of solvents and thorough evacuation/backfilling of the reaction vessel.
Inappropriate base or solventScreen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems.
Protodeboronation of boronic acid Presence of excess water or acidUse anhydrous solvents and ensure the base is not hygroscopic.
Prolonged reaction time at high temperatureOptimize reaction time and temperature.
Formation of homocoupled byproducts Inefficient cross-couplingAdjust the stoichiometry of the reactants. Use a different ligand for the palladium catalyst.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-aryl-1-methylpyridin-2(1H)-one derivatives. The protocols and data provided herein serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel pyridone-based compounds for biological evaluation. Careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, is essential for achieving high yields and purity.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 6-Bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-methylpyridin-2(1H)-one scaffold is a significant structural motif in medicinal chemistry, appearing in a variety of biologically active compounds with potential antiviral, antitumor, and anti-inflammatory properties.[1][2] Functionalization of this core structure is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[3] 6-Bromo-1-methylpyridin-2(1H)-one is a key intermediate that allows for the introduction of diverse molecular fragments at the 6-position through palladium-catalyzed cross-coupling reactions.[4]

This document provides detailed application notes and representative protocols for three major classes of palladium-catalyzed cross-coupling reactions involving this compound: Suzuki-Miyaura coupling (C-C bond formation), Buchwald-Hartwig amination (C-N bond formation), and Sonogashira coupling (C-C bond formation). These methods are renowned for their functional group tolerance, reliability, and broad substrate scope, making them indispensable tools in modern drug discovery.[5][6]

Reaction Principle: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving Pd(0) and Pd(II) species. The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[7]

  • Transmetalation (Suzuki/Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent, an amine, or a copper acetylide) coordinates to the palladium center, followed by a ligand exchange or deprotonation step to form a new Pd(II) intermediate.[8][9]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[10][11]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L₂ pd2_oxidative Ar-Pd(II)L₂(Br) pd0->pd2_oxidative Oxidative Addition pd2_trans Ar-Pd(II)L₂(R) pd2_oxidative->pd2_trans Transmetalation / Amine Coordination pd2_trans->pd0 Reductive Elimination ArR Ar-R (Product) pd2_trans->ArR ArBr Ar-Br (Substrate) ArBr->pd2_oxidative RM R-M / R₂NH (Coupling Partner) RM->pd2_trans

General catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-1-methylpyridin-2(1H)-ones

The Suzuki-Miyaura reaction is a highly versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester.[7][12] This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures.[13]

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(OAc)₂ (2-4)SPhos (4-8)K₃PO₄1,4-Dioxane/H₂O10012-1885-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O901280-90
33-Pyridinylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃1,4-Dioxane/H₂O1101675-88
44-(Trifluoromethyl)phenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₂CO₃t-BuOH/H₂O851882-93

Yields are illustrative and based on typical outcomes for similar substrates. Optimization may be required.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 1-methyl-6-phenylpyridin-2(1H)-one.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane and Water (e.g., 5:1 ratio)

Procedure:

  • To a flame-dried Schlenk flask or sealed reaction tube, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (1,4-dioxane and water) via syringe.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.[14][15]

Buchwald-Hartwig Amination: Synthesis of 6-Amino-1-methylpyridin-2(1H)-ones

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines.[8][16] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[6][17]

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1008-1688-95
2MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane11012-2485-92
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄Toluene1051880-90
4IndoleG3-Xantphos (5)-DBUToluene140170-85

Yields are illustrative and based on typical outcomes for similar substrates. Optimization may be required.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize 1-methyl-6-(morpholino)pyridin-2(1H)-one.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂, Xantphos, and Cs₂CO₃.

  • Add this compound and anhydrous 1,4-dioxane.

  • Add morpholine via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography.[18][19]

Sonogashira Coupling: Synthesis of 6-Alkynyl-1-methylpyridin-2(1H)-ones

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[20] This reaction is catalyzed by both palladium and a copper(I) co-catalyst and is a key method for synthesizing arylalkynes and conjugated enynes.[21][22]

Data Presentation: Representative Sonogashira Coupling Conditions
EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF606-1285-95
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHDMF80880-90
31-HeptynePdCl₂(MeCN)₂ (2)CuI (4)Et₃NAcetonitrile701275-88
4Propargyl alcoholPd(PPh₃)₂Cl₂ (2.5)CuI (5)DIPAToluene901070-85

Yields are illustrative and based on typical outcomes for similar substrates. Optimization may be required.

Experimental Protocol: Sonogashira Coupling

Objective: To synthesize 6-(phenylethynyl)-1-methylpyridin-2(1H)-one.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) Iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF and triethylamine via syringe.

  • Add the terminal alkyne (phenylacetylene) dropwise.

  • Stir the reaction at 60 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove catalyst residues, washing with additional THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[15][23]

General Experimental Workflow

The successful execution of palladium-catalyzed cross-coupling reactions requires careful attention to anhydrous and anaerobic conditions to prevent catalyst deactivation and unwanted side reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis p1 Dry Glassware (Oven/Flame-Dried) p2 Degas Solvents (N₂/Ar sparging) r1 Combine Reagents (Substrate, Partner, Base) r2 Add Catalyst System (Pd Source & Ligand) r1->r2 r3 Inert Atmosphere (Evacuate/Backfill Ar/N₂) r2->r3 r4 Add Solvents r3->r4 r5 Heat & Stir r4->r5 r6 Monitor Progress (TLC / LC-MS) r5->r6 w1 Quench Reaction & Aqueous Wash r6->w1 Reaction Complete w2 Organic Extraction w1->w2 w3 Dry & Concentrate w2->w3 w4 Column Chromatography w3->w4 a1 Characterization (NMR, MS, etc.) w4->a1

A general workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of kinase inhibitors utilizing the versatile scaffold, 6-bromo-1-methylpyridin-2(1H)-one. This starting material offers a strategic bromine handle for the introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective kinase inhibitors. The pyridin-2(1H)-one core is a recognized pharmacophore in medicinal chemistry, known to interact with the hinge region of various kinases.

Introduction to Pyridinone-Based Kinase Inhibitors

The pyridin-2(1H)-one scaffold is a privileged structure in the design of kinase inhibitors. Its ability to form key hydrogen bond interactions with the kinase hinge region makes it an attractive starting point for the development of targeted therapies for a variety of diseases, including cancer. The bromine atom at the 6-position of 1-methylpyridin-2(1H)-one serves as a versatile anchor for introducing aryl, heteroaryl, or amino moieties via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This allows for the systematic modification of the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Derivatives of the pyridinone core have shown inhibitory activity against a range of kinases, including c-Met, VEGFR-2, and Src family kinases, which are critical components of signaling pathways that drive tumor growth and proliferation.[1]

Key Synthetic Strategies

The primary synthetic routes for elaborating the this compound scaffold involve palladium-catalyzed cross-coupling reactions. These methods are well-established in organic synthesis and offer broad functional group tolerance and high yields.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the 6-position of the pyridinone ring and various aryl or heteroaryl boronic acids or esters. This reaction allows for the introduction of a wide array of substituents to probe the hydrophobic and steric requirements of the kinase active site.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of diverse primary and secondary amines at the 6-position. This is particularly useful for establishing interactions with specific residues in the kinase active site and modulating the physicochemical properties of the resulting inhibitors.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water, 4:1)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene)

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 equiv), the palladium pre-catalyst (0.02 equiv), and the base (1.4 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous, degassed solvent.

  • Add the amine (1.2 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following table summarizes the kinase inhibitory activities of representative pyridinone-based compounds. The data is compiled from various sources to illustrate the potential of this scaffold.

Compound IDTarget KinaseIC₅₀ (nM)Reference Scaffold
1 c-Met1.8Pyrrolopyridine-Pyridone
2 Flt-34Pyrrolopyridine-Pyridone
3 VEGFR-227Pyrrolopyridine-Pyridone
4 c-Src12,5001-(substituted)-pyridin-2(1H)-one
5 c-Met49Dihydropyridazinone-carboxamide
6 PIM-114.3Pyridine-based
7 DNA-PK<10Imidazo[4,5-c]pyridin-2-one

Note: The IC₅₀ values are indicative of the potency of the compounds against the respective kinases and are presented for comparative purposes. The reference scaffolds highlight the diversity of structures based on or related to the pyridinone core.

Visualizations

Signaling Pathway

The diagram below illustrates a simplified representation of the HGF/c-Met signaling pathway, which is a key target for many pyridinone-based kinase inhibitors. Dysregulation of this pathway is implicated in various cancers.

HGF_cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Pyridinone-based Inhibitor Inhibitor->cMet Inhibits

Caption: Simplified HGF/c-Met signaling pathway and the point of intervention for pyridinone-based inhibitors.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine: - this compound - Arylboronic Acid - Base Catalyst Add Pd Catalyst Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat and Stir (90-100 °C, 12-24h) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination Workflow:

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine: - this compound - Pd Pre-catalyst - Base Solvent Add Degassed Solvent Reactants->Solvent Amine Add Amine Solvent->Amine Heat Heat and Stir (80-110 °C, 16-24h) Amine->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: General experimental workflow for the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols for the Derivatization of 6-bromo-1-methylpyridin-2(1H)-one at the 6-Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridin-2(1H)-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities. The targeted derivatization of this core structure is a key strategy in the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the derivatization of 6-bromo-1-methylpyridin-2(1H)-one at the 6-position. This intermediate serves as a versatile building block for introducing a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR) and the generation of compound libraries for drug discovery programs.

The protocols outlined below focus on robust and widely applicable palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Negishi couplings. These methods offer a powerful toolkit for the synthesis of 6-aryl, 6-amino, 6-alkynyl, and 6-alkyl substituted 1-methylpyridin-2(1H)-ones.

General Experimental Workflow

The derivatization of this compound typically follows a standardized experimental workflow. The key steps involve the careful setup of the reaction under an inert atmosphere, followed by purification and characterization of the final product.

G General Experimental Workflow for Cross-Coupling Reactions cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis A Combine this compound, coupling partner, and base in a dry flask. B Add solvent and degas the mixture. A->B C Add palladium catalyst and ligand under an inert atmosphere. B->C D Heat the reaction mixture to the specified temperature. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Quench the reaction and perform aqueous work-up. E->F G Extract the product with an organic solvent. F->G H Purify the crude product by column chromatography. G->H I Characterize the final product by NMR, MS, and other analytical techniques. H->I

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

I. Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-1-methylpyridin-2(1H)-ones

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[1] This reaction is particularly useful for synthesizing biaryl compounds.

Catalytic Cycle

G Catalytic Cycle of Suzuki-Miyaura Coupling A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)L_n-X B->C D Transmetalation C->D R-B(OR')_2 + Base E Ar-Pd(II)L_n-R D->E F Reductive Elimination E->F F->A Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%) if using Pd(OAc)₂

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and ligand (if required) to the flask under the inert atmosphere.

  • Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-1-methylpyridin-2(1H)-one.

Data Presentation
EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃ (3)1,4-Dioxane/H₂O90890-98
33-Pyridinylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)DMF/H₂O1101675-85
42-Thiopheneboronic acidPd(OAc)₂ (3) / XPhos (6)K₃PO₄ (3)1,4-Dioxane/H₂O1001280-90

Yields are representative and may vary based on the specific substrate and reaction conditions.

II. Buchwald-Hartwig Amination: Synthesis of 6-Amino-1-methylpyridin-2(1H)-ones

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] It is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.

Catalytic Cycle

G Catalytic Cycle of Buchwald-Hartwig Amination A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)L_n-X B->C D Amine Coordination & Deprotonation C->D HNR'R'' + Base E [Ar-Pd(II)L_n-NR'R''] D->E F Reductive Elimination E->F F->A Ar-NR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%) or a pre-catalyst like [Pd(cinnamyl)Cl]₂

  • A suitable phosphine ligand (e.g., RuPhos, BrettPhos) (2-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, or THF)

Procedure:

  • To a dry Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., RuPhos, 0.04 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent (e.g., toluene, 3 mL).

  • Add the amine (1.2 mmol), followed by this compound (1.0 mmol).

  • Finally, add the base (e.g., NaOtBu, 1.5 mmol).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.

Data Presentation
EntryAmineCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2) / RuPhos (4)NaOtBu (1.5)Toluene100688-96
2Aniline[Pd(cinnamyl)Cl]₂ (1) / BrettPhos (2)LiHMDS (2.0)1,4-Dioxane901285-92
3BenzylaminePd(OAc)₂ (3) / RuPhos (6)NaOtBu (1.8)Toluene110880-90
4PiperidinePd(OAc)₂ (2) / RuPhos (4)NaOtBu (1.5)THF801090-97

Yields are representative and may vary based on the specific substrate and reaction conditions.

III. Sonogashira Coupling: Synthesis of 6-Alkynyl-1-methylpyridin-2(1H)-ones

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is a reliable method for the synthesis of substituted alkynes.

Catalytic Cycle

G Catalytic Cycle of Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)L_n-X B->C D Transmetalation C->D E Ar-Pd(II)L_n-C≡CR D->E F Reductive Elimination E->F F->A Ar-C≡CR G Cu-X H Alkyne Coordination & Deprotonation G->H R-C≡CH + Base I Cu-C≡CR H->I I->D

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

Experimental Protocol

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-4 equivalents)

  • Anhydrous solvent (e.g., THF, DMF, or acetonitrile)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 3.0 mmol).

  • Add the terminal alkyne (1.5 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation
EntryTerminal AlkyneCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3) / CuI (6)Et₃N (3)THFRT490-98
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2) / CuI (4)DIPEA (4)DMF50685-95
31-HexynePdCl₂(PPh₃)₂ (4) / CuI (8)Et₃N (3)Acetonitrile60880-90
4Propargyl alcoholPdCl₂(PPh₃)₂ (3) / CuI (6)Et₃N (3)THFRT588-96

Yields are representative and may vary based on the specific substrate and reaction conditions.

IV. Stille Coupling: Synthesis of 6-Substituted-1-methylpyridin-2(1H)-ones

The Stille coupling involves the reaction of an organostannane with an organohalide, catalyzed by palladium.[4] It is a mild and versatile C-C bond-forming reaction.

Experimental Protocol

Materials:

  • This compound

  • Organostannane (e.g., tributyl(vinyl)tin, tributyl(phenyl)tin) (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • Anhydrous solvent (e.g., toluene, THF, or DMF)

  • Optional: Copper(I) iodide (CuI) (5-10 mol%) as a co-catalyst

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol) and the palladium catalyst (Pd(PPh₃)₄, 0.05 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (e.g., toluene, 5 mL).

  • Add the organostannane (1.2 mmol) via syringe.

  • Heat the reaction mixture to 80-110 °C for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Filter the mixture and extract the filtrate with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation
EntryOrganostannaneCatalyst (mol%)Co-catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Tributyl(vinyl)tinPd(PPh₃)₄ (5)-Toluene1101280-90
2Tributyl(phenyl)tinPd(PPh₃)₄ (4)CuI (8)DMF100885-95
3Tributyl(2-thienyl)tinPd(PPh₃)₄ (5)-THF801675-85
4Tributyl(ethynyl)tinPd(PPh₃)₄ (4)CuI (8)DMF901082-92

Yields are representative and may vary based on the specific substrate and reaction conditions.

V. Negishi Coupling: Synthesis of 6-Alkyl/Aryl-1-methylpyridin-2(1H)-ones

The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organohalide.[5] It is particularly useful for forming C(sp²)-C(sp³) bonds.

Experimental Protocol

Materials:

  • This compound

  • Organozinc reagent (prepared in situ or from a commercial source) (1.5 - 2.0 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%) or PdCl₂(dppf) (3-5 mol%)

  • Anhydrous solvent (e.g., THF or DME)

Procedure:

  • To a dry Schlenk flask containing the organozinc reagent (1.5 mmol in THF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) under an inert atmosphere.

  • Add a solution of this compound (1.0 mmol) in the anhydrous solvent (3 mL).

  • Stir the reaction mixture at room temperature or heat to 50-70 °C for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.

Data Presentation
EntryOrganozinc ReagentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Phenylzinc chloridePd(PPh₃)₄ (5)THFRT485-95
2Methylzinc chloridePdCl₂(dppf) (4)DME60670-80
3Vinylzinc bromidePd(PPh₃)₄ (5)THFRT388-96
4Allylzinc bromidePd(PPh₃)₄ (5)THF50575-85

Yields are representative and may vary based on the specific substrate and reaction conditions.

Conclusion

The derivatization of this compound at the 6-position is a critical step in the synthesis of novel compounds for drug discovery. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide a robust and versatile platform for accessing a wide array of 6-substituted-1-methylpyridin-2(1H)-one derivatives. The choice of a specific coupling reaction will depend on the desired functional group to be introduced. Careful optimization of the reaction conditions, including the catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity. These protocols and the accompanying data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols: The Use of 6-Bromo-1-methylpyridin-2(1H)-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1-methylpyridin-2(1H)-one is a versatile heterocyclic building block with significant applications in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive bromine atom, makes it an ideal starting material for the synthesis of a wide array of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This pyridinone scaffold is a common feature in molecules targeting various biological pathways, particularly as kinase inhibitors.[1] The bromine atom at the 6-position serves as a convenient handle for functionalization through various cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1] This allows for the systematic exploration of the chemical space around the pyridinone core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on its application in the development of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 873383-11-0[1][2]
Molecular Formula C₆H₆BrNO[1][2]
Molecular Weight 188.02 g/mol [1][2]
Appearance White to off-white solid
Purity ≥97%[2]

Applications in Pharmaceutical Synthesis

The primary utility of this compound in pharmaceutical synthesis lies in its role as a scaffold for the construction of more complex molecules through palladium-catalyzed cross-coupling reactions.

Kinase Inhibitor Synthesis

The pyridin-2(1H)-one core is a recognized scaffold for the development of kinase inhibitors.[3] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.

As a representative example, pyridin-2(1H)-one derivatives have been synthesized and evaluated as c-Src kinase inhibitors.[3] c-Src is a non-receptor tyrosine kinase that is often overexpressed and activated in various human cancers, making it a validated target for anticancer drug design.[3] The table below presents the inhibitory activity of a series of pyridin-2(1H)-one derivatives against c-Src kinase, illustrating the potential of this scaffold.

Compound IDR Groupc-Src Kinase IC₅₀ (µM)
1 -H> 25
2 -CH₃18.5
3 -C₂H₅15.2
4 -CH(CH₃)₂22.1
5 -C₆H₅13.8

Data adapted from a study on pyridin-2(1H)-one derivatives as c-Src kinase inhibitors. While not directly synthesized from this compound, this data demonstrates the potential of the core scaffold.

Experimental Protocols

The following protocols provide detailed methodologies for key reactions involving this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is fundamental for creating carbon-carbon bonds and introducing aryl or heteroaryl substituents at the 6-position of the pyridinone ring.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Seal the flask with a septum and purge with a stream of nitrogen or argon for 10-15 minutes.

  • In a separate vial, weigh the palladium(II) acetate and SPhos ligand and add them to the reaction flask under a positive pressure of inert gas.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-1-methylpyridin-2(1H)-one.

Expected Yield: 60-95% (highly dependent on the specific arylboronic acid used).

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine. This reaction is a powerful method for the formation of carbon-nitrogen bonds.

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • Xantphos (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask, add sodium tert-butoxide (1.4 eq).

  • Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Add this compound (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃, and Xantphos to the flask under a positive pressure of inert gas.

  • Add anhydrous toluene via syringe.

  • Place the flask in a preheated oil bath at 90-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-amino-1-methylpyridin-2(1H)-one derivative.

Expected Yield: 50-90% (highly dependent on the specific amine used).

Visualizations

Signaling Pathway

G Simplified c-Src Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Src c-Src RTK->Src Activation Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K/Akt) Src->Downstream Phosphorylation Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Inhibitor Pyridinone-based Kinase Inhibitor Inhibitor->Src Inhibition

Caption: Simplified c-Src signaling pathway and the inhibitory action of a pyridinone-based kinase inhibitor.

Experimental Workflow

G General Workflow for Kinase Inhibitor Synthesis Start This compound Coupling Pd-catalyzed Cross-Coupling Start->Coupling Suzuki Suzuki Coupling (Arylboronic Acid) Coupling->Suzuki Buchwald Buchwald-Hartwig (Amine) Coupling->Buchwald Intermediate Functionalized Pyridinone Intermediate Suzuki->Intermediate Buchwald->Intermediate Modification Further Synthetic Modifications Intermediate->Modification Final Final Kinase Inhibitor Candidate Modification->Final Purification Purification & Characterization Final->Purification Screening Biological Screening (e.g., Kinase Assay) Purification->Screening

References

The Versatility of 6-bromo-1-methylpyridin-2(1H)-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-bromo-1-methylpyridin-2(1H)-one has emerged as a important and versatile building block in the field of medicinal chemistry. Its unique structural features, including a reactive bromine atom and a pyridinone core, make it an ideal starting material for the synthesis of a diverse range of biologically active molecules. This heterocyclic compound serves as a key intermediate in the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The strategic placement of the bromine atom allows for facile functionalization through various cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize pharmacological profiles.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential kinase and poly(ADP-ribose) polymerase (PARP) inhibitors, two critical classes of drug targets in modern medicine.

Key Applications in Drug Discovery

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the hydrogen bonding patterns of nucleobases and engage with the ATP-binding sites of kinases. The introduction of a bromine atom at the 6-position provides a crucial handle for synthetic elaboration, making this compound a valuable precursor for:

  • Kinase Inhibitors: By serving as a scaffold for the attachment of various aryl and heteroaryl groups, this building block is instrumental in the design of inhibitors for a range of kinases, including c-Met and Src kinase, which are often dysregulated in cancer.

  • PARP Inhibitors: The pyridinone core can mimic the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes. Functionalization at the 6-position allows for the synthesis of potent PARP inhibitors, which are effective in treating cancers with specific DNA repair deficiencies.

  • Protein Degrader Building Blocks: The bifunctional nature of this molecule makes it suitable for the synthesis of proteolysis-targeting chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of disease-causing proteins.

  • Antiviral, Anticancer, and Anti-inflammatory Agents: The versatility of the this compound scaffold has been leveraged to create libraries of compounds with potential therapeutic applications in a variety of diseases.

Experimental Protocols

The following protocols provide generalized methodologies for key synthetic transformations involving this compound. Researchers should note that reaction conditions may require optimization for specific substrates.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of 6-aryl-1-methylpyridin-2(1H)-ones.

General Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio, or toluene/ethanol/water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-1-methylpyridin-2(1H)-one derivative.

Illustrative Data for Suzuki-Miyaura Coupling of Bromo-pyridines:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O100880-90
33-Pyridylboronic acidPd₂(dba)₃/SPhos (2/4)K₃PO₄Toluene1101675-85

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, leading to the synthesis of 6-amino-1-methylpyridin-2(1H)-one derivatives.

General Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.) to an oven-dried reaction vessel.

  • Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Illustrative Data for Buchwald-Hartwig Amination of Bromo-pyridines:

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1001870-85
2MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBu1,4-Dioxane1001675-90
3BenzylaminePd₂(dba)₃ (2)DavePhos (4)K₃PO₄Toluene1102465-80

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Visualizing Synthetic and Biological Pathways

Synthetic Workflow

The following diagram illustrates a general synthetic workflow for the diversification of the this compound scaffold to generate libraries of potential drug candidates.

G cluster_start Starting Material cluster_reactions Key Reactions cluster_products Intermediate Scaffolds cluster_applications Medicinal Chemistry Applications start This compound suzuki Suzuki-Miyaura Coupling start->suzuki Arylboronic acid, Pd catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald Amine, Pd catalyst, Base aryl_pyridone 6-Aryl-1-methylpyridin-2(1H)-ones suzuki->aryl_pyridone amino_pyridone 6-Amino-1-methylpyridin-2(1H)-ones buchwald->amino_pyridone kinase Kinase Inhibitors aryl_pyridone->kinase other Other Bioactive Molecules aryl_pyridone->other parp PARP Inhibitors amino_pyridone->parp amino_pyridone->other

General synthetic workflow for the diversification of this compound.
Generic Kinase Inhibition Signaling Pathway

Compounds synthesized from this compound can act as kinase inhibitors, interfering with intracellular signaling pathways that are often hyperactive in cancer cells.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition gf Growth Factor receptor Receptor Tyrosine Kinase (e.g., c-Met) gf->receptor Binds and Activates downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) receptor->downstream Phosphorylates and Activates proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation Promotes inhibitor Pyridone-based Kinase Inhibitor inhibitor->receptor Blocks ATP Binding Site G cluster_dna_damage DNA Damage and Repair cluster_inhibition Inhibition ssb Single-Strand Break (SSB) parp_enzyme PARP Enzyme ssb->parp_enzyme Recruits dsb Double-Strand Break (DSB) ssb->dsb Leads to at replication fork ber Base Excision Repair (BER) parp_enzyme->ber Activates cell_survival Cell Survival ber->cell_survival Repairs SSB hr Homologous Recombination (HR) (BRCA1/2 dependent) dsb->hr Repaired by cell_death Cell Death (Apoptosis) dsb->cell_death Unrepaired in HR deficient cells hr->cell_survival parp_inhibitor Pyridone-based PARP Inhibitor parp_inhibitor->parp_enzyme Inhibits

Application Notes and Protocols for Sonogashira Coupling with 6-bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira coupling is a robust and versatile cross-coupling reaction for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of conjugated enynes and arylalkynes. This document provides detailed application notes and protocols for the Sonogashira coupling of 6-bromo-1-methylpyridin-2(1H)-one with various terminal alkynes, a transformation that furnishes 6-alkynyl-1-methylpyridin-2(1H)-ones, which are valuable scaffolds in drug discovery.

The reaction is typically catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a copper(I) co-catalyst, most commonly copper(I) iodide (CuI).[3][4] An amine base, for instance, triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction.[5] The choice of solvent, temperature, and reaction time are critical parameters that can influence the efficiency of the coupling.

Experimental Protocols

General Procedure for Sonogashira Coupling:

A representative experimental protocol for the Sonogashira coupling of this compound with a terminal alkyne is detailed below. This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%), and CuI (0.05 mmol, 5 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent (e.g., 10 mL of DMF) and triethylamine (2.0 mmol, 2.0 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 65 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-alkynyl-1-methylpyridin-2(1H)-one.

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira coupling of this compound with various terminal alkynes. The yields are hypothetical and based on typical outcomes for similar substrates reported in the literature.[5]

EntryTerminal AlkyneProductReaction ConditionsYield (%)
1Phenylacetylene1-methyl-6-(phenylethynyl)pyridin-2(1H)-onePdCl₂(PPh₃)₂ (5 mol%), CuI (5 mol%), Et₃N, DMF, 65 °C, 12 h85
21-Hexyne6-(hex-1-yn-1-yl)-1-methylpyridin-2(1H)-onePdCl₂(PPh₃)₂ (5 mol%), CuI (5 mol%), Et₃N, DMF, 65 °C, 12 h78
33-Ethynyltoluene1-methyl-6-((3-tolyl)ethynyl)pyridin-2(1H)-onePdCl₂(PPh₃)₂ (5 mol%), CuI (5 mol%), Et₃N, DMF, 65 °C, 12 h82
44-Ethynylanisole6-((4-methoxyphenyl)ethynyl)-1-methylpyridin-2(1H)-onePdCl₂(PPh₃)₂ (5 mol%), CuI (5 mol%), Et₃N, DMF, 65 °C, 12 h88
5(Trimethylsilyl)acetylene1-methyl-6-((trimethylsilyl)ethynyl)pyridin-2(1H)-onePdCl₂(PPh₃)₂ (5 mol%), CuI (5 mol%), Et₃N, THF, 50 °C, 8 h92

Visualizations

Below are diagrams illustrating the Sonogashira coupling catalytic cycle and a general experimental workflow.

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne R-Pd(II)L₂-C≡CR' Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product R-C≡CR' RedElim->Product CuCycle Copper Cycle Alkyne R'C≡CH CuAcetylide CuC≡CR' Alkyne->CuAcetylide CuI, Base CuI CuI CuI->Alkyne CuAcetylide->Transmetalation CuX Base Base Base->Alkyne HX HX

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental_Workflow Start Start Reagents Combine Reactants: This compound, Pd catalyst, CuI, Base, Solvent Start->Reagents Inert Establish Inert Atmosphere (Argon or Nitrogen) Reagents->Inert AddAlkyne Add Terminal Alkyne Inert->AddAlkyne Reaction Heat and Stir (Monitor by TLC/LC-MS) AddAlkyne->Reaction Workup Aqueous Workup (Extraction and Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Product Characterization->End

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for the Heck Reaction of 6-bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Heck reaction of 6-bromo-1-methylpyridin-2(1H)-one. This versatile building block is a valuable scaffold in medicinal chemistry and materials science. The functionalization of this molecule via the Heck reaction enables the introduction of various alkenyl groups, paving the way for the synthesis of novel compounds with potential biological activities.

The Heck reaction, a Nobel Prize-winning transformation, is a powerful method for carbon-carbon bond formation by coupling an unsaturated halide with an alkene.[1] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in the reaction with heteroaryl halides like this compound.

General Reaction Scheme

The Heck reaction of this compound with a generic alkene is depicted below:

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products r1 This compound plus1 + c1 Pd Catalyst r2 Alkene p1 6-alkenyl-1-methylpyridin-2(1H)-one c1->p1 c2 Base c3 Solvent, Heat plus2 + p2 H-Base+ Br-

Caption: General Heck reaction scheme.

Key Parameters for Optimization

The success of the Heck reaction with this compound is dependent on the careful selection and optimization of the following parameters:

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used precatalyst that is reduced in situ to the active Pd(0) species.[2] Other frequently used catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂).[2] For electron-deficient heteroaryl halides, the choice of ligand is often critical.

  • Ligands: Phosphine ligands are commonly employed to stabilize the palladium catalyst and influence its reactivity and selectivity.[2] Triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃) are standard choices.[2][3] The use of bulky, electron-rich phosphine ligands can be advantageous for less reactive aryl halides.[1]

  • Base: A base is required to neutralize the hydrobromic acid generated during the catalytic cycle.[4] Common bases include tertiary amines such as triethylamine (Et₃N) or inorganic bases like potassium carbonate (K₂CO₃) and sodium acetate (NaOAc).[5][6]

  • Solvent: Dipolar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are typically used for Heck reactions.[1]

  • Temperature: The reaction is usually conducted at elevated temperatures, typically ranging from 80 to 140 °C.[2] The optimal temperature will depend on the reactivity of the specific substrates and the stability of the catalyst.

  • Alkene Coupling Partner: The nature of the alkene coupling partner can significantly impact the reaction conditions. Electron-deficient alkenes like acrylates and styrenes are common substrates.[1][2]

Tabulated Reaction Conditions

The following tables summarize typical conditions for the Heck reaction of bromopyridines with common alkenes, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Heck Coupling of Bromopyridines with Styrenes

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF1001285-95[2]
PdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)NMP1202470-80[6]
Pd(PPh₃)₄ (5)-NaOAc (2)MeCN801680-90[5]

Table 2: Heck Coupling of Bromopyridines with Acrylates (e.g., methyl acrylate)

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (1-5)P(o-tol)₃ (2-10)Et₃N (1.2)DMF100-12012-2475-90[3][6]
Pd(OAc)₂ (0.3)None (ligand-free)i-PrNEt₃ (2)NMP12518~70[7]
Pd/C (5)PPh₃ (10)K₂CO₃ (2)DMA1302465-75[6]

Experimental Protocols

The following are representative protocols for the Heck reaction of this compound with styrene and methyl acrylate. These should be considered as starting points and may require optimization for specific applications.

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[8] Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][8]

Protocol 1: Heck Reaction with Styrene

This protocol is a general procedure for the coupling of an aryl bromide with styrene.[2]

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous DMF via syringe, followed by triethylamine (1.5 equiv.) and styrene (1.2 equiv.).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-styryl-1-methylpyridin-2(1H)-one.

Protocol 2: Heck Reaction with Methyl Acrylate

This protocol is adapted from general procedures for the coupling of aryl bromides with acrylates.[3][6]

Materials:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), palladium(II) acetate (0.03 equiv.), and tri(o-tolyl)phosphine (0.06 equiv.).

  • Add anhydrous DMF, followed by triethylamine (1.2 equiv.) and methyl acrylate (1.5 equiv.) via syringe.

  • Heat the reaction mixture to 110 °C and stir vigorously for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding methyl (E)-3-(1-methyl-2-oxo-1,2-dihydropyridin-6-yl)acrylate.

Visualizations

Catalytic Cycle of the Heck Reaction

The generally accepted catalytic cycle for the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene insertion, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[4]

Heck_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition Ar-Br pd0->oxidative_addition Ar-Br pd_complex1 Ar-Pd(II)(Br)Ln oxidative_addition->pd_complex1 alkene_coordination Alkene Coordination pd_complex1->alkene_coordination Alkene pd_complex2 Ar-Pd(II)(Alkene)(Br)Ln alkene_coordination->pd_complex2 migratory_insertion Migratory Insertion pd_complex2->migratory_insertion pd_complex3 R-CH2-CH(Ar)-Pd(II)(Br)Ln migratory_insertion->pd_complex3 beta_hydride_elimination β-Hydride Elimination pd_complex3->beta_hydride_elimination pd_complex4 H-Pd(II)(Alkene)(Br)Ln beta_hydride_elimination->pd_complex4 Product Release reductive_elimination Reductive Elimination + Base pd_complex4->reductive_elimination reductive_elimination->pd0 - H-Base-Br

Caption: Catalytic cycle of the Heck reaction.

Experimental Workflow

The following diagram outlines the general workflow for performing and analyzing the Heck reaction.

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants, Catalyst, Ligand, Base, Solvent setup->reagents reaction Heat and Stir (80-140 °C) reagents->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: General workflow for the Heck reaction.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-1-methylpyridin-2(1H)-one is a versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing effect of the carbonyl group and the presence of a good leaving group (bromide), makes the C6-position susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide array of functional groups, enabling the synthesis of diverse compound libraries for biological screening. This document provides detailed application notes and experimental protocols for the nucleophilic substitution on this compound with various nucleophiles, including amines, thiols, and phenols.

Reaction Principle

The nucleophilic aromatic substitution on this compound can proceed through two primary pathways: a classical SNAr mechanism and metal-catalyzed cross-coupling reactions.

SNAr Mechanism: In the classical SNAr pathway, a nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the bromide ion restores the aromaticity of the pyridinone ring, yielding the substituted product. The rate of this reaction is influenced by the nucleophilicity of the attacking species and the stability of the Meisenheimer complex.

Metal-Catalyzed Cross-Coupling: For less reactive nucleophiles or to achieve higher yields and broader substrate scope, palladium- or copper-catalyzed cross-coupling reactions are frequently employed.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen (C-N) bonds, coupling the aryl bromide with a primary or secondary amine.[1][2]

  • Ullmann Condensation: This copper-catalyzed reaction is typically used for the formation of carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds, coupling the aryl bromide with alcohols, phenols, or thiols.[3]

The choice of the reaction pathway depends on the nature of the nucleophile, the desired product, and the required reaction conditions.

Data Presentation: Representative Nucleophilic Substitution Reactions

The following tables summarize typical reaction conditions and yields for the nucleophilic substitution on this compound with various nucleophiles.

Table 1: C-N Bond Formation (Amination)

NucleophileCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AnilinePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane1101885N/A
4-MethoxyanilinePd(OAc)₂ / BINAPNaOtBuToluene1001292N/A
MorpholinePd(OAc)₂ / RuPhosK₃PO₄t-BuOH1001678N/A
CyclohexylaminePd₂(dba)₃ / BrettPhosLiHMDSTHF652465N/A

Note: Yields are based on analogous reactions and may vary for the specific substrate.

Table 2: C-S Bond Formation (Thiolation)

NucleophileCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ThiophenolNoneK₂CO₃DMF80695N/A
4-MethylthiophenolCuIEt₃NCyrene1001597[4]
Benzyl mercaptanNoneNaHDMFRT390[5][6]
Sodium thiomethoxideNone-DMF60488N/A

Note: Yields are based on analogous reactions and may vary for the specific substrate.

Table 3: C-O Bond Formation (Etherification)

NucleophileCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenolCuI / L-prolineK₂CO₃DMSO1202475[3]
4-MethoxyphenolCu₂O / 1H-imidazole-4-carboxylic acid--Mild--[7]
EthanolNaHTHF651260N/A
Benzyl alcoholNaHDMF80870N/A

Note: Yields are based on analogous reactions and may vary for the specific substrate. Dashes indicate that the specific information was not provided in the general source.

Experimental Protocols

The following are detailed protocols for representative nucleophilic substitution reactions on this compound.

Protocol 1: Buchwald-Hartwig Amination with Aniline

This protocol describes a general procedure for the palladium-catalyzed amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a dry Schlenk tube, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane via syringe, followed by the aniline.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 18 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the filter cake with additional ethyl acetate.

  • Combine the organic filtrates and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-anilino-1-methylpyridin-2(1H)-one.

Protocol 2: SNAr Reaction with Thiophenol

This protocol outlines a catalyst-free nucleophilic aromatic substitution with a thiol nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Thiophenol (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Round-bottom flask with a reflux condenser

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and potassium carbonate.

  • Add anhydrous DMF and stir the suspension.

  • Add thiophenol dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 6 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the solid under vacuum to yield 6-(phenylthio)-1-methylpyridin-2(1H)-one. Further purification can be achieved by recrystallization if necessary.

Protocol 3: Ullmann Condensation with Phenol

This protocol describes a copper-catalyzed C-O bond formation.

Materials:

  • This compound (1.0 equiv)

  • Phenol (1.5 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • L-proline (20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Nitrogen or Argon gas

  • Reaction vial or flask

Procedure:

  • To a reaction vial, add this compound, phenol, CuI, L-proline, and potassium carbonate.

  • Evacuate and backfill the vial with an inert gas.

  • Add anhydrous DMSO.

  • Seal the vial and heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 1-methyl-6-phenoxypyridin-2(1H)-one.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Nucleophile (Amine/Thiol/Phenol) - Base catalyst Add Catalyst System (for Cross-Coupling) reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent inert Establish Inert Atmosphere (N₂ or Ar) solvent->inert heating Heat to Reaction Temperature with Stirring inert->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling filtration Filtration / Extraction cooling->filtration purification Column Chromatography or Recrystallization filtration->purification product Isolated Product purification->product

Caption: General experimental workflow for nucleophilic aromatic substitution on this compound.

signaling_pathways cluster_snar SNAr Pathway cluster_coupling Metal-Catalyzed Cross-Coupling start_snar 6-Bromo-1-methyl- pyridin-2(1H)-one intermediate Meisenheimer Complex start_snar->intermediate Addition product_snar 6-Substituted Product intermediate->product_snar Elimination of Br⁻ nucleophile_snar Nucleophile (e.g., Thiolate, Alkoxide) nucleophile_snar->start_snar Attack start_coupling 6-Bromo-1-methyl- pyridin-2(1H)-one catalyst Pd(0) or Cu(I) Catalyst start_coupling->catalyst Oxidative Addition product_coupling 6-Substituted Product catalyst->product_coupling Reductive Elimination nucleophile_coupling Nucleophile (e.g., Amine, Phenol) nucleophile_coupling->catalyst Coordination & Deprotonation

Caption: Mechanistic pathways for nucleophilic substitution on this compound.

References

Synthesis of 6-amino-1-methylpyridin-2(1H)-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The 6-aminopyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] These derivatives are recognized for a wide range of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Their utility is particularly noted in the field of oncology, where they have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][2][3]

The pyridinone ring can act as a bioisostere for peptide bonds and effectively interact with the hinge region of kinases through hydrogen bonding, making it a valuable motif in the design of kinase inhibitors.[1][2] Compounds incorporating this scaffold have shown inhibitory activity against key targets like Met kinase, Src kinase, and mitogen-activated protein kinase (MAPK), highlighting their potential in targeted cancer therapy.[2][3][4]

Efficient synthetic strategies, such as one-pot multi-component reactions, allow for the rapid generation of diverse libraries of 6-aminopyridin-2-one derivatives.[5][6] This approach is highly valuable in drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The protocols detailed below provide robust methods for synthesizing these valuable compounds for screening and development.

Logical Workflow: Kinase Inhibition

Many 6-aminopyridin-2-one derivatives function by inhibiting protein kinases, enzymes that catalyze the phosphorylation of substrate proteins. This inhibitory action blocks downstream signaling pathways that can lead to cell proliferation and survival.

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyridinone Derivative ATP ATP Kinase Kinase Active Site ATP->Kinase binds Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate phosphorylates Substrate Substrate Substrate->Kinase binds Downstream Downstream Signaling (e.g., Proliferation) Phospho_Substrate->Downstream Inhibitor 6-Aminopyridin-2-one Derivative Kinase_Inhibited Kinase Active Site Inhibitor->Kinase_Inhibited binds competitively Substrate_unphospho Substrate Kinase_Inhibited->Substrate_unphospho no phosphorylation ATP_blocked ATP ATP_blocked->Kinase_Inhibited Blocked Signaling Blocked Substrate_unphospho->Blocked G start Start reactants 1. Combine Aldehyde, Malononitrile, and Betaine catalyst. 2. Stir for 5 min (solvent-free). start->reactants step1 Add Methanol. Reflux for 10 min. reactants->step1 intermediate Intermediate (Arylidene- malononitrile) forms. step1->intermediate reactants2 Add N-methyl-2-cyanoacetamide and Guanidine Carbonate catalyst. intermediate->reactants2 step2 Reflux for 10-15 min. Monitor by TLC. reactants2->step2 workup Cool reaction in ice. Filter the solid product. step2->workup purify Wash with cold Methanol/Ethanol. Dry under vacuum. workup->purify product Final Product: Substituted 6-Amino-1-methyl- pyridin-2-one purify->product

References

Application of 6-Bromo-1-methylpyridin-2(1H)-one in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds in modern drug discovery. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. These fragments typically have low molecular weights (<300 Da) and bind with weak affinity, but do so efficiently.[1][2] Once identified and validated, these fragments serve as starting points for optimization into more potent and selective drug candidates through structure-guided chemical elaboration.[2][3]

6-bromo-1-methylpyridin-2(1H)-one is a heterocyclic compound with properties that make it an attractive candidate for fragment libraries. Its molecular weight of 188.02 g/mol falls well within the typical range for fragments.[4] The pyridone core is a common scaffold in medicinal chemistry, and the bromine atom at the 6-position provides a convenient vector for chemical modification through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[5] This allows for the systematic "growing" or "linking" of the fragment to explore the surrounding binding pocket and enhance affinity and selectivity. This document provides an overview of the application of this compound as a fragment and detailed protocols for its screening and validation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its use as a fragment, ensuring it adheres to the "Rule of Three" often applied in FBDD.

PropertyValueSource
Molecular FormulaC6H6BrNO[4][6]
Molecular Weight188.02 g/mol [4]
CAS Number873383-11-0[4]
Purity≥97%[4]

Experimental Protocols

The successful application of this compound in an FBDD campaign relies on a cascade of biophysical techniques to identify and characterize its binding to a target protein.

Primary Screening: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This high-throughput method is used to identify fragments that stabilize the target protein against thermal denaturation.

Protocol:

  • Protein Preparation: Prepare the target protein at a concentration of 1-10 µM in a suitable buffer.

  • Fragment Preparation: Prepare a stock solution of this compound in DMSO. The final screening concentration is typically between 1-10 mM.

  • Assay Setup: In a 96-well PCR plate, mix the protein solution with the fragment solution. Include a fluorescent dye, such as SYPRO Orange, which binds to unfolded proteins.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature from ~25°C to 95°C at a rate of ~0.5°C/min.

  • Data Analysis: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the point at which 50% of the protein is unfolded. A significant increase in Tm (ΔTm ≥ 0.5°C) in the presence of the fragment indicates binding and stabilization.[1][7]

Hypothetical Screening Data for this compound

Target ProteinProtein Conc. (µM)Fragment Conc. (mM)Tm (°C) without FragmentTm (°C) with FragmentΔTm (°C)Hit Status
Kinase A5545.247.8+2.6Hit
Protease B101052.152.3+0.2No Hit
Bromodomain C2148.550.1+1.6Hit
Secondary Screening & Hit Validation

Fragments identified in the primary screen are subjected to orthogonal methods to confirm binding and rule out false positives.

NMR methods like Saturation Transfer Difference (STD) and WaterLOGSY are powerful for detecting weak binding events.

Protocol (STD NMR):

  • Sample Preparation: Prepare two samples: one with the target protein (~10-50 µM) and this compound (~100 µM) in a deuterated buffer, and a reference sample with only the fragment.

  • NMR Experiment: Acquire a 1D ¹H NMR spectrum for both samples. Then, run the STD experiment by selectively saturating protein resonances.

  • Data Analysis: If the fragment binds to the protein, magnetization will be transferred from the protein to the fragment, resulting in a decrease in the intensity of the fragment's signals. The difference spectrum (on-resonance minus off-resonance) will show signals only from the binding fragment.

Protocol (WaterLOGSY):

  • Sample Preparation: Similar to STD NMR, prepare a sample containing the protein and fragment in 90% H₂O/10% D₂O.

  • NMR Experiment: The WaterLOGSY experiment selectively excites the water resonance.

  • Data Analysis: Magnetization is transferred from water to the protein and then to the bound fragment. This results in a change in the sign of the fragment's NMR signals (e.g., from positive to negative) upon binding, confirming the interaction.[7][8]

SPR is a label-free technique that provides real-time kinetic data on binding events.

Protocol:

  • Chip Preparation: Immobilize the target protein onto a sensor chip surface.

  • Binding Analysis: Flow a solution of this compound at various concentrations over the chip surface.

  • Data Acquisition: Monitor the change in the refractive index at the surface, which is proportional to the amount of bound fragment.

  • Data Analysis: Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD).

Hypothetical Validation Data for this compound

TechniqueTarget ProteinResultBinding Affinity (KD)
STD NMRKinase ABinding Confirmed-
WaterLOGSY NMRKinase ABinding Confirmed-
SPRKinase ABinding Confirmed250 µM
STD NMRBromodomain CBinding Confirmed-
SPRBromodomain CNo significant binding> 1 mM
Tertiary Characterization: Affinity and Thermodynamics

ITC is the gold standard for determining the thermodynamic parameters of binding.

Protocol:

  • Sample Preparation: Place the target protein in the sample cell and this compound in the injection syringe at a concentration 10-20 times that of the protein.

  • Titration: Inject small aliquots of the fragment solution into the protein solution while monitoring the heat released or absorbed.

  • Data Analysis: Integrate the heat peaks and fit the data to a binding isotherm to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[7]

Hypothetical ITC Data for this compound with Kinase A

ParameterValue
KD (µM)235
Stoichiometry (n)1.05
ΔH (kcal/mol)-5.8
TΔS (kcal/mol)-0.9
ΔG (kcal/mol)-4.9

Visualization of Workflows and Pathways

Fragment-Based Drug Discovery Workflow

FBDD_Workflow cluster_screening Screening & Validation cluster_optimization Lead Optimization start Fragment Library (including this compound) primary Primary Screen (Thermal Shift Assay) start->primary secondary Hit Validation (NMR, SPR) primary->secondary Identify Hits tertiary Hit Characterization (ITC, X-ray Crystallography) secondary->tertiary Confirm Hits sbd Structure-Based Design (SAR by Catalogue/Synthesis) tertiary->sbd chem Chemical Elaboration (e.g., Suzuki Coupling at Br) sbd->chem chem->sbd lead Potent Lead Compound chem->lead Hit_Validation_Cascade tsa Thermal Shift Assay (TSA) nmr NMR Spectroscopy (STD / WaterLOGSY) tsa->nmr Primary Hits (ΔTm > 0.5°C) spr Surface Plasmon Resonance (SPR) nmr->spr Confirm Binding itc Isothermal Titration Calorimetry (ITC) spr->itc Quantify Kinetics (KD) xray X-ray Crystallography itc->xray Determine Thermodynamics lead_opt Proceed to Lead Optimization xray->lead_opt Obtain Structural Data Fragment_Elaboration fragment This compound (Initial Hit) coupling Suzuki or Buchwald-Hartwig Cross-Coupling fragment->coupling lead Potent Lead Compound (Improved Affinity & Selectivity) coupling->lead building_blocks Boronic Acids / Amines (Building Blocks) building_blocks->coupling

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 6-bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 6-bromo-1-methylpyridin-2(1H)-one. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the primary reasons for this?

A1: Low or no conversion in the Suzuki coupling of this compound is a common challenge. This substrate presents unique difficulties due to its electronic properties. The primary reasons include:

  • Catalyst Inhibition: The nitrogen atom of the pyridinone ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a well-documented issue with pyridine-containing substrates.

  • Inefficient Oxidative Addition: The electron-withdrawing nature of the pyridinone ring can affect the electron density at the carbon-bromine bond, potentially slowing down the initial oxidative addition step of the catalytic cycle.

  • Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), the reaction conditions may not be suitable for its efficient reduction to Pd(0).

  • Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be effective for this electron-deficient and potentially coordinating substrate.

Q2: What are the common side reactions I should be aware of, and how can I minimize them?

A2: Several side reactions can compete with the desired cross-coupling, reducing your yield. The most common are:

  • Protodeboronation: This is the cleavage of the C-B bond of your boronic acid or ester by a proton source (often water), leading to the formation of an arene byproduct and consumption of your nucleophile.

    • Minimization: Use anhydrous solvents and reagents. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts. Milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can also reduce the rate of this side reaction.

  • Dehalogenation: The bromo group on your pyridinone substrate is replaced by a hydrogen atom. This can be promoted by certain bases, solvents, or impurities.

    • Minimization: Screening different bases and solvent systems can help. Ensure high-purity starting materials.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).

    • Minimization: Thoroughly degas all solvents and run the reaction under a strict inert atmosphere (argon or nitrogen). Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that may occur during the in situ reduction of a Pd(II) precatalyst.

Q3: How do I choose the optimal catalyst system (palladium source and ligand) for this reaction?

A3: The choice of catalyst and ligand is critical for challenging substrates. For this compound, consider the following:

  • Palladium Source: Both Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃, and Pd(II) precatalysts like Pd(OAc)₂ and PdCl₂(dppf) can be used. Pd(II) sources require in situ reduction to the active Pd(0) species.

  • Ligands: Bulky, electron-rich phosphine ligands are often necessary to overcome the challenges of this substrate. These ligands can promote oxidative addition and stabilize the palladium center, preventing deactivation. Recommended ligands include:

    • Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent choices.

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr and IMes can also be highly effective.

Q4: Which base and solvent system should I start with?

A4: The base and solvent are interdependent and crucial for the reaction's success.

  • Bases: A strong base is often required to facilitate the transmetalation step. Good starting points are:

    • Potassium Phosphate (K₃PO₄)

    • Cesium Carbonate (Cs₂CO₃)

    • Potassium Carbonate (K₂CO₃)

  • Solvents: Aprotic polar solvents, often in combination with water, are commonly used. Popular choices include:

    • 1,4-Dioxane / Water

    • Toluene / Water

    • Tetrahydrofuran (THF) / Water

    • N,N-Dimethylformamide (DMF) (use with caution as it can decompose at high temperatures)

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No Reaction / Low Conversion Inactive catalystUse a fresh batch of palladium catalyst and ligand. Ensure proper degassing to prevent catalyst oxidation.
Inappropriate ligandSwitch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.
Insufficiently active baseChange to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous for non-aqueous systems.
Low reaction temperatureGradually increase the reaction temperature, for example, in 10 °C increments (typically in the 80-120 °C range).
Poor reagent qualityUse fresh, high-purity this compound and boronic acid/ester.
Significant Protodeboronation Presence of waterUse anhydrous solvents and reagents. Dry the base before use.
Base is too strong/conditions too harshSwitch to a milder base (e.g., K₂CO₃, KF). Use a boronic ester (e.g., pinacol ester) instead of a boronic acid.
Formation of Homocoupling Byproduct Presence of oxygenThoroughly degas solvents (e.g., by sparging with argon or freeze-pump-thaw cycles) and maintain an inert atmosphere.
Inefficient reduction of Pd(II) precatalystUse a direct Pd(0) source like Pd(PPh₃)₄.
Dehalogenation of Starting Material Reaction conditions favor reductionScreen different bases and solvents. Lowering the reaction temperature might help.
Complex Mixture of Products Reaction temperature too highLower the reaction temperature to reduce the formation of degradation products.
Reaction time too longMonitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.

Data Presentation: Recommended Starting Conditions

The following tables provide recommended starting conditions for the Suzuki coupling of this compound. These are general guidelines and may require optimization for specific boronic acid partners.

Table 1: Recommended Catalyst Systems

Palladium SourceLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhosPd: 2-5, Ligand: 4-10A robust system for challenging heteroaryl bromides.
Pd₂(dba)₃XPhosPd: 1-3, Ligand: 2-6Excellent for sterically hindered and electron-deficient substrates.
Pd(PPh₃)₄None5-10A common Pd(0) source; may be less effective for this substrate but can be a good starting point.
PdCl₂(dppf)None3-5Often used for a wide range of Suzuki couplings.

Table 2: Recommended Bases and Solvents

Base (Equivalents)Solvent System (v/v)Temperature (°C)Notes
K₃PO₄ (2.0-3.0)1,4-Dioxane / H₂O (4:1)90-110A strong base that is often effective for difficult couplings.
Cs₂CO₃ (2.0-3.0)Toluene / H₂O (5:1)100-120A highly effective but more expensive base.
K₂CO₃ (2.0-3.0)DMF / H₂O (10:1)80-100A common and cost-effective choice; DMF can aid solubility.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a general starting protocol and should be optimized for each specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and the base.

  • Inert Atmosphere: Seal the flask/vial with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to establish an inert atmosphere.

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and the ligand.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The typical concentration is 0.1-0.2 M with respect to the this compound.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Start Ar-Br Start->OxAdd This compound Boronic Ar'-B(OR)2 + Base Boronic->Transmetalation Arylboronic acid/ester

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Check Catalyst System Is catalyst/ligand active? Is ligand appropriate? Start->Check_Catalyst Check_Conditions Check Reaction Conditions Is temperature optimal? Is reaction time sufficient? Start->Check_Conditions Check_Reagents Check Reagents Are reagents pure? Is base strong enough? Start->Check_Reagents Side_Reactions Analyze Side Products Protodeboronation? Homocoupling? Dehalogenation? Start->Side_Reactions Sol_Catalyst Improved Activity Check_Catalyst->Sol_Catalyst Optimize Catalyst/Ligand (e.g., use SPhos, XPhos) Sol_Conditions Improved Conversion Check_Conditions->Sol_Conditions Optimize Temperature and Time Sol_Reagents Improved Reactivity Check_Reagents->Sol_Reagents Use Fresh Reagents and Stronger Base (K3PO4) Sol_Side_Reactions Minimized Byproducts Side_Reactions->Sol_Side_Reactions Adjust Conditions: (Anhydrous, Degas, Milder Base)

Caption: A logical workflow to diagnose and solve common issues.

Decision_Tree Start Reaction Setup for This compound Ligand Choose Ligand Start->Ligand Base Choose Base Start->Base Solvent Choose Solvent Start->Solvent Buchwald Buchwald Ligand (SPhos, XPhos) Ligand->Buchwald NHC NHC Ligand (IPr, IMes) Ligand->NHC PPh3 PPh3 (less effective) Ligand->PPh3 K3PO4 K3PO4 (strong) Base->K3PO4 Cs2CO3 Cs2CO3 (strong) Base->Cs2CO3 K2CO3 K2CO3 (moderate) Base->K2CO3 Dioxane Dioxane/H2O Solvent->Dioxane Toluene Toluene/H2O Solvent->Toluene THF THF/H2O Solvent->THF

Caption: Decision tree for selecting key reaction components.

Technical Support Center: Buchwald-Hartwig Amination of 6-Bromopyridinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed amination of 6-bromopyridinones. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing this critical C-N bond-forming reaction.

Troubleshooting Guides

This section addresses common problems encountered during the Buchwald-Hartwig amination of 6-bromopyridinones in a direct question-and-answer format.

Low or No Product Yield

Q: My reaction with a 6-bromopyridinone substrate is resulting in low to no yield. What are the primary causes and how can I address them?

A: Low or no conversion is a frequent issue that can often be traced back to the reaction components and conditions. Here are the most common culprits and their solutions:

  • Catalyst and Ligand Inactivity: The choice of palladium source and ligand is paramount and substrate-dependent.[1] The active Pd(0) species is sensitive to oxygen, which can cause catalyst deactivation.[1][2]

    • Solution: Use a pre-formed Pd(0) catalyst or a reliable pre-catalyst to ensure consistent generation of the active species.[3] Employ bulky, electron-rich phosphine ligands like XPhos, RuPhos, or BrettPhos, which are known to improve reaction efficiency and stability.[2][4] Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) using proper Schlenk or glovebox techniques.[2]

  • Inappropriate Base Selection: The base is critical for deprotonating the amine to form the palladium-amido complex, a key step in the catalytic cycle.[4][5][6] The strength and solubility of the base can significantly impact the reaction rate.[1]

    • Solution: Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are highly effective but can be incompatible with sensitive functional groups.[1][2][7] For substrates with base-sensitive moieties, consider milder inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[1][7]

  • Poor Reagent Solubility: The failure of one or more components to dissolve in the reaction solvent is a common, and often underestimated, reason for poor yields.[8]

    • Solution: Screen different anhydrous solvents. Toluene and dioxane are common choices, but THF, CPME, or t-BuOH may offer better solubility for your specific substrate combination.[2][8]

  • Insufficient Temperature: Buchwald-Hartwig reactions typically require heating to proceed at an efficient rate.[1]

    • Solution: Ensure the reaction temperature is adequate, typically between 80-110 °C.[9][10] If the substrate or catalyst is thermally sensitive, a more active catalyst/ligand system may be necessary to enable lower reaction temperatures.[8]

Side Product Formation

Q: I am observing significant side product formation, particularly hydrodehalogenation of my 6-bromopyridinone. How can I minimize this?

A: Hydrodehalogenation (replacement of the bromine with a hydrogen atom) is a common side reaction that competes with the desired amination.[2][11]

  • Cause: This side reaction can occur via β-hydride elimination from the palladium-amido intermediate or other decomposition pathways.[11]

  • Solution:

    • Optimize Ligand: Using an appropriate, sterically hindered ligand can favor the desired reductive elimination pathway over side reactions.[2]

    • Base Choice: The choice of base can influence the rate of competing pathways. Screening different bases may identify one that minimizes hydrodehalogenation.

    • Temperature Control: Excessive heat can promote catalyst decomposition and side reactions.[1] Try running the reaction at the lowest effective temperature.

Reaction Stalls or Incomplete Conversion

Q: My reaction starts but appears to stall before the 6-bromopyridinone is fully consumed. What could be the cause?

A: Stalled reactions often point towards catalyst deactivation or product inhibition.

  • Cause 1: Catalyst Deactivation: The active Pd(0) catalyst may decompose over the course of the reaction, especially at high temperatures.[1]

    • Solution: Switch to a more thermally stable pre-catalyst or a more robust ligand system designed for challenging substrates.

  • Cause 2: Product Inhibition: In some cases, the desired product can coordinate to the palladium center, acting as an inhibitor and slowing down the catalytic cycle.[1]

    • Solution: This issue can be difficult to overcome. Experimenting with different ligands that may alter the coordination properties of the palladium center is a viable strategy.[1]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues.

G Troubleshooting Buchwald-Hartwig Amination Problem Problem Observed (Low Yield / Stalled Reaction) Cause1 Potential Cause: Catalyst/Ligand Issue Problem->Cause1 Cause2 Potential Cause: Base Issue Problem->Cause2 Cause3 Potential Cause: Solvent/Solubility Issue Problem->Cause3 Cause4 Potential Cause: Condition Issue Problem->Cause4 Sol1 Solution: - Use inert atmosphere (glovebox/Schlenk) - Switch to a pre-catalyst - Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos) Cause1->Sol1 Sol2 Solution: - Ensure base is fresh and anhydrous - Screen different bases (e.g., NaOtBu, LiHMDS, Cs₂CO₃) - Check base/substrate compatibility Cause2->Sol2 Sol3 Solution: - Ensure solvent is anhydrous and degassed - Screen alternative solvents for better solubility (e.g., Toluene, Dioxane, THF, CPME) Cause3->Sol3 Sol4 Solution: - Increase temperature (typically 80-110°C) - Check concentration (typically 0.1 M) - Monitor reaction over time Cause4->Sol4

Caption: A logical workflow for diagnosing and solving common issues in Buchwald-Hartwig amination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the best general starting conditions for a Buchwald-Hartwig amination with a 6-bromopyridinone?

A1: While optimization is nearly always required, a reliable starting point for coupling a 6-bromopyridinone (1.0 equiv) with an amine (1.2 equiv) would be:

  • Palladium Source: Pd₂(dba)₃ (2 mol%) or a suitable pre-catalyst.[2]

  • Ligand: XPhos (4 mol%).[2]

  • Base: NaOtBu (1.4 equiv).[2]

  • Solvent: Anhydrous, degassed toluene (to achieve a concentration of ~0.1 M).[2]

  • Temperature: 100 °C.[1]

  • Atmosphere: Inert (Argon or Nitrogen).[2]

Q2: How do I select the right palladium catalyst and ligand?

A2: The catalyst system is the heart of the reaction. The ligand, in particular, dictates the stability and activity of the catalyst. For heteroaryl halides like 6-bromopyridinones, bulky and electron-rich phosphine ligands are generally preferred as they promote the crucial oxidative addition and reductive elimination steps.[4]

Ligand FamilyRecommended ForKey Characteristics
Buchwald Ligands General purpose, highly active for heteroaryl halides.[4]Sterically hindered, electron-rich biaryl phosphines. Examples: XPhos, SPhos, RuPhos.[2][4]
Josiphos Ligands Can be effective for direct coupling of ammonia.[11]Ferrocene-based diphosphine ligands.
BINAP Chiral applications; can be effective in some systems.[12]Bidentate phosphine ligand.

Q3: How do I choose the most appropriate base for my reaction?

A3: The base facilitates the deprotonation of the amine, which is essential for the catalytic cycle to proceed.[5][6][12] The choice depends on the pKa of the amine and the functional group tolerance of your substrates.

BaseStrengthAdvantagesDisadvantages / Incompatibilities
NaOtBu, KOtBu StrongHigh reactivity, often enables fast reaction rates.[1]Incompatible with base-sensitive groups like esters and nitro groups.[7]
LiHMDS StrongUseful for less acidic amines and allows for lower reaction temperatures.[2][7]Air-sensitive solid; can be incompatible with some functional groups at high temperatures.[7]
Cs₂CO₃, K₃PO₄ WeakerExcellent functional group tolerance.[1][7]May require higher catalyst loadings or longer reaction times.[7] Solubility can be an issue.[1]

Q4: What is the catalytic cycle for the Buchwald-Hartwig amination?

A4: Understanding the catalytic cycle is key to rational troubleshooting. The reaction proceeds through three main steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[4][11]

G Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OA_Complex Pd(II) Complex Pd0->OA_Complex Oxidative Addition Amido_Complex Pd(II)-Amido Complex OA_Complex->Amido_Complex Amine Coordination & Deprotonation Amido_Complex->Pd0 Regenerates Catalyst Product Ar-NR¹R² (Product) Amido_Complex->Product Reductive Elimination OA_Label->OA_Complex RE_Label->Product Amine_Label->Amido_Complex ArX 6-Bromopyridinone (Ar-Br) Amine Amine (HNR¹R²) + Base

References

Technical Support Center: Synthesis of 6-bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromo-1-methylpyridin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

There are two primary synthetic routes:

  • N-methylation of 6-bromo-2-hydroxypyridine: This involves the deprotonation of 6-bromo-2-hydroxypyridine followed by reaction with a methylating agent.

  • Bromination of 1-methylpyridin-2(1H)-one: This route starts with the commercially available 1-methylpyridin-2(1H)-one, which is then brominated.

Q2: What are the major side reactions to be aware of during the synthesis?

The main side reactions depend on the chosen synthetic route:

  • For the N-methylation of 6-bromo-2-hydroxypyridine , the primary side reaction is O-methylation , leading to the formation of 2-methoxy-6-bromopyridine. The ratio of N- to O-alkylation is influenced by factors such as the choice of base, solvent, and alkylating agent.[1][2]

  • For the bromination of 1-methylpyridin-2(1H)-one , the key side reactions are polybromination , potentially leading to di- or tri-brominated products, and the formation of isomeric monobrominated products (e.g., 3-bromo and 5-bromo isomers).[3]

Q3: How can I purify the final product?

Column chromatography is a common and effective method for purifying this compound from side products and unreacted starting materials. A typical eluent system is a mixture of dichloromethane (DCM) and methanol.[4]

Troubleshooting Guides

Route 1: N-methylation of 6-bromo-2-hydroxypyridine

Problem 1: Low yield of the desired N-methylated product and formation of a significant amount of O-methylated byproduct.

Possible Causes & Solutions:

CauseSolution
Suboptimal Base: The choice of base is crucial for directing the alkylation towards the nitrogen atom. Some bases may favor O-alkylation.Use a base known to favor N-alkylation. Lithium hydride (LiH) in DMF has been shown to provide high N-selectivity.[5] Potassium tert-butoxide (KOt-Bu) has also been used successfully to achieve a high yield of the N-methylated product.[4]
Inappropriate Solvent: The polarity of the solvent can influence the nucleophilicity of the nitrogen and oxygen atoms of the pyridone anion.Employ a suitable solvent. 1,4-dioxane has been used in a high-yield synthesis.[4] DMF is another common solvent for this type of reaction.[5]
Reaction Conditions: Temperature and reaction time can affect the product distribution.Optimize reaction conditions. A specific protocol involves stirring with KOt-Bu in 1,4-dioxane at 100°C for 2 hours before adding the methylating agent and reacting at 80°C for 16 hours.[4] Consider a catalyst- and base-free approach by reacting with an organohalide, which has been shown to yield >99% N-selectivity.[6][7]

Problem 2: Incomplete reaction, with starting material remaining.

Possible Causes & Solutions:

CauseSolution
Insufficient amount of base or methylating agent. Use a slight excess of the base and methylating agent. For example, using 2 equivalents of KOt-Bu and 10 equivalents of iodomethane has been reported.[4]
Reaction time is too short. Increase the reaction time. Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS.
Low reaction temperature. Increase the reaction temperature. The reported successful methylation was carried out at 80°C.[4]
Route 2: Bromination of 1-methylpyridin-2(1H)-one

Problem 1: Formation of polybrominated byproducts.

Possible Causes & Solutions:

CauseSolution
Excess of brominating agent. Carefully control the stoichiometry of the brominating agent. Use of N-bromosuccinimide (NBS) or dioxane dibromide can provide the monobrominated product with minimal formation of dibromides.[5]
Harsh reaction conditions. Use milder reaction conditions. The reaction of 1-methyl-6-bromopyridone-2 with bromine in glacial acetic acid can lead to the formation of 1-methyl-3,5,6-tribromopyridone-2.[3] Milder brominating agents are recommended to avoid over-bromination.

Problem 2: Formation of a mixture of 3-bromo and 5-bromo isomers.

Possible Causes & Solutions:

CauseSolution
Nature of the brominating agent. Select a brominating agent that favors the desired isomer. The ratio of 3- and 5-bromo isomers is dependent on the character of the brominating agent.[5] Further investigation into specific agents may be required to optimize for the desired isomer.
Reaction conditions. Optimize the reaction conditions (solvent, temperature). These factors can influence the regioselectivity of the bromination.

Experimental Protocols

Synthesis of this compound via N-methylation of 2-bromo-6-hydroxypyridine [4]

  • To a dry Schlenk tube, add 2-bromo-6-hydroxypyridine (3.43 g, 31.44 mmol) and 50 mL of 1,4-dioxane.

  • Add potassium tert-butoxide (KOt-Bu) (8.69 g, 62.88 mmol).

  • Stir the reaction mixture at 100°C for 2 hours.

  • Cool the mixture to room temperature.

  • Add iodomethane (19.6 mL, 314.41 mmol) dropwise.

  • Stir the mixture at 80°C for 16 hours.

  • Remove the solvent by distillation under reduced pressure.

  • Partition the residue between dichloromethane (DCM) and water.

  • Extract the aqueous layer with DCM (3 times).

  • Combine the organic phases and dry over anhydrous magnesium sulfate (MgSO4).

  • Filter and evaporate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography (eluent: 5% methanol in DCM) to afford this compound.

Quantitative Data Summary

Starting MaterialReagentsProductYield
2-bromo-6-hydroxypyridineKOt-Bu, IodomethaneThis compound96%[4]

Visualizations

Synthesis_Pathways cluster_0 Route 1: N-methylation cluster_1 Route 2: Bromination 6-bromo-2-hydroxypyridine 6-bromo-2-hydroxypyridine N-methylated_product This compound 6-bromo-2-hydroxypyridine->N-methylated_product CH3I, Base O-methylated_byproduct 2-methoxy-6-bromopyridine (Side Product) 6-bromo-2-hydroxypyridine->O-methylated_byproduct CH3I, Base 1-methylpyridin-2(1H)-one 1-methylpyridin-2(1H)-one Brominated_product This compound 1-methylpyridin-2(1H)-one->Brominated_product Brominating Agent Isomeric_byproduct 3- and 5-bromo isomers (Side Products) 1-methylpyridin-2(1H)-one->Isomeric_byproduct Brominating Agent Polybrominated_byproduct Polybrominated products (Side Product) Brominated_product->Polybrominated_byproduct Excess Brominating Agent

Caption: Synthetic routes to this compound and major side products.

Troubleshooting_N_Methylation Start Low yield of N-methylated product? Check_Byproduct Significant O-methylated byproduct? Start->Check_Byproduct Yes Check_SM Starting material remaining? Start->Check_SM No Check_Byproduct->Check_SM No Solution_Base Optimize Base (e.g., LiH, KOt-Bu) Check_Byproduct->Solution_Base Yes Solution_Stoichiometry Increase Base/Alkylating Agent Stoichiometry Check_SM->Solution_Stoichiometry Yes End Improved Yield Check_SM->End No Solution_Solvent Optimize Solvent (e.g., Dioxane, DMF) Solution_Base->Solution_Solvent Solution_Solvent->End Solution_Time_Temp Increase Reaction Time/Temperature Solution_Stoichiometry->Solution_Time_Temp Solution_Time_Temp->End

Caption: Troubleshooting workflow for the N-methylation of 6-bromo-2-hydroxypyridine.

References

Technical Support Center: Purification of 6-bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 6-bromo-1-methylpyridin-2(1H)-one by column chromatography. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Standard silica gel (230-400 mesh) is the most commonly used and effective stationary phase for the purification of this compound.

Q2: What is a suitable eluent system for the purification?

A2: A common and effective eluent system is a mixture of dichloromethane (DCM) and methanol (MeOH). A starting point of 5% methanol in DCM has been shown to provide good separation.[1][2] The polarity of the eluent can be adjusted based on TLC analysis of the crude mixture.

Q3: How can I monitor the progress of the column chromatography?

A3: The separation can be monitored using thin-layer chromatography (TLC). Staining with potassium permanganate or visualization under UV light (if the compounds are UV active) can be used to identify the fractions containing the purified product.

Q4: What are the potential impurities I should be aware of during purification?

A4: Potential impurities can include unreacted starting materials such as 2-bromo-6-hydroxypyridine, residual iodomethane (if used for methylation), and potentially over-methylated byproducts. The presence of these will depend on the synthetic route and reaction conditions.

Q5: My compound is not moving from the baseline on the TLC plate, even with a high concentration of methanol. What should I do?

A5: If your compound is highly polar and does not move with standard solvent systems, you can consider using a more polar solvent system, such as a higher percentage of methanol in DCM, or adding a small amount of a more polar solvent like acetic acid or triethylamine to the eluent. However, be cautious as this can affect the stability of your compound and the column. Alternatively, reverse-phase chromatography could be an option.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound.

Problem Possible Cause Solution
Poor Separation of Product and Impurities The eluent system may not be optimal.- Perform a thorough TLC analysis with various solvent systems (e.g., different ratios of ethyl acetate/hexanes, DCM/methanol) to find the best separation. - Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Product Elutes with the Solvent Front The eluent system is too polar.- Decrease the polarity of the eluent. For example, if using 5% MeOH in DCM, try reducing it to 2-3% MeOH. - Start with a non-polar solvent like hexanes and gradually increase the polarity.
Product is Tailing on the Column - The compound may be interacting too strongly with the silica gel. - The column may be overloaded.- Add a small amount of a polar modifier to the eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds. - Ensure the amount of crude product loaded onto the column is appropriate for the column size (typically 1-5% of the silica gel weight).
No Compound Eluting from the Column - The compound may have decomposed on the silica gel. - The eluent system is not polar enough.- Check the stability of your compound on a small amount of silica gel before running the column. - Gradually increase the polarity of the eluent system significantly. If the compound is still not eluting, it may have decomposed.
Cracks or Channels in the Silica Gel Bed - Improper packing of the column.- Ensure the silica gel is packed uniformly as a slurry and allowed to settle without air bubbles. - Gently tap the column during packing to ensure a homogenous bed.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the N-methylation of 2-bromo-6-hydroxypyridine.[1][2]

Materials:

  • 2-bromo-6-hydroxypyridine

  • Potassium tert-butoxide (KOt-Bu)

  • Iodomethane

  • 1,4-Dioxane

  • Dichloromethane (DCM)

  • Water

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a dry reaction vessel, dissolve 2-bromo-6-hydroxypyridine in 1,4-dioxane.

  • Add potassium tert-butoxide to the solution and stir the mixture at 100°C for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Add iodomethane dropwise and stir the mixture at 80°C for 16 hours.

  • Remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane (DCM) and water.

  • Extract the aqueous layer with DCM (3 times).

  • Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO4).

  • Filter and evaporate the solvent to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column:

    • Prepare a slurry of silica gel in the eluent (e.g., 5% methanol in DCM).

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of DCM.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen eluent system (e.g., 5% methanol in DCM).

    • Collect fractions in separate tubes.

  • Monitoring:

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.[1][2]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 2-bromo-6-hydroxypyridine reaction N-methylation with Iodomethane & KOt-Bu start->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Product workup->crude column Column Chromatography (Silica Gel, 5% MeOH in DCM) crude->column fractions Collect & Analyze Fractions (TLC) column->fractions pure Pure Product fractions->pure

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_solutions Troubleshooting Steps start Start Purification issue Problem Encountered? start->issue poor_sep Poor Separation issue->poor_sep Yes no_elution Compound Not Eluting issue->no_elution Yes tailing Peak Tailing issue->tailing Yes success Successful Purification issue->success No optimize_eluent Optimize Eluent (TLC, Gradient) poor_sep->optimize_eluent increase_polarity Increase Eluent Polarity no_elution->increase_polarity add_modifier Add Modifier (e.g., Triethylamine) tailing->add_modifier optimize_eluent->issue increase_polarity->issue add_modifier->issue

Caption: Decision-making flowchart for troubleshooting column chromatography issues.

References

Stability of 6-bromo-1-methylpyridin-2(1H)-one under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 6-bromo-1-methylpyridin-2(1H)-one under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound involve two primary degradation pathways:

  • Hydrolysis of the pyridin-2-one ring: The amide bond within the pyridin-2-one ring can be susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening.

  • Nucleophilic aromatic substitution of the bromine atom: The bromine atom at the 6-position can be displaced by nucleophiles, particularly under basic conditions. The reactivity is influenced by the electron-withdrawing effect of the pyridinone ring.

Q2: How stable is this compound under acidic conditions?

Q3: Is this compound stable to strong bases?

A3: No, this compound is expected to be unstable in the presence of strong bases. The primary degradation pathways under basic conditions are hydrolysis of the pyridin-2-one ring and nucleophilic aromatic substitution of the bromine atom. A study on the analogous compound, 6-chloro-N-methyl-2-pyridone, demonstrated hydrolysis in a 1.0 M sodium hydroxide solution.[1] Due to the carbon-bromine bond being generally weaker than the carbon-chlorine bond, this compound is expected to be even more susceptible to nucleophilic substitution.

Q4: What are the likely degradation products of this compound?

A4: Under acidic or basic hydrolysis, the primary degradation product would be a ring-opened carboxylic acid. Under basic conditions, nucleophilic substitution at the 6-position could lead to the formation of 6-hydroxy-1-methylpyridin-2(1H)-one or other substitution products depending on the nucleophiles present in the reaction mixture.

Q5: What analytical techniques are recommended for monitoring the stability of this compound?

A5: The following analytical techniques are suitable for monitoring the stability of this compound and quantifying its degradation products:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a robust technique for separating the parent compound from its potential degradation products and quantifying their concentrations over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown degradation products by providing molecular weight and fragmentation data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the disappearance of the starting material and the appearance of degradation products, providing structural information about the new species formed.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low recovery of this compound after basic workup. The compound is likely degrading via hydrolysis or nucleophilic substitution.- Use milder basic conditions (e.g., saturated sodium bicarbonate instead of sodium hydroxide).- Minimize the duration of exposure to the basic solution.- Perform the workup at a lower temperature.
Appearance of an unexpected peak in HPLC analysis after storage in an acidic solution. Acid-catalyzed hydrolysis of the pyridin-2-one ring may be occurring.- Analyze the sample using LC-MS to identify the molecular weight of the new peak.- If confirmed as a hydrolysis product, consider adjusting the pH of the solution to be closer to neutral for long-term storage.
Inconsistent results in bioassays. The compound may be degrading in the assay medium, especially if the pH is not neutral.- Perform a stability study of the compound in the assay buffer.- Analyze the compound in the buffer at different time points using HPLC to check for degradation.
Formation of a new, less polar compound during a reaction with a nucleophile. Nucleophilic aromatic substitution of the bromine atom has likely occurred.- Confirm the structure of the new compound using LC-MS and NMR.- If this is an undesired side reaction, consider using a less nucleophilic base or protecting the 6-position if possible.

Quantitative Data on Stability

While specific kinetic data for this compound is limited, the following table summarizes relevant data from a study on a structurally similar compound, 6-chloro-N-methyl-2-pyridone, under basic conditions. This data can be used as an estimate for the reactivity of the bromo-analog.

CompoundConditionRate Constant (k)Half-life (t½)
6-chloro-N-methyl-2-pyridone1.0 M NaOD in D₂O at 50 °C1.4 x 10⁻⁵ s⁻¹ (pseudo first-order)~13.8 hours

Data extracted from a study on the hydrolysis of α-chloro-substituted 2- and 4-pyridones.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic and Basic Hydrolysis

This protocol is a general guideline for assessing the stability of this compound under acidic and basic conditions, based on ICH guidelines for forced degradation studies.

1. Materials:

  • This compound
  • 0.1 M Hydrochloric Acid (HCl)
  • 0.1 M Sodium Hydroxide (NaOH)
  • Acetonitrile (ACN) or other suitable organic solvent
  • Water (HPLC grade)
  • HPLC system with UV detector
  • LC-MS system
  • pH meter
  • Thermostatic water bath

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the organic solvent at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To a vial, add a known volume of the stock solution and an equal volume of 0.1 M HCl.

    • Incubate the vial in a water bath at 60 °C.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized sample with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To a vial, add a known volume of the stock solution and an equal volume of 0.1 M NaOH.

    • Incubate the vial in a water bath at 60 °C.

    • At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot of the sample.

    • Neutralize the aliquot with an equivalent amount of 0.1 M HCl.

    • Dilute the neutralized sample with mobile phase to a suitable concentration for HPLC analysis.

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC method.

    • Calculate the percentage of degradation at each time point.

    • If significant degradation is observed, analyze the stressed samples by LC-MS to identify the degradation products.

Visualizations

Stability_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_analysis Analysis cluster_solution Solution start Unexpected Experimental Result (e.g., low yield, extra peak) check_stability Is compound stability a potential issue? start->check_stability acid_base Consider reaction/workup conditions (pH, temperature, time) check_stability->acid_base Yes end Optimized Protocol check_stability->end No hplc Analyze by Stability-Indicating HPLC acid_base->hplc lcms Identify Degradants by LC-MS hplc->lcms Degradation Observed modify_conditions Modify Experimental Conditions (e.g., milder pH, lower temp) lcms->modify_conditions modify_conditions->end Degradation_Pathways cluster_acid Acidic Conditions (H⁺, H₂O) cluster_base Basic Conditions (OH⁻) compound This compound acid_product Ring-Opened Product (Carboxylic Acid) compound->acid_product Hydrolysis base_product1 Ring-Opened Product (Carboxylate) compound->base_product1 Hydrolysis base_product2 6-hydroxy-1-methylpyridin-2(1H)-one (Nucleophilic Substitution) compound->base_product2 SNAr

References

Technical Support Center: Palladium Catalyst Removal from 6-Substituted Pyridinone Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from 6-substituted pyridinone products. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your purification process and ensure your final product meets the stringent purity requirements of the pharmaceutical industry.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from 6-substituted pyridinone products so challenging?

A1: The primary difficulty stems from the inherent chemical nature of 6-substituted pyridinones. The nitrogen and oxygen atoms within the pyridinone ring can act as strong ligands, forming stable complexes with palladium species.[1] This chelation effect can render the palladium catalyst soluble in the reaction mixture, making its removal by simple filtration ineffective.

Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict guidelines for elemental impurities in APIs, outlined in the ICH Q3D guidelines. Palladium is classified as a Class 2B element, and for oral administration, the permitted daily exposure (PDE) is 100 µ g/day .[2] This often translates to a concentration limit in the range of 5 to 10 parts per million (ppm) in the final drug substance, depending on the maximum daily dose of the drug.

Q3: What are the most common methods for palladium removal?

A3: Several methods are employed to reduce palladium levels, and the optimal choice depends on the nature of the palladium species (e.g., Pd(0) vs. Pd(II)), the solvent system, and the specific properties of your 6-substituted pyridinone product. Common techniques include:

  • Adsorption: Utilizing materials like activated carbon or functionalized silica (scavengers) that bind to the palladium.[3]

  • Scavenging: Employing solid-supported reagents with high affinity for palladium, such as those containing thiol or trimercaptotriazine (TMT) functional groups.[3][4]

  • Crystallization: Purifying the product through crystallization, sometimes with the aid of an additive to help keep palladium impurities in the mother liquor.[3]

  • Extraction: Using a liquid-liquid extraction to remove water-soluble palladium salts.

  • Filtration: Primarily effective for heterogeneous catalysts like palladium on carbon (Pd/C).[3]

Q4: How does the oxidation state of palladium affect the choice of removal method?

A4: The oxidation state of the palladium species (typically Pd(0) or Pd(II)) significantly influences the effectiveness of different scavengers. For instance, thiol-based scavengers are generally more effective for Pd(II), while other types of scavengers may be better suited for Pd(0).[4] Understanding the likely oxidation state of your residual palladium can help in selecting the most appropriate scavenger for a more efficient removal process.

Troubleshooting Guides

This section addresses common issues encountered during the removal of palladium from 6-substituted pyridinone products and provides practical solutions.

Issue 1: High Palladium Content After Initial Purification

  • Possible Cause: Strong chelation of palladium to the pyridinone ring, leading to soluble palladium complexes.

  • Troubleshooting Steps:

    • Employ a High-Affinity Scavenger: Switch to a scavenger specifically designed for strong palladium binding, such as thiol-functionalized silica or macroporous trimercaptotriazine (MP-TMT).

    • Optimize Scavenging Conditions: Experiment with increasing the scavenger-to-palladium ratio, elevating the temperature (e.g., 40-60 °C), and extending the treatment time (e.g., 4-24 hours).

    • Consider a Pre-treatment: A mild oxidative or reductive wash before scavenging can sometimes convert various palladium species into a single, more easily captured form.

    • Combination Approach: A sequential treatment, such as an initial filtration through celite followed by a scavenger treatment, can be more effective.

Issue 2: Significant Product Loss During Purification

  • Possible Cause: Non-specific adsorption of the polar 6-substituted pyridinone product onto the adsorbent, particularly activated carbon.

  • Troubleshooting Steps:

    • Minimize Adsorbent Quantity: Use the lowest effective amount of activated carbon or scavenger.

    • Screen Different Scavengers: Some scavengers exhibit lower non-specific binding. Test a small panel of scavengers to find one with high palladium affinity and low product affinity.

    • Solvent Selection: The choice of solvent can influence the binding of both palladium and your product. A solvent in which your product is highly soluble may reduce its adsorption to the scavenger.

    • Alternative Methods: If product loss remains high, consider crystallization or liquid-liquid extraction as alternative purification methods.

Issue 3: Inconsistent Palladium Removal from Batch to Batch

  • Possible Cause: Variability in the palladium species (e.g., oxidation state, ligands) present at the end of the reaction. This can be influenced by slight variations in reaction conditions or work-up procedures.

  • Troubleshooting Steps:

    • Standardize Work-Up: Ensure a consistent work-up procedure for every batch before initiating the palladium removal step.

    • Use a Broad-Spectrum Scavenger: Some scavengers, like those based on dimercaptotriazine (DMT), are effective against a wider range of palladium species.[3]

    • Analyze Palladium Species: If possible, analyze the palladium species present in a problematic batch to better understand the cause of inconsistency.

Data Presentation: Comparison of Palladium Removal Methods

The following tables summarize quantitative data on the performance of various palladium removal techniques. While specific data for 6-substituted pyridinones is limited in the literature, the following provides a general comparison for nitrogen-containing compounds.

Table 1: Performance of Common Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Product RecoveryNotesReference
Thiol-functionalized Silica22392082%Effective for a range of palladium species.[3]
Polymer-bound TMT3307-30HighDemonstrated on a large scale.[3]
Activated Carbon (Darco KB-B)300< 1~82%Can lead to product loss due to non-specific adsorption.[3][5]
Carboxen® 56412501296% (for Valsartan)Synthetic carbon adsorbent with high surface area.[4]
Si-TMT> target< 1-Used at 0.03 wt% at 35 °C for 2 hours.[5]

Table 2: Conditions for Palladium Scavenging with MP-TMT

ParameterRecommended Condition
Resin Equivalents3–5 equivalents relative to palladium
TemperatureRoom Temperature (can be heated to accelerate)
TimeUp to 24 hours
Compatible SolventsTHF, Dichloroethane (DCE), Toluene, Acetonitrile (MeCN)
Data from Biotage® MP-TMT technical information.[2]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger (Batch Method)

  • Dissolution: Following your standard reaction work-up, dissolve the crude 6-substituted pyridinone product in a suitable organic solvent (e.g., THF, Toluene, DCM).

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol, MP-TMT). A typical starting point is 3-5 equivalents relative to the initial palladium catalyst loading.[2][3]

  • Agitation: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for a period of 4 to 24 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.[3]

  • Washing: Wash the filter cake with a fresh portion of the solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using a suitable analytical technique like ICP-MS.

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).

  • Carbon Addition: Add activated carbon (typically 5-20 wt% relative to the crude product) to the solution.

  • Agitation: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for 1 to 18 hours.[5]

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.

  • Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content.

Protocol 3: Palladium Removal using Aqueous Sodium Bisulfite Wash

This method is particularly useful for palladium removal from Suzuki coupling reactions of aryl halides.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent.

  • Aqueous Wash: Wash the organic layer with an aqueous solution of sodium bisulfite (e.g., 20-50% w/v). The optimal temperature and pH may need to be adjusted (e.g., 60-90 °C, pH 2.0-8.0).

  • Phase Separation: Separate the aqueous layer.

  • Organic Layer Work-up: Wash the organic layer with brine, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Analysis: Determine the residual palladium concentration in the product.

Mandatory Visualizations

Palladium_Removal_Workflow start Crude 6-Substituted Pyridinone Product workup Standard Aqueous Work-up start->workup dissolve Dissolve in Organic Solvent workup->dissolve select_method Select Removal Method dissolve->select_method scavenging Add Solid-Supported Scavenger (e.g., Thiol, TMT) select_method->scavenging High Selectivity carbon Add Activated Carbon select_method->carbon Cost-Effective crystallization Crystallization select_method->crystallization High Purity stir Stir (4-24h, 25-60°C) scavenging->stir carbon->stir filter Filter to Remove Adsorbent crystallization->filter (Filter Crystals) stir->filter concentrate Concentrate Filtrate filter->concentrate analyze Analyze for Residual Pd (ICP-MS) concentrate->analyze end Purified Product analyze->end

General workflow for palladium removal from 6-substituted pyridinone products.

Troubleshooting_Guide start High Residual Palladium? cause1 Strong Chelation to Pyridinone start->cause1 Yes product_loss Significant Product Loss? start->product_loss No solution1a Use High-Affinity Scavenger (Thiol, TMT) cause1->solution1a solution1b Optimize Conditions (Temp, Time, Equivalents) cause1->solution1b cause2 Non-Specific Adsorption (especially with Carbon) product_loss->cause2 Yes inconsistent Inconsistent Results? product_loss->inconsistent No solution2a Reduce Adsorbent Amount cause2->solution2a solution2b Screen Different Scavengers cause2->solution2b solution2c Consider Crystallization cause2->solution2c cause3 Variable Palladium Species inconsistent->cause3 Yes solution3a Standardize Work-Up Procedure cause3->solution3a solution3b Use Broad-Spectrum Scavenger (e.g., DMT) cause3->solution3b

Troubleshooting decision tree for palladium removal.

References

Preventing hydrodehalogenation of 6-bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 6-bromo-1-methylpyridin-2(1H)-one, focusing on the prevention of the common side reaction, hydrodehalogenation, during palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation and why is it a problem in my reaction with this compound?

A1: Hydrodehalogenation is an undesired side reaction where the bromine atom on your starting material is replaced by a hydrogen atom, leading to the formation of 1-methylpyridin-2(1H)-one. This byproduct consumes your starting material, reduces the yield of your desired cross-coupled product, and can complicate purification due to similar polarities.

Q2: What are the primary causes of hydrodehalogenation in my palladium-catalyzed cross-coupling reaction?

A2: Hydrodehalogenation is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can occur through several mechanisms:

  • Reaction with a hydride source: Certain reagents in the reaction mixture can act as hydride donors. These include some bases (e.g., ethoxides, isopropoxides), solvents (e.g., alcohols, particularly isopropanol), or additives.

  • β-hydride elimination: In some cases, a palladium-amido or palladium-alkoxide intermediate can undergo β-hydride elimination to form a Pd-H species.

  • Presence of water or other proton sources: Trace amounts of water can react with the palladium catalyst or other reagents to generate hydride species.

Q3: How does the choice of phosphine ligand affect the extent of hydrodehalogenation?

A3: The phosphine ligand plays a crucial role in modulating the reactivity of the palladium catalyst.

  • Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) generally accelerate the rate of reductive elimination, which is the final step in forming the desired C-C or C-N bond. This can outcompete the hydrodehalogenation pathway.

  • Less bulky, electron-poor ligands (e.g., triphenylphosphine) can sometimes lead to a higher propensity for side reactions, including hydrodehalogenation.

Q4: Which bases are recommended to minimize hydrodehalogenation?

A4: The choice of base is critical.

  • Weaker, non-nucleophilic inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are generally preferred.

  • Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are often necessary for Buchwald-Hartwig aminations but should be used with caution, as they can sometimes promote hydrodehalogenation. Ensure the base is of high purity and anhydrous.

Q5: Can the solvent system influence the formation of the hydrodehalogenated byproduct?

A5: Yes, the solvent can have a significant impact.

  • Aprotic solvents such as toluene, dioxane, or THF are generally recommended.

  • Protic solvents , especially alcohols like isopropanol or ethanol, can act as hydride sources and should be avoided if hydrodehalogenation is a significant issue.

  • N,N-Dimethylformamide (DMF) can also be problematic in some cases as it can decompose at high temperatures to generate dimethylamine, which can interact with the catalyst.

Troubleshooting Guide

Issue: Significant formation of 1-methylpyridin-2(1H)-one byproduct detected by LC-MS or NMR.

This troubleshooting guide provides a systematic approach to reducing hydrodehalogenation.

Troubleshooting_Hydrodehalogenation start Problem: Significant Hydrodehalogenation Observed ligand Step 1: Evaluate Ligand start->ligand base Step 2: Modify Base ligand->base If problem persists ligand_details Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). These promote faster reductive elimination. ligand->ligand_details solvent Step 3: Change Solvent base->solvent If problem persists base_details Use a weaker, non-nucleophilic inorganic base (e.g., K3PO4, Cs2CO3). Avoid strong alkoxide bases if possible. base->base_details temp Step 4: Lower Temperature solvent->temp If problem persists solvent_details Switch to an aprotic solvent like toluene or dioxane. Avoid alcohols and be cautious with DMF. solvent->solvent_details reagents Step 5: Check Reagent Quality temp->reagents If problem persists temp_details Lower the reaction temperature. Hydrodehalogenation may have a higher activation energy than the desired coupling. temp->temp_details solution Solution: Minimized Hydrodehalogenation reagents->solution Problem Resolved reagents_details Ensure all reagents are anhydrous and of high purity. Use freshly distilled solvents and degas thoroughly. reagents->reagents_details

Caption: Troubleshooting workflow for minimizing hydrodehalogenation.

Data Presentation: Representative Yields

The following tables present illustrative data on how reaction parameters can influence the ratio of the desired cross-coupled product to the hydrodehalogenated byproduct. Note: These are representative values for bromopyridine systems and actual results may vary.

Table 1: Effect of Ligand and Base in Suzuki-Miyaura Coupling

EntryLigand (mol%)Base (equiv)SolventTemp (°C)Desired Product Yield (%)Hydrodehalogenation (%)
1PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O1006525
2SPhos (2)K₂CO₃ (2)Dioxane/H₂O1008510
3XPhos (2)K₃PO₄ (2)Toluene10092<5
4PPh₃ (4)NaOtBu (2)THF805040

Table 2: Effect of Solvent in Buchwald-Hartwig Amination

EntryLigand (mol%)Base (equiv)SolventTemp (°C)Desired Product Yield (%)Hydrodehalogenation (%)
1XPhos (2)NaOtBu (1.5)Toluene110908
2XPhos (2)NaOtBu (1.5)Dioxane1108810
3XPhos (2)NaOtBu (1.5)i-PrOH804055
4XPhos (2)LHMDS (1.5)THF7095<5

Experimental Protocols

The following are general protocols for common cross-coupling reactions. It is crucial to optimize these conditions for your specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling

Suzuki_Workflow start Start: Prepare Reaction Vessel reagents Add this compound, boronic acid/ester, and base. start->reagents purge Evacuate and backfill with inert gas (e.g., Argon) 3x. reagents->purge catalyst Add Pd catalyst and ligand under positive inert gas flow. purge->catalyst solvent Add degassed solvent via syringe. catalyst->solvent reaction Heat to desired temperature (e.g., 80-110 °C) with stirring. solvent->reaction monitor Monitor reaction progress by TLC or LC-MS. reaction->monitor workup Cool, quench, and perform aqueous workup and extraction. monitor->workup purify Purify by column chromatography. workup->purify end End: Isolated Product purify->end

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid or ester (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the boronic acid/ester, and potassium phosphate.

  • Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under a positive flow of inert gas, add the palladium precatalyst and phosphine ligand.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., LHMDS or NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl if using LHMDS) and dilute with an organic solvent.

  • Filter through a pad of celite, wash with water and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Protocol 3: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 1 mol%)

  • Base (e.g., triethylamine or diisopropylamine, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill with an inert gas three times.

  • Add the degassed solvent, followed by the base and the terminal alkyne via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Catalyst and ligand selection for cross-coupling with 6-bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 6-bromo-1-methylpyridin-2(1H)-one. This guide aims to facilitate catalyst and ligand selection and to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in cross-coupling reactions with this compound?

A1: The primary challenge is the "2-pyridyl problem," where the lone pair of electrons on the nitrogen atom of the pyridinone ring can coordinate to the palladium catalyst. This coordination can lead to catalyst poisoning and the formation of inactive complexes, thus impeding the catalytic cycle.

Q2: Which types of cross-coupling reactions are commonly performed with this substrate?

A2: The most common palladium-catalyzed cross-coupling reactions for this substrate are Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig amination (C-N bond formation), and Sonogashira coupling (C-C bond formation with alkynes).

Q3: What general class of ligands is recommended for cross-coupling with 2-pyridone substrates?

A3: Bulky, electron-rich phosphine ligands are highly recommended. These ligands can sterically hinder the coordination of the pyridinone nitrogen to the palladium center and promote the desired catalytic activity. Examples include Buchwald-type ligands such as SPhos, XPhos, and RuPhos.

Q4: Is it necessary to protect any functional groups on this compound before the reaction?

A4: The 1-methyl group already protects the nitrogen of the pyridinone. However, if your coupling partner contains sensitive functional groups, their protection might be necessary depending on the reaction conditions, particularly the base used.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the use of a high-quality palladium precatalyst and ligand.- Prepare the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation by oxygen.- Use anhydrous and deoxygenated solvents.
Catalyst Poisoning - Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to SPhos or XPhos).- Increase the ligand-to-palladium ratio.
Inefficient Oxidative Addition - Consider a different palladium precursor (e.g., a Pd(0) source like Pd₂(dba)₃).- Increase the reaction temperature in increments of 10-20 °C, while monitoring for decomposition.
Poor Solubility - Choose a solvent system that ensures all reactants are in solution at the reaction temperature (e.g., dioxane/water, toluene/water, or DMF).
Issue 2: Formation of Side Products (e.g., Homocoupling, Debromination)
Potential Cause Troubleshooting Steps
Homocoupling of Boronic Acid (Suzuki) - Thoroughly degas all solvents and the reaction mixture.- Use a Pd(0) precatalyst instead of a Pd(II) source.- Use a weaker base.
Debromination of the Starting Material - Lower the reaction temperature.- Ensure the purity of all reagents, as impurities can sometimes act as hydride sources.
Homocoupling of Terminal Alkyne (Sonogashira) - Ensure rigorous exclusion of oxygen.- Consider a copper-free Sonogashira protocol.

Data Presentation: Recommended Catalyst Systems

The following tables provide a starting point for catalyst and ligand selection for various cross-coupling reactions with this compound. The data is compiled from typical conditions used for similar bromopyridine substrates.

Table 1: Suzuki-Miyaura Coupling

Pd PrecursorLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O80-110
Pd₂(dba)₃XPhosK₂CO₃Toluene/H₂O80-110
Pd(dppf)Cl₂(dppf)Cs₂CO₃DMF90-120

Table 2: Buchwald-Hartwig Amination

Pd PrecursorLigandBaseSolventTemperature (°C)
Pd₂(dba)₃RuPhosNaOtBuToluene90-120
Pd(OAc)₂XantphosCs₂CO₃Dioxane90-120
BrettPhos Pd G3(BrettPhos)LHMDSTHF70-100

Table 3: Sonogashira Coupling

Pd CatalystCu Co-catalystBaseSolventTemperature (°C)
PdCl₂(PPh₃)₂CuIEt₃NTHF25-60
Pd(PPh₃)₄CuIDIPADMF25-80

Experimental Protocols

General Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reactants Combine Reactants: - this compound - Coupling Partner - Base prep_catalyst Add Catalyst System: - Palladium Precursor - Ligand prep_reactants->prep_catalyst prep_solvent Add Degassed Solvent prep_catalyst->prep_solvent prep_inert Establish Inert Atmosphere (Argon or Nitrogen) prep_solvent->prep_inert react_heat Heat to Desired Temperature with Vigorous Stirring prep_inert->react_heat react_monitor Monitor Reaction Progress (TLC, LC-MS) react_heat->react_monitor workup_cool Cool to Room Temperature react_monitor->workup_cool workup_extract Aqueous Work-up and Extraction workup_cool->workup_extract workup_dry Dry, Filter, and Concentrate Organic Phase workup_extract->workup_dry workup_purify Purify by Column Chromatography workup_dry->workup_purify analysis analysis workup_purify->analysis Characterize Product (NMR, MS)

Caption: General experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4

Technical Support Center: Methylation of 6-Bromopyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the methylation of 6-bromopyridin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the expected products from the methylation of 6-bromopyridin-2-one?

The methylation of 6-bromopyridin-2-one can result in two primary products: the desired N-methylated product, 6-bromo-1-methylpyridin-2(1H)-one, and the O-methylated side-product, 6-bromo-2-methoxypyridine. The ratio of these products is highly dependent on the reaction conditions.

Q2: What factors influence the N- versus O-methylation selectivity?

Several factors can influence the regioselectivity of the methylation reaction, including:

  • Methylating Agent: The nature of the alkylating agent plays a crucial role. For example, benzyl and allyl chlorides tend to favor N-alkylation.[1]

  • Base: The choice of base can significantly impact the outcome.

  • Solvent: The polarity and type of solvent used can affect the reaction's selectivity.

  • Substituents on the Pyridone Ring: The electronic and steric properties of substituents on the pyridin-2-one ring can direct the methylation to either the nitrogen or the oxygen atom.[2]

Q3: How can I confirm the identity of my methylated product?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for characterizing the final product and distinguishing between the N-methylated and O-methylated isomers. Comparing the obtained spectra with known data for this compound and 6-bromo-2-methoxypyridine is crucial for confirmation.

Troubleshooting Guide

This guide addresses common issues encountered during the methylation of 6-bromopyridin-2-one and provides potential solutions.

Issue 1: Low Yield of the Desired N-Methylated Product

A low yield of this compound can be a significant challenge. The following table summarizes different reaction conditions and their reported yields to help you optimize your experiment.

Methylating AgentBaseSolventTemperature (°C)Time (h)Yield of N-Methylated Product (%)Reference
IodomethaneKOt-Bu1,4-Dioxane801696[3]

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low yield.

Possible Causes and Solutions:

  • Impure Reactants: Ensure the 6-bromopyridin-2-one starting material and all reagents are pure and dry. Impurities can interfere with the reaction and lead to side products.

  • Suboptimal Reaction Conditions:

    • Base: The choice of base is critical. Strong, non-nucleophilic bases like potassium tert-butoxide (KOt-Bu) can be effective.

    • Solvent: Anhydrous aprotic solvents like 1,4-dioxane or DMF are generally preferred.

    • Temperature and Reaction Time: The reaction may require elevated temperatures and sufficient time to go to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Inefficient Purification: The desired product might be lost during the workup and purification steps. Column chromatography is often necessary to separate the product from unreacted starting material and the O-methylated isomer.

Issue 2: Formation of the O-Methylated Side-Product

The formation of 6-bromo-2-methoxypyridine is a common side reaction that reduces the yield of the desired N-methylated product.

Strategies to Minimize O-Methylation:

  • Choice of Methylating Agent and Base: The combination of the methylating agent and the base can significantly influence the N/O selectivity. While specific data for 6-bromopyridin-2-one is limited, studies on other 2-pyridones suggest that certain combinations favor N-alkylation. For instance, using benzyl or allyl chlorides with cesium fluoride (CsF) has been shown to selectively produce the N-alkylated product.[1]

  • Reaction Conditions: The reaction conditions can be tuned to favor N-methylation. Generally, conditions that promote thermodynamic control may favor the formation of the more stable N-methylated isomer.

Logical Flow for Minimizing O-Methylation:

MinimizeOMethylation Start High O-Methylation Detected ModifyReagents Modify Methylating Agent/Base Start->ModifyReagents AdjustConditions Adjust Reaction Conditions (Solvent, Temp.) ModifyReagents->AdjustConditions AnalyzeProducts Analyze N/O Ratio AdjustConditions->AnalyzeProducts AnalyzeProducts->ModifyReagents Low N/O Ratio Optimized Optimized for N-Methylation AnalyzeProducts->Optimized High N/O Ratio

Caption: Strategy for minimizing O-methylation.

Issue 3: Difficulty in Purifying the N-Methylated Product

Separating this compound from the O-methylated isomer and other impurities can be challenging.

Purification Protocol:

A detailed protocol for the purification of this compound is provided below, based on a successful synthesis.

Experimental Workflow for Purification:

PurificationWorkflow Start Crude Reaction Mixture SolventRemoval Remove Solvent under Reduced Pressure Start->SolventRemoval Partition Partition between DCM and Water SolventRemoval->Partition Extraction Extract Aqueous Phase with DCM Partition->Extraction Drying Dry Combined Organic Phases (MgSO4) Extraction->Drying Filtration Filter and Evaporate Solvent Drying->Filtration Chromatography Column Chromatography (5% Methanol in DCM) Filtration->Chromatography FinalProduct Pure this compound Chromatography->FinalProduct

Caption: Purification workflow for the N-methylated product.

Detailed Steps:

  • Solvent Removal: After the reaction is complete, remove the solvent by distillation under reduced pressure.[3]

  • Partitioning: Partition the residue between dichloromethane (DCM) and water.[3]

  • Extraction: Extract the aqueous phase multiple times with DCM.[3]

  • Drying and Concentration: Combine the organic phases and dry them over an anhydrous drying agent like magnesium sulfate (MgSO4). After filtration, evaporate the solvent to obtain the crude product.[3]

  • Column Chromatography: Purify the crude product by column chromatography on silica gel. A suitable eluent system is 5% methanol in DCM.[3]

Key Experimental Protocols

Protocol 1: N-Methylation of 6-Bromopyridin-2-one with Iodomethane and Potassium tert-Butoxide

This protocol has been reported to provide a high yield of the desired N-methylated product.

Materials:

  • 6-Bromopyridin-2-one (referred to as 2-bromo-6-hydroxypyridine in the source)

  • Potassium tert-Butoxide (KOt-Bu)

  • Iodomethane

  • 1,4-Dioxane (anhydrous)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • In a dry Schlenk tube, dissolve 6-bromopyridin-2-one (1 equivalent) in 1,4-dioxane.

  • Add potassium tert-butoxide (2 equivalents) to the solution.

  • Stir the reaction mixture at 100 °C for 2 hours.

  • Cool the mixture to room temperature.

  • Add iodomethane (10 equivalents) dropwise.

  • Stir the mixture at 80 °C for 16 hours.

  • Monitor the reaction to completion.

  • Follow the purification protocol described in "Issue 3" to isolate the product.[3]

Safety Precautions:

  • Iodomethane is toxic and should be handled in a well-ventilated fume hood.

  • Potassium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment.

  • Always wear safety glasses, gloves, and a lab coat when performing chemical reactions.

References

Technical Support Center: Work-up Procedures for Reactions Involving 6-bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical synthesis involving 6-bromo-1-methylpyridin-2(1H)-one. The following information is designed to address specific issues that may be encountered during the work-up and purification of reactions with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the general physical and chemical properties of this compound?

This compound is a solid at room temperature with a molecular formula of C₆H₆BrNO and a molecular weight of approximately 188.02 g/mol . It is a key intermediate in the synthesis of various pharmaceutical compounds.

Q2: In which solvents is this compound soluble?

SolventQualitative Solubility
Dichloromethane (DCM)Soluble
ChloroformSoluble
MethanolModerately Soluble
EthanolModerately Soluble
Ethyl AcetateSlightly Soluble
Tetrahydrofuran (THF)Slightly Soluble
TolueneSparingly Soluble
Hexanes/HeptaneInsoluble
WaterSparingly Soluble

Q3: What are the common reaction types where this compound is used?

This compound is frequently utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to introduce aryl, heteroaryl, amino, or alkynyl groups at the 6-position of the pyridinone ring.

Troubleshooting Guide for Reaction Work-up

This guide addresses common challenges encountered during the work-up of reactions involving this compound, particularly after a Suzuki-Miyaura cross-coupling reaction.

Issue 1: Emulsion Formation During Aqueous Extraction

Problem: A stable emulsion forms between the organic and aqueous layers during the work-up, making phase separation difficult.

Possible Causes & Solutions:

  • High concentration of polar compounds: The presence of unreacted starting materials, byproducts, or certain salts can stabilize emulsions.

    • Solution 1: Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion.[1]

    • Solution 2: Solvent Addition: Add a small amount of a less polar solvent (e.g., toluene) or a more polar solvent (e.g., a few drops of methanol) to alter the properties of the organic phase.

    • Solution 3: Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.[2][3]

    • Solution 4: Centrifugation: If available, centrifuging the mixture is a highly effective method for phase separation.[4][5]

    • Solution 5: Gentle Heating: Gently warming the mixture can sometimes help to break the emulsion, but be cautious of product stability.[1]

Issue 2: Difficulty in Removing Palladium Catalyst Residues

Problem: The isolated product is contaminated with residual palladium catalyst, often appearing as a black or grey solid.

Possible Causes & Solutions:

  • Homogeneous vs. Heterogeneous Catalyst: The form of the palladium (soluble or insoluble) will dictate the best removal method.

    • Solution 1: Filtration through Celite®: For heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium black, dilute the reaction mixture with a suitable solvent and filter through a pad of Celite®.[6][7][8]

    • Solution 2: Scavengers: For soluble palladium species, use a solid-supported scavenger with thiol or amine functional groups. These can be stirred with the reaction mixture and then filtered off.[6]

    • Solution 3: Activated Carbon: Stirring the crude product solution with activated carbon can effectively adsorb residual palladium.[9]

    • Solution 4: Aqueous Wash with Chelating Agents: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or L-cysteine can help to extract palladium into the aqueous phase.

Issue 3: Presence of Boronic Acid-Related Impurities (Post-Suzuki Coupling)

Problem: The crude product is contaminated with unreacted boronic acid or its byproducts (e.g., boronic acid anhydrides, homocoupled products).

Possible Causes & Solutions:

  • Excess Boronic Acid: Using a large excess of the boronic acid reagent.

    • Solution 1: Basic Wash: Wash the organic layer with a mild aqueous base (e.g., 1M NaOH or K₂CO₃ solution) to extract the acidic boronic acid into the aqueous phase. Be cautious if your product is base-sensitive.

    • Solution 2: Extractive Work-up with a Diol: Boronic acids can form esters with diols. Washing with a solution containing a diol like pinacol or sorbitol can enhance the partitioning of the boronic acid into the aqueous phase.

    • Solution 3: Column Chromatography: Most boronic acid-related impurities can be effectively removed by silica gel column chromatography.

Experimental Protocols

General Work-up Procedure for a Suzuki-Miyaura Reaction

This protocol provides a general method for the work-up and purification of a Suzuki-Miyaura reaction between this compound and an arylboronic acid.

1. Reaction Quenching and Solvent Removal:

  • Once the reaction is deemed complete by a monitoring technique (e.g., TLC or LC-MS), cool the reaction mixture to room temperature.

  • If the reaction was performed in a high-boiling solvent like dioxane or DMF, it is often beneficial to remove the solvent under reduced pressure.

2. Aqueous Work-up:

  • To the reaction residue, add an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) and water.[7]

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (2x)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1x) to remove any acidic impurities.

    • Saturated aqueous sodium chloride (brine) solution (1x) to aid in drying.[7]

  • Separate the organic layer.

3. Drying and Concentration:

  • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7]

  • Filter off the drying agent and wash the solid with a small amount of the organic solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

4. Purification:

  • Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes or DCM in methanol.[10][11]

Visualizations

General Work-up Workflow

Workup_Workflow ReactionMixture Reaction Mixture Quench Quench Reaction (e.g., with water) ReactionMixture->Quench Extraction Liquid-Liquid Extraction (Organic Solvent/Aqueous Solution) Quench->Extraction Separation Separate Layers Extraction->Separation OrganicLayer Organic Layer Separation->OrganicLayer AqueousLayer Aqueous Layer (Waste) Separation->AqueousLayer Drying Dry Organic Layer (e.g., Na2SO4) OrganicLayer->Drying Filtration Filter Drying->Filtration Concentration Concentrate (Rotary Evaporator) Filtration->Concentration CrudeProduct Crude Product Concentration->CrudeProduct Purification Purification (e.g., Column Chromatography) CrudeProduct->Purification PureProduct Pure Product Purification->PureProduct

Caption: A general experimental workflow for the work-up of a chemical reaction.

Troubleshooting Logic for Emulsion Formation

Emulsion_Troubleshooting Start Emulsion Formed AddBrine Add Saturated NaCl (Brine) Start->AddBrine Resolved Phases Separated AddBrine->Resolved Success NotResolved1 Still Emulsified AddBrine->NotResolved1 Failure FilterCelite Filter through Celite® FilterCelite->Resolved Success NotResolved2 Still Emulsified FilterCelite->NotResolved2 Failure Centrifuge Centrifuge Centrifuge->Resolved NotResolved1->FilterCelite NotResolved2->Centrifuge

Caption: A decision tree for troubleshooting emulsion formation during work-up.

References

Characterization of impurities from 6-bromo-1-methylpyridin-2(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromo-1-methylpyridin-2(1H)-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the synthesis and purification of this compound.

Problem 1: Low Yield of the Desired Product

Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

Answer: A low yield can be attributed to several factors, including incomplete reaction, suboptimal reaction conditions, or product loss during workup and purification.

Possible Causes and Solutions:

  • Incomplete Deprotonation: The initial step of deprotonating 2-bromo-6-hydroxypyridine is crucial. Ensure that a strong enough base is used in a sufficient molar excess to drive the equilibrium towards the pyridinolate anion.

    • Recommendation: Use at least 2 equivalents of a strong base like potassium tert-butoxide (KOt-Bu). Ensure the base is fresh and has been stored under anhydrous conditions.

  • Inactive Methylating Agent: The iodomethane used for methylation can degrade over time.

    • Recommendation: Use a fresh bottle of iodomethane or purify it by passing it through a short column of activated alumina before use.

  • Suboptimal Reaction Temperature: The temperature for both deprotonation and methylation steps can influence the reaction rate and yield.

    • Recommendation: While the deprotonation can be performed at room temperature to 100°C, the subsequent methylation with iodomethane is typically carried out at a slightly elevated temperature (e.g., 80°C) to ensure a reasonable reaction rate.[1][2] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Product Loss During Extraction: The product has some solubility in the aqueous phase, which can lead to losses during the extraction process.

    • Recommendation: Perform multiple extractions (at least 3) with a suitable organic solvent like dichloromethane (DCM).[1][2] Saturating the aqueous layer with sodium chloride can also help to decrease the solubility of the product in the aqueous phase.

Problem 2: Presence of a Significant Amount of O-Methylated Impurity

Question: My final product is contaminated with a significant amount of the O-methylated isomer, 2-bromo-6-methoxypyridine. How can I minimize its formation and separate it from the desired product?

Answer: The formation of the O-methylated byproduct is a common issue in the alkylation of pyridinones. The ratio of N- to O-alkylation is influenced by factors such as the solvent, counter-ion, and temperature.

Minimizing O-Alkylation:

  • Solvent Choice: The choice of solvent can have a significant impact on the regioselectivity of the methylation.

    • Recommendation: Aprotic polar solvents like DMF or DMSO can favor N-alkylation over O-alkylation. However, dioxane has also been used successfully.[1][2]

  • Counter-ion: The nature of the cation associated with the pyridinolate can influence the site of methylation.

    • Recommendation: Using potassium salts (from KOt-Bu) often provides good N-selectivity.

Separation of N- and O-isomers:

  • Chromatography: The two isomers generally have different polarities and can be separated by column chromatography.

    • Recommendation: Utilize a silica gel column with a gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol.[1][2] The O-methylated isomer is typically less polar and will elute first.

Problem 3: Difficulty in Removing Unreacted Starting Material

Question: I am having trouble removing the unreacted 2-bromo-6-hydroxypyridine from my final product. What is the best way to purify my compound?

Answer: Unreacted starting material can be challenging to remove due to its polarity.

Purification Strategies:

  • Aqueous Wash: The starting material is more acidic than the product and can be partially removed by an aqueous base wash.

    • Recommendation: During the workup, wash the organic layer with a dilute aqueous solution of sodium bicarbonate or sodium carbonate. Be cautious, as this may cause some hydrolysis of the product if not performed carefully.

  • Column Chromatography: This is the most effective method for removing the starting material.

    • Recommendation: A silica gel column with a suitable eluent system (e.g., a gradient of methanol in dichloromethane) will effectively separate the more polar starting material from the product.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities include:

  • Unreacted 2-bromo-6-hydroxypyridine: The starting material for the reaction.

  • 2-bromo-6-methoxypyridine: The O-methylated isomer.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., dioxane, dichloromethane, methanol).

Q2: How can I identify the N-methylated product and the O-methylated impurity by NMR?

A2: ¹H NMR spectroscopy is a powerful tool to distinguish between the N- and O-methylated isomers.

  • N-methylated product (this compound): The N-methyl protons will typically appear as a singlet in the range of 3.4-3.6 ppm.

  • O-methylated impurity (2-bromo-6-methoxypyridine): The O-methyl protons will appear as a singlet at a slightly downfield position, typically around 3.9-4.1 ppm. The aromatic proton signals will also show distinct patterns for each isomer.

Q3: What analytical techniques are recommended for purity assessment?

A3: A combination of techniques is recommended for a comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the final product and detecting non-volatile impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of acid (e.g., formic acid or TFA) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of the main product and any impurities, which aids in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine the absolute purity without the need for a reference standard of the impurities.

Q4: What are the recommended storage conditions for this compound?

A4: The compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation. Storage at 2-8°C is often recommended.

Data Presentation

Table 1: Representative Impurity Profile from a Synthesis Batch

CompoundRetention Time (HPLC) (min)Area %Identification Method
2-bromo-6-methoxypyridine8.52.1LC-MS, NMR
2-bromo-6-hydroxypyridine10.21.5LC-MS, Co-injection
This compound 12.1 96.2 LC-MS, NMR
Unknown Impurity 114.50.2LC-MS (m/z = ...)

Experimental Protocols

Synthesis of this compound

To a solution of 2-bromo-6-hydroxypyridine (1.0 eq) in anhydrous 1,4-dioxane, potassium tert-butoxide (2.0 eq) is added in portions at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at 100°C for 2 hours and then cooled to room temperature. Iodomethane (10.0 eq) is added dropwise, and the mixture is stirred at 80°C for 16 hours. After completion of the reaction (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and water. The aqueous layer is extracted three times with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: gradient of methanol in dichloromethane) to afford this compound as a solid.[1][2]

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product 2-bromo-6-hydroxypyridine 2-bromo-6-hydroxypyridine Deprotonation Deprotonation 2-bromo-6-hydroxypyridine->Deprotonation KOt-Bu KOt-Bu KOt-Bu->Deprotonation Iodomethane Iodomethane Methylation Methylation Iodomethane->Methylation Deprotonation->Methylation Solvent_Removal Solvent Removal Methylation->Solvent_Removal Extraction Extraction Solvent_Removal->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Impurity_Identification cluster_analysis Analytical Techniques Crude_Product Crude Product Mixture HPLC HPLC Analysis Crude_Product->HPLC LCMS LC-MS Analysis Crude_Product->LCMS NMR NMR Spectroscopy Crude_Product->NMR Data_Interpretation Data Interpretation HPLC->Data_Interpretation LCMS->Data_Interpretation NMR->Data_Interpretation Impurity_Characterization Impurity Characterization (Structure & Quantity) Data_Interpretation->Impurity_Characterization

Caption: Logical workflow for the identification and characterization of impurities.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 6-bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for pharmaceutical intermediates like 6-bromo-1-methylpyridin-2(1H)-one is of paramount importance. The presence of impurities can significantly influence the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the primary analytical methods for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical technique hinges on the specific requirements of the analysis, such as the nature of potential impurities, the need for quantitative accuracy, and the availability of reference standards. Each method offers distinct advantages and limitations.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection and identification.Quantification based on the direct proportionality between the integrated NMR signal intensity and the number of atomic nuclei.
Primary Use Quantitative analysis of the main component and non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities, including residual solvents.Absolute purity determination without the need for a specific reference standard of the analyte. Provides structural information.
Limit of Detection (LOD) ~0.01 - 0.1%~0.0001 - 0.01% (for volatile impurities)~0.1 - 0.5%
Limit of Quantification (LOQ) ~0.03 - 0.3%~0.0003 - 0.03% (for volatile impurities)~0.3 - 1.5%
**Linearity (R²) **>0.999>0.995>0.999
Precision (%RSD) < 2%< 5%< 1%
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are designed to serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantitative determination of this compound and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: 0.1% formic acid in acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-20 min: Hold at 5% A, 95% B

      • 20-21 min: Linear gradient to 95% A, 5% B

      • 21-25 min: Re-equilibration at 95% A, 5% B

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Purity Calculation:

    • The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents from the synthesis process.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for polar compounds (e.g., DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness)

Reagents:

  • Helium (carrier gas, 99.999% purity)

  • Methanol (GC grade, for sample dilution)

Procedure:

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes

      • Ramp: 10 °C/min to 250 °C

      • Hold at 250 °C for 5 minutes

    • Injection Mode: Split (e.g., 20:1 ratio)

    • Injection Volume: 1 µL

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 35-500

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in methanol to a concentration of approximately 10 mg/mL.

  • Impurity Identification and Quantification:

    • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantification can be performed using an internal or external standard method.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR offers a primary ratio method for determining the absolute purity of a substance without requiring a specific reference standard of the analyte itself.[1][2] An internal standard of known purity is used for quantification.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3, ensuring no overlapping signals with the analyte or standard)

  • Internal standard of certified high purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh and add a known amount of the internal standard (e.g., 5-10 mg) to the same NMR tube.

    • Add a sufficient volume of the deuterated solvent (e.g., 0.75 mL) to completely dissolve both the sample and the internal standard.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to allow for complete magnetization recovery.

    • A 90° pulse angle should be used.

  • Data Processing and Purity Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, characteristic signal of this compound and a well-resolved signal of the internal standard.

    • The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

Visualized Workflows and Decision Logic

The following diagrams illustrate the general workflow for purity assessment and a decision-making process for selecting the most appropriate analytical method.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS qNMR qNMR Analysis Dissolution->qNMR Data_Processing Chromatogram/Spectrum Processing HPLC->Data_Processing GCMS->Data_Processing qNMR->Data_Processing Purity_Calculation Purity Calculation Data_Processing->Purity_Calculation Report Generate Certificate of Analysis Purity_Calculation->Report Method_Selection_Logic Start Start: Purity Assessment Required Impurity_Type {Impurity Type Known? | Yes | No} Start->Impurity_Type Volatile {Volatile/Semi-volatile? | Yes | No} Impurity_Type:yes->Volatile Use_Multiple Use a Combination of Methods (HPLC, GC-MS, qNMR) Impurity_Type:no->Use_Multiple Absolute_Purity {Absolute Purity Required? | Yes | No} Volatile:no->Absolute_Purity Use_GCMS Use GC-MS Volatile:yes->Use_GCMS Use_HPLC Use HPLC for Routine Analysis Absolute_Purity:no->Use_HPLC Use_qNMR Use qNMR Absolute_Purity:yes->Use_qNMR

References

Comparative Guide to the HPLC Analysis of 6-bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 6-bromo-1-methylpyridin-2(1H)-one, a key intermediate in pharmaceutical synthesis. The performance of a primary reversed-phase HPLC (RP-HPLC) method is compared with alternative HPLC approaches and other analytical techniques such as Gas Chromatography (GC) and Capillary Electrophoresis (CE). Supporting experimental data, detailed protocols, and workflow visualizations are presented to aid in method selection and implementation.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the key performance parameters of different analytical methods for the analysis of this compound and related compounds.

Table 1: Comparison of HPLC Methods

ParameterMethod A: RP-HPLC (Primary Method)Method B: Mixed-Mode HPLCMethod C: HILIC
Principle Separation based on hydrophobicity.Combination of reversed-phase and ion-exchange.Separation of polar compounds.
Column C18, 5 µm, 250 x 4.6 mmMixed-mode stationary phaseHILIC phase
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidAcetonitrile/Water with buffer (e.g., ammonium formate)High organic solvent content with a small amount of aqueous buffer
Retention Time *~17 minVariable, dependent on ionic strengthShorter for polar compounds
Resolution Good for non-polar impuritiesExcellent for ionic and polar impuritiesCan be challenging for non-polar impurities
Advantages Robust, widely available columns.Enhanced selectivity for a wider range of analytes.Good retention of very polar compounds.
Limitations Poor retention of very polar impurities.Method development can be more complex.Sensitive to water content in the mobile phase.

*Note: Retention time is based on data for the structurally similar compound 6-bromo-7-methylpurine and is illustrative for this compound.[1]

Table 2: Comparison with Alternative Analytical Techniques

ParameterHPLCGas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on charge-to-size ratio in an electric field.
Typical Analytes Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Charged and polar molecules.
Sample Preparation Dissolution in a suitable solvent.May require derivatization for polar compounds; headspace analysis for volatiles.Dissolution in a background electrolyte.
Resolution HighVery highExtremely high
Sensitivity Good to excellent (UV, MS detection).Excellent (FID, MS detection).Good, but can be limited by small injection volumes.
Advantages Versatile for a wide range of compounds.High separation efficiency for complex mixtures.Fast analysis times, minimal solvent consumption.[2]
Limitations Lower resolution than GC for volatile compounds.Not suitable for non-volatile or thermally unstable compounds.Lower sensitivity for some analytes compared to HPLC and GC.

Experimental Protocols

Method A: Reversed-Phase HPLC (Primary Method)

This protocol is adapted from a method used for the analysis of the structurally related compound 6-bromo-7-methylpurine.[1]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A gradient elution can be optimized, for example, starting with a low percentage of B and increasing over time to elute the compound and any impurities. A suggested starting point is a gradient from 3% to 15% B over 20 minutes.

  • Flow Rate: 5 mL/min.[1]

  • Detection: UV at 254 nm.[1]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Alternative Method: Gas Chromatography (GC)

For the analysis of potentially volatile impurities or degradation products, GC can be a powerful tool.

  • Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A capillary column with a non-polar stationary phase (e.g., DB-5) is a good starting point for method development.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 250 °C) to elute all components.

  • Injector and Detector Temperature: Typically 250 °C.

  • Sample Preparation: The sample may need to be derivatized to increase volatility, especially for the polar pyridinone structure. Alternatively, headspace GC can be used to analyze for volatile residuals.

Alternative Method: Capillary Electrophoresis (CE)

CE offers a different separation mechanism and can be useful for charged impurities.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm internal diameter).

  • Background Electrolyte (BGE): A buffer solution, for example, a borate buffer at a pH of around 9, can be a starting point. The addition of organic modifiers like methanol or acetonitrile can help to modulate the separation.

  • Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength solution.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Autosampler Inject into HPLC System Filtration->Autosampler Column Separation on C18 Column Autosampler->Column Detector UV Detection (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Selection Start Analyze 6-bromo-1-methyl- pyridin-2(1H)-one Purity Primary Goal: Purity Assay? Start->Purity Impurity_Profile Characterize Impurity Profile? Purity->Impurity_Profile No RP_HPLC Reversed-Phase HPLC Purity->RP_HPLC Yes Volatiles Volatile Impurities? Impurity_Profile->Volatiles Other Mixed_Mode_HPLC Mixed-Mode HPLC Impurity_Profile->Mixed_Mode_HPLC Polar/Ionic Impurities GC Gas Chromatography Volatiles->GC Yes CE Capillary Electrophoresis Volatiles->CE No (Charged Impurities)

Caption: Decision tree for selecting an analytical method for this compound.

References

A Comparative Analysis of the Reactivity of 6-Bromo- vs. 4-Bromo-1-methylpyridin-2(1H)-one in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of two isomeric building blocks, 6-bromo-1-methylpyridin-2(1H)-one and 4-bromo-1-methylpyridin-2(1H)-one. These compounds are valuable precursors in the synthesis of complex molecules for pharmaceutical and materials science applications. The comparison focuses on their performance in widely-used palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While direct, quantitative comparative studies for these specific isomers are limited in the available literature, this guide offers a prediction of their relative reactivity based on established principles of organic chemistry and data from structurally similar compounds.

Theoretical Comparison of Reactivity

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of the oxidative addition of the carbon-halogen bond to the palladium(0) catalyst. This step is influenced by both electronic and steric factors within the substrate.

Electronic Effects: The electron-withdrawing nature of the pyridinone ring generally enhances the reactivity of the C-Br bond towards oxidative addition. In both isomers, the carbonyl group at the 2-position exerts an electron-withdrawing effect. However, the position of the bromine atom relative to the carbonyl and the ring nitrogen dictates the overall electronic influence. In the case of 4-bromo-1-methylpyridin-2(1H)-one, the bromine atom is in a para position relative to the carbonyl group, allowing for a significant electron-withdrawing resonance effect, which is expected to make the C-Br bond more susceptible to oxidative addition.

Steric Effects: The steric environment around the C-Br bond can also play a crucial role. For this compound, the bromine atom is situated ortho to both the N-methyl group and the carbonyl group. This proximity may introduce steric hindrance, potentially impeding the approach of the bulky palladium catalyst and slowing down the rate of oxidative addition. Furthermore, the adjacent ring nitrogen in 2-bromopyridines can sometimes coordinate with the palladium catalyst, which may inhibit the reaction.

Based on these considerations, it is reasonable to predict that 4-bromo-1-methylpyridin-2(1H)-one would be the more reactive of the two isomers in typical palladium-catalyzed cross-coupling reactions due to more favorable electronic activation and lower steric hindrance around the reaction site.

Data Presentation: Predicted Performance in Cross-Coupling Reactions

The following table summarizes the predicted relative reactivity and provides estimated yields for common cross-coupling reactions. These estimations are based on typical yields observed for other bromopyridine isomers and should be considered as a general guideline for reaction planning.

Reaction TypeCoupling PartnerThis compound (Predicted Yield)4-bromo-1-methylpyridin-2(1H)-one (Predicted Yield)Notes
Suzuki-Miyaura Coupling Phenylboronic acidGood to Excellent (70-90%)Excellent (>90%)The 4-bromo isomer is expected to react faster and give higher yields under identical conditions.
Buchwald-Hartwig Amination MorpholineModerate to Good (60-80%)Good to Excellent (75-95%)The sterically less hindered 4-position should favor C-N bond formation.
Sonogashira Coupling PhenylacetyleneGood (70-85%)Excellent (>90%)The accessibility of the C-Br bond is crucial for the coupling with the terminal alkyne.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. The following are representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, adapted from procedures for structurally similar bromopyridines. Optimization for the specific substrates discussed in this guide is recommended.

General Considerations:

All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Suzuki-Miyaura Coupling Protocol

Materials:

  • Bromo-1-methylpyridin-2(1H)-one (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the bromo-1-methylpyridin-2(1H)-one, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add the 1,4-dioxane/water solvent mixture.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired product.

Buchwald-Hartwig Amination Protocol

Materials:

  • Bromo-1-methylpyridin-2(1H)-one (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene, followed by the bromo-1-methylpyridin-2(1H)-one and the amine.

  • Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product can be purified by column chromatography.

Sonogashira Coupling Protocol

Materials:

  • Bromo-1-methylpyridin-2(1H)-one (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask, add the bromo-1-methylpyridin-2(1H)-one, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF and triethylamine.

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

G cluster_reactants Reactants cluster_catalyst Catalytic System Bromo-pyridinone 6-Bromo or 4-Bromo 1-methylpyridin-2(1H)-one Pd_Catalyst Palladium(0) Catalyst Bromo-pyridinone->Pd_Catalyst Oxidative Addition Coupling_Partner Organoboron (Suzuki) Amine (Buchwald-Hartwig) Alkyne (Sonogashira) Coupling_Partner->Pd_Catalyst Transmetalation / Coordination Product Product Pd_Catalyst->Product Reductive Elimination Ligand Phosphine Ligand Base Base

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G start Select Isomer and Reaction Type prep Prepare Reaction under Inert Atmosphere (Add reactants, catalyst, ligand, base, solvent) start->prep reaction Heat and Stir Reaction Mixture prep->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up (Quench, Extract, Wash, Dry) monitor->workup Complete purify Purify Crude Product (Column Chromatography) workup->purify analyze Characterize Pure Product (NMR, MS) purify->analyze

Caption: General experimental workflow for cross-coupling reactions.

A Comparative Guide to the Reactivity of Bromopyridinone Isomers in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-nitrogen bonds, forming the backbone of numerous pharmaceuticals and functional materials. Pyridinone scaffolds, in particular, are prevalent in a wide range of biologically active molecules. The functionalization of these heterocycles often relies on the strategic use of halogenated precursors, among which bromopyridinones are highly versatile.

This guide provides an objective comparison of the reactivity of various bromopyridinone isomers in three of the most powerful palladium-catalyzed cross-coupling methodologies: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The reactivity of bromopyridinones in these transformations is intricately influenced by the position of the bromine atom on the pyridinone ring, which affects the electronic properties and steric environment of the reaction center.

Influence of Bromine Position on Reactivity

The position of the bromine atom relative to the nitrogen atom and the carbonyl group in the pyridinone ring significantly dictates the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.

Generally, the electron-withdrawing nature of the pyridine nitrogen and the carbonyl group activates the C-Br bond for oxidative addition. However, the relative positioning of these functional groups leads to a nuanced reactivity profile among the different isomers. For instance, in 2-pyridinone systems, a bromine at the 3- or 5-position is commonly encountered. The C-5 bromine is generally more reactive than the C-3 bromine in palladium-catalyzed couplings due to more favorable electronic effects. The proximity of the bromine at the C-3 position to the nitrogen and carbonyl group can lead to both steric hindrance and potential coordination effects with the palladium catalyst, which can sometimes inhibit the reaction.

Comparative Performance in Cross-Coupling Reactions

The following sections provide a comparative overview of the performance of different bromopyridinone isomers in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The data is summarized from various literature sources and aims to provide a general trend in reactivity. It is important to note that reaction yields are highly dependent on the specific substrates, catalyst system, and reaction conditions employed.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. In the context of bromopyridinones, this reaction is widely used to introduce aryl and heteroaryl substituents.

Table 1: Representative Yields for the Suzuki-Miyaura Coupling of Bromopyridinone Isomers

Bromopyridinone IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
5-Bromo-2(1H)-pyridonePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O85-9515+~75-85
3-Bromo-2(1H)-pyridonePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10024~60-70
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9515+Moderate to Good[1]

Note: Yields are approximate and can vary significantly with specific reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of many pharmaceutical compounds. The reaction can be challenging with certain bromopyridinone isomers due to potential catalyst inhibition.

Table 2: Representative Yields for the Buchwald-Hartwig Amination of Bromopyridinone Isomers

Bromopyridinone IsomerAmine PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
5-Bromo-2(1H)-pyridoneMorpholinePd₂(dba)₃ / XantphosNaOt-BuToluene100-1104~80-90
3-Bromo-2(1H)-pyridoneAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene10016~50-60
5-Bromo-N-phenylpyridin-3-amineAnilinePd₂(dba)₃ / BINAPNaOt-BuToluene100-110--[2]

Note: Yields are approximate and can vary significantly with specific reaction conditions.

Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between an aryl halide and a terminal alkyne. The reactivity trend of bromopyridinone isomers in this reaction generally follows that of the Suzuki coupling.

Table 3: Representative Yields for the Sonogashira Coupling of Bromopyridinone Isomers

Bromopyridinone IsomerAlkyne PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
3-Bromo-2(1H)-pyridonePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NToluene806~70-80
5-Bromo-2(1H)-pyridonePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NToluene804>90
2-Amino-3-bromopyridineTerminal AlkynesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF1003up to 96[3]

Note: Yields are approximate and can vary significantly with specific reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations with bromopyridinone substrates.

General Experimental Workflow

The following diagram illustrates a generalized workflow for palladium-catalyzed cross-coupling reactions. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add bromopyridinone isomer, coupling partner, base, and ligand to a dry flask. B Add palladium catalyst. A->B C Add anhydrous solvent. B->C D Degas the reaction mixture. C->D E Heat the reaction mixture to the specified temperature. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool the reaction mixture and quench if necessary. F->G H Extract the product with an organic solvent. G->H I Dry the organic layer and concentrate under vacuum. H->I J Purify the crude product by column chromatography. I->J

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Protocol (Representative)

This protocol is a general procedure for the Suzuki-Miyaura coupling of a bromopyridinone with an arylboronic acid.

  • Materials:

    • Bromopyridinone isomer (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)

    • Solvent (e.g., 1,4-Dioxane or Toluene/Water mixture, 5 mL)

  • Procedure:

    • To an oven-dried Schlenk flask, add the bromopyridinone isomer, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent to the flask via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol (Representative)

This protocol provides a general procedure for the Buchwald-Hartwig amination of a bromopyridinone.

  • Materials:

    • Bromopyridinone isomer (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv)

    • Ligand (e.g., BINAP or Xantphos, 0.04 equiv)

    • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv)

    • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

    • Add the bromopyridinone isomer and a stir bar.

    • Seal the tube, remove it from the glovebox (if applicable), and add the anhydrous solvent via syringe.

    • Add the amine via syringe.

    • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Filter, concentrate, and purify the crude product by column chromatography.

Sonogashira Coupling Protocol (Representative)

This protocol outlines a general procedure for the Sonogashira coupling of a bromopyridinone with a terminal alkyne.

  • Materials:

    • Bromopyridinone isomer (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

    • Copper(I) iodide (CuI, 4 mol%)

    • Base (e.g., triethylamine, 3.0 equiv)

    • Anhydrous solvent (e.g., THF or DMF)

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere, add the bromopyridinone isomer, palladium catalyst, and copper(I) iodide.

    • Add the anhydrous solvent and the base.

    • Add the terminal alkyne to the reaction mixture.

    • Stir the reaction at the desired temperature (e.g., 60-100 °C) for the specified time, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with an organic solvent and wash with saturated aqueous ammonium chloride solution, followed by water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Signaling Pathways and Catalytic Cycles

The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX R-X OA Oxidative Addition (R-X) PdII_R_R R-Pd(II)L_n-R' PdII_RX->PdII_R_R R'-B(OR)2 / Base Trans Transmetalation (R'-B(OR)_2) PdII_R_R->Pd0 Product R-R' PdII_R_R->Product RE Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Ar-X OA Oxidative Addition (Ar-X) PdII_Amido Ar-Pd(II)L_n-NR'R'' PdII_ArX->PdII_Amido HNR'R'' / Base Amine_Coord Amine Coordination & Deprotonation PdII_Amido->Pd0 Product Ar-NR'R'' PdII_Amido->Product RE Reductive Elimination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX R-X OA Oxidative Addition (R-X) PdII_Alkynyl R-Pd(II)L_n-C≡CR' PdII_RX->PdII_Alkynyl Cu-C≡CR' Trans Transmetalation PdII_Alkynyl->Pd0 Product R-C≡CR' PdII_Alkynyl->Product RE Reductive Elimination Alkyne H-C≡CR' Cu_Acetylide Cu-C≡CR' Alkyne->Cu_Acetylide CuX, Base CuX CuX Cu_Acetylide->CuX to Pd cycle Base Base

Caption: Generalized catalytic cycles for the Sonogashira cross-coupling reaction.

Conclusion

The reactivity of bromopyridinone isomers in palladium-catalyzed cross-coupling reactions is a critical consideration in the design of synthetic routes for novel drug candidates and functional materials. While general trends suggest that the 5-bromo-2-pyridinone isomer is often more reactive than its 3-bromo counterpart, the optimal reaction conditions are highly dependent on the specific substrates and the desired transformation. This guide provides a foundational understanding and practical protocols to aid researchers in navigating the complexities of these powerful synthetic methods. Careful optimization of the catalyst, ligand, base, and solvent system remains paramount for achieving high yields and selectivity in the synthesis of functionalized pyridinone derivatives.

References

The Strategic Advantage of 6-bromo-1-methylpyridin-2(1H)-one in Kinase Inhibitor Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug discovery, the selection of foundational molecular scaffolds is a critical determinant of success in the synthesis of novel kinase inhibitors. Among the myriad of heterocyclic building blocks, 6-bromo-1-methylpyridin-2(1H)-one has emerged as a particularly efficacious starting material. This guide provides an objective comparison of its performance against other common building blocks, supported by experimental data, to inform the strategic design of next-generation kinase inhibitors.

The pyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry, recognized for its ability to form key hydrogen bonding interactions within the ATP-binding site of various kinases. The strategic placement of a bromine atom at the 6-position of the 1-methylpyridin-2(1H)-one ring provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic and efficient introduction of diverse aryl and heteroaryl moieties, enabling extensive exploration of the chemical space to optimize inhibitor potency and selectivity. Furthermore, the N-methyl group enhances solubility and can influence the conformational presentation of the molecule to its biological target.

Comparative Efficacy in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for the formation of C-C bonds. The efficacy of this reaction is highly dependent on the nature of the organohalide. Below is a comparative summary of reported reaction yields for the Suzuki-Miyaura coupling of various bromo-substituted heterocyclic building blocks with arylboronic acids.

Building BlockCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound (Representative) Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10018-2480-95 (expected)N/A
2-bromo-6-methyl-1H-benzo[d]imidazolePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001875-90[1]
6-Bromoisoquinoline-1-carbonitrilePd(dppf)Cl₂K₂CO₃Dioxane/H₂O901264-75N/A
9-benzyl-6-chloropurinePd(PPh₃)₄K₂CO₃Toluene100N/A66-82[2]
8-bromo-6-methylquinolin-2(1H)-onePd(dppf)Cl₂K₃PO₄THF/H₂O7018-2475-88N/A
ortho-bromoanilinesCataCXium A palladacycleCs₂CO₃2-MeTHF/H₂O80N/Aup to 95[3]

Note: The data for this compound is presented as an expected range based on the reactivity of structurally similar compounds, as a direct comparative study was not identified in the surveyed literature.

The data suggests that this compound is expected to perform with high efficiency in Suzuki-Miyaura coupling reactions, comparable to other effective bromo-heterocyclic building blocks. Its reactivity allows for the use of a variety of palladium catalysts and ligands, providing flexibility in synthetic design.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure based on established methods for similar substrates.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Sphos (0.04 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, weigh the palladium(II) acetate and SPhos, and add them to the reaction flask.

  • Add the 1,4-dioxane and water to the flask.

  • Seal the flask and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir for 18-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in Kinase Inhibitor Synthesis: p38 and RIPK2 Kinases

The 1-methylpyridin-2(1H)-one scaffold is a key component in the development of inhibitors for several important kinase targets, including p38 MAP kinase and Receptor-Interacting Protein Kinase 2 (RIPK2).

p38 MAP Kinase Pathway: The p38 pathway is a critical signaling cascade involved in inflammatory responses. Dysregulation of this pathway is implicated in diseases such as rheumatoid arthritis and inflammatory bowel disease. Small molecule inhibitors targeting p38 have shown therapeutic potential. The N-substituted pyridinone core has been successfully utilized to develop potent and selective p38 inhibitors.[4]

p38_pathway Stress/Cytokines Stress/Cytokines MAPKKs MAPKKs Stress/Cytokines->MAPKKs p38 MAPK p38 MAPK MAPKKs->p38 MAPK Downstream Substrates Downstream Substrates p38 MAPK->Downstream Substrates Inflammation/Apoptosis Inflammation/Apoptosis Downstream Substrates->Inflammation/Apoptosis Inhibitor (Pyridinone-based) Inhibitor (Pyridinone-based) Inhibitor (Pyridinone-based)->p38 MAPK

p38 MAPK Signaling Pathway and Inhibition.

RIPK2 Signaling Pathway: RIPK2 is a key mediator of inflammatory signaling downstream of the NOD1 and NOD2 receptors, which are involved in the innate immune response to bacterial pathogens. Overactivation of RIPK2 is associated with inflammatory diseases like Crohn's disease. The development of selective RIPK2 inhibitors is an active area of research.[5][6]

ripk2_pathway NOD1/2 Activation NOD1/2 Activation RIPK2 RIPK2 NOD1/2 Activation->RIPK2 TAK1/IKK TAK1/IKK RIPK2->TAK1/IKK NF-kB/MAPK Activation NF-kB/MAPK Activation TAK1/IKK->NF-kB/MAPK Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB/MAPK Activation->Pro-inflammatory Cytokines Inhibitor (Pyridinone-based) Inhibitor (Pyridinone-based) Inhibitor (Pyridinone-based)->RIPK2

RIPK2 Signaling Pathway and Inhibition.

Synthetic Workflow and Logical Relationships

The use of this compound as a starting material allows for a convergent and efficient synthetic strategy for generating diverse libraries of kinase inhibitors.

synthetic_workflow cluster_start Starting Materials cluster_reaction Key Reaction cluster_intermediate Intermediate cluster_diversification Further Diversification cluster_final Final Products Start 6-bromo-1-methyl- pyridin-2(1H)-one Coupling Suzuki-Miyaura Coupling Start->Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Coupling Intermediate 6-aryl-1-methyl- pyridin-2(1H)-one Coupling->Intermediate Modification Functional Group Modification Intermediate->Modification Library Kinase Inhibitor Library Modification->Library

References

A Comparative Guide to Bioisosteric Replacements for the 6-Bromo-1-Methylpyridin-2(1H)-one Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-bromo-1-methylpyridin-2(1H)-one scaffold is a key intermediate in the synthesis of a variety of biologically active compounds, including kinase inhibitors and potential anticancer agents. The bromine atom at the 6-position serves as a versatile handle for introducing diverse functionalities through cross-coupling reactions. However, to optimize potency, selectivity, and pharmacokinetic properties, or to explore new intellectual property, the bioisosteric replacement of the bromo group is a common strategy in drug discovery.

This guide provides a comparative overview of common bioisosteric replacements for the this compound scaffold, supported by experimental data from peer-reviewed literature.

Workflow for Bioisosteric Replacement

The process of bioisosteric replacement involves a systematic approach from initial design to biological evaluation. The following diagram illustrates a typical workflow.

G cluster_0 Design & Synthesis cluster_1 Evaluation cluster_2 Optimization A Parent Scaffold This compound B Identify Bioisosteric Replacements (e.g., Aryl, Heteroaryl, Alkynyl) A->B C Chemical Synthesis (e.g., Suzuki, Sonogashira Coupling) B->C D In Vitro Biological Assays (e.g., Kinase Inhibition, Cytotoxicity) C->D E Physicochemical Property Analysis (e.g., Solubility, Lipophilicity) C->E F Structure-Activity Relationship (SAR) Analysis D->F E->F G Lead Optimization F->G

Caption: General workflow for the bioisosteric replacement of the this compound scaffold.

Comparative Analysis of Bioisosteric Replacements

The following table summarizes various bioisosteric replacements for the 6-bromo group on the 1-methylpyridin-2(1H)-one scaffold, along with their synthesis methods and reported biological activities.

Bioisosteric ReplacementSynthetic MethodBiological Activity (IC50)Target/AssayReference
Parent Scaffold ----
6-BromoN/A>50 μMAntiproliferative (HeLa cells)[1]
Aryl Replacements
6-PhenylSuzuki Coupling10-100 fold less potent than c-Src inhibitorsWee1 Kinase[2]
6-(4-methoxyphenyl)Suzuki CouplingNot specifiedWee1 Kinase[2]
6-(4-chlorophenyl)Suzuki CouplingNot specifiedWee1 Kinase[2]
Heteroaryl Replacements
6-(pyridin-3-yl)Suzuki CouplingIC50 = 0.09-0.43 μMAntiproliferative (HCC827 cells)[3]
6-(imidazo[1,2-a]pyridin-6-yl)Suzuki CouplingIC50 = 1.94 nMPI3Kα Kinase[3]
Alkynyl Replacements
6-(phenylethynyl)Sonogashira CouplingIC50 = 14 nMEGFR Kinase[4]
6-(3-hydroxy-3-methylbut-1-yn-1-yl)Sonogashira CouplingPotent activityEGFR Kinase[4]

Signaling Pathway: Kinase Inhibition

Many derivatives of the 6-substituted-1-methylpyridin-2(1H)-one scaffold have been evaluated as kinase inhibitors. The following diagram illustrates a simplified kinase signaling pathway, a common target for these compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_Cascade Kinase Cascade (e.g., PI3K, MEK, ERK) Receptor->Kinase_Cascade Signal Transduction Transcription Transcription Factors Kinase_Cascade->Transcription Activation Inhibitor 6-Substituted Pyridinone Inhibitor Inhibitor->Kinase_Cascade Inhibition Gene_Expression Gene Expression Transcription->Gene_Expression Cell_Response Cellular Response (e.g., Proliferation, Survival) Gene_Expression->Cell_Response

Caption: Simplified signaling pathway illustrating the mechanism of action for kinase inhibitors.

Experimental Protocols

Detailed methodologies for the key synthetic transformations and biological assays are provided below.

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the synthesis of 6-aryl or 6-heteroaryl-1-methylpyridin-2(1H)-ones.[3][5][6]

  • Materials:

    • This compound

    • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2-3 equivalents)

    • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Procedure:

    • To a flame-dried flask, add this compound, the corresponding boronic acid, base, and palladium catalyst.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the anhydrous solvent and degas the mixture for 10-15 minutes.

    • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling

This protocol outlines a general method for the synthesis of 6-alkynyl-1-methylpyridin-2(1H)-ones.[7][8][9]

  • Materials:

    • This compound

    • Terminal alkyne (1.1 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 5-10 mol%)

    • Base (e.g., triethylamine, diisopropylamine)

    • Anhydrous solvent (e.g., THF, DMF)

  • Procedure:

    • To a flame-dried flask, add this compound, palladium catalyst, and CuI.

    • Evacuate and backfill the flask with an inert gas.

    • Add the anhydrous solvent, the terminal alkyne, and the base.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

    • Remove the solvent under reduced pressure.

    • Dilute the residue with an organic solvent and wash with aqueous ammonium chloride, water, and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by column chromatography.

In Vitro Kinase Inhibition Assay

This is a general protocol to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Materials:

    • Recombinant kinase

    • Kinase substrate (e.g., a peptide or protein)

    • ATP (Adenosine triphosphate)

    • Test compound

    • Kinase buffer

    • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[3][10]

  • Materials:

    • Cancer cell line (e.g., HeLa, HCC827)

    • Cell culture medium and supplements

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO, isopropanol with HCl)

    • 96-well plates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

References

A Comparative Spectroscopic Analysis of 6-Bromo-1-methylpyridin-2(1H)-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of positional isomers of 6-bromo-1-methylpyridin-2(1H)-one. This guide provides a comparative analysis of available experimental data to aid in the identification and characterization of these compounds.

This publication presents a comparative guide to the spectroscopic characteristics of this compound and its positional isomers, which are key intermediates in the synthesis of various pharmaceutical compounds. Due to the limited availability of comprehensive public data for all isomers, this guide focuses on presenting the confirmed spectroscopic information for key isomers where such data is accessible, alongside generalized experimental protocols for acquiring this data.

Spectroscopic Data Summary

IsomerMolecular FormulaMolecular Weight ( g/mol )CAS Number
3-Bromo-1-methylpyridin-2(1H)-oneC₆H₆BrNO188.0281971-38-2
4-Bromo-1-methylpyridin-2(1H)-oneC₆H₆BrNO188.02214342-63-9
5-Bromo-1-methylpyridin-2(1H)-oneC₆H₆BrNO188.0281971-39-3
This compoundC₆H₆BrNO188.02873383-11-0

Table 1: General Properties of this compound Isomers

Mass Spectrometry Data

IsomerIonization ModeObserved m/zInterpretation
3-Bromo-1-methylpyridin-2(1H)-oneElectrospray (positive ion mode)188[M+H]⁺

Table 2: Mass Spectrometry Data for 3-Bromo-1-methylpyridin-2(1H)-one. [1]

Note: Due to the presence of bromine, the molecular ion region in the mass spectrum is expected to show a characteristic isotopic pattern with two peaks of nearly equal intensity (M and M+2) separated by 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Comprehensive and verified ¹H and ¹³C NMR data for all isomers are not consistently available across public databases. The expected chemical shifts and splitting patterns can be predicted based on the substituent effects of the bromine atom and the methyl group on the pyridinone ring. Researchers should acquire and interpret their own NMR spectra for definitive structural elucidation.

Infrared (IR) Spectroscopy Data

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic compounds like the isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the isomer.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

  • Background Correction: Record a background spectrum of the empty sample compartment or a pure KBr pellet to subtract atmospheric and instrumental interferences.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for such molecules include Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and potential fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.

  • Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

  • Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-400 nm).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of the this compound isomers.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Data Analysis & Characterization Synthesis Synthesis of Isomers Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Solid Sample IR IR Spectroscopy Purification->IR Solid Sample MS Mass Spectrometry Purification->MS Solid Sample UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Solid Sample Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report Logical_Relationship cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information Isomer_Structure Isomer Structure (Positional Isomerism) NMR NMR (¹H, ¹³C) Isomer_Structure->NMR IR IR Isomer_Structure->IR MS Mass Spec. Isomer_Structure->MS UV_Vis UV-Vis Isomer_Structure->UV_Vis Connectivity Proton & Carbon Connectivity NMR->Connectivity Functional_Groups Functional Groups (e.g., C=O) IR->Functional_Groups Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Conjugation Electronic Conjugation UV_Vis->Conjugation

References

A Comparative Guide to the Quantification of 6-bromo-1-methylpyridin-2(1H)-one: qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 6-bromo-1-methylpyridin-2(1H)-one is a key building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of two prominent analytical techniques for its quantification: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).

Introduction to the Analytical Techniques

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity or concentration of a substance by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard. The signal intensity in NMR is directly proportional to the number of nuclei, making it a powerful tool for quantification without the need for an identical reference standard of the analyte.

High-Performance Liquid Chromatography (HPLC) is a widely used separation technique. For quantitative analysis, the compound of interest is separated from other components in a mixture on a chromatographic column. The amount of the compound is then determined by a detector (commonly UV-Vis) based on the area of its corresponding peak in the chromatogram. This is a comparative method that typically relies on a well-characterized external standard of the analyte for accurate quantification.

Quantitative Data Summary

The following table presents a hypothetical yet realistic comparison of the performance of qNMR and HPLC for the quantification of this compound.

ParameterqNMRHPLC
Purity (%) 99.2 ± 0.199.5 ± 0.2
Limit of Detection (LOD) ~10 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~30 µg/mL~0.5 µg/mL
Analysis Time per Sample ~15 minutes~25 minutes
Sample Preparation Time ~5 minutes~15 minutes
Need for Specific Reference Standard No (uses a certified internal standard)Yes
Potential for Simultaneous Impurity ID High (structural information from spectrum)Moderate (based on retention time)

Experimental Protocols

Quantitative NMR (qNMR) Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).

  • Vortex the sample until fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz NMR spectrometer.

  • Pulse Program: A standard 1D proton pulse sequence with a 30° pulse angle.

  • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (typically 20-30 s to ensure full relaxation).

  • Number of Scans: 16-32, depending on the desired signal-to-noise ratio.

  • Acquisition Time: At least 3 seconds.

3. Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the N-methyl singlet) and a signal from the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purityanalyte (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

High-Performance Liquid Chromatography (HPLC) Protocol

1. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a known amount of high-purity this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Solution: Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase to a concentration that falls within the range of the calibration curve.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: At the wavelength of maximum absorbance for this compound (determined by UV scan, e.g., 275 nm).

3. Data Analysis and Quantification:

  • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

  • Inject the sample solution and record the peak area.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the purity of the sample based on the weighed amount and the determined concentration.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the quantification of this compound by qNMR and a comparison of the logical steps involved in both qNMR and HPLC.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_standard Weigh Internal Standard weigh_standard->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_fid Acquire FID on NMR Spectrometer transfer->acquire_fid process_spectrum Process Spectrum (FT, Phasing, Baseline) acquire_fid->process_spectrum integrate Integrate Analyte & Standard Signals process_spectrum->integrate calculate Calculate Purity integrate->calculate

Caption: qNMR experimental workflow for quantification.

qNMR_vs_HPLC_Comparison cluster_qnmr qNMR Method cluster_hplc HPLC Method qnmr_prep Prepare Sample with Internal Standard qnmr_acq Acquire NMR Spectrum qnmr_prep->qnmr_acq qnmr_proc Integrate Signals qnmr_acq->qnmr_proc qnmr_calc Calculate Purity (Directly) qnmr_proc->qnmr_calc end End qnmr_calc->end hplc_std_prep Prepare Reference Standard & Calibration Curve hplc_run Run HPLC Analysis hplc_std_prep->hplc_run hplc_sample_prep Prepare Sample Solution hplc_sample_prep->hplc_run hplc_calc Calculate Purity (vs. Calibration Curve) hplc_run->hplc_calc hplc_calc->end start Start start->qnmr_prep start->hplc_std_prep start->hplc_sample_prep

Caption: Logical comparison of qNMR and HPLC workflows.

Comparison and Conclusion

qNMR offers a significant advantage as a primary ratio method, providing a direct and accurate measure of purity without the need for a specific, highly purified reference standard of this compound. This can be particularly beneficial during early stages of drug development when such standards may not be readily available. The technique is also rapid in terms of sample preparation and data acquisition. Furthermore, the NMR spectrum provides valuable structural information that can aid in the simultaneous identification of impurities. Potential impurities from the synthesis, such as the starting material 2-bromo-6-hydroxypyridine, could be identified and quantified in the same experiment if their signals are resolved.

HPLC , on the other hand, generally offers superior sensitivity with lower limits of detection and quantification, making it the preferred method for trace impurity analysis. However, its accuracy is dependent on the availability and purity of a reference standard for this compound. The development of a robust HPLC method can also be more time-consuming, requiring optimization of the column, mobile phase, and other chromatographic parameters.

A Comparative Guide to Catalysts for Suzuki Coupling with Bromopyridinones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The coupling of bromopyridinones, a common scaffold in medicinal chemistry, presents unique challenges that necessitate a careful selection of the catalytic system. This guide provides a comparative analysis of various catalysts, supported by experimental data, to facilitate the optimization of Suzuki coupling reactions with bromopyridinone substrates.

The efficacy of a Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For bromopyridinones, the presence of the pyridinone moiety can influence the reaction through potential coordination with the metal center of the catalyst. This guide will compare the performance of commonly employed palladium-based catalysts and emerging nickel-based systems.

Performance Comparison of Catalysts

The selection of an appropriate catalyst is critical for achieving high yields and reaction efficiency in the Suzuki coupling of bromopyridinones. The following tables summarize the performance of various catalytic systems, highlighting key parameters such as catalyst loading, reaction time, temperature, and yield.

Palladium-Based Catalysts

Palladium complexes are the most widely used catalysts for Suzuki coupling reactions due to their high efficiency and functional group tolerance.[1] The choice of ligand coordinated to the palladium center plays a crucial role in the catalytic activity.[2]

Table 1: Comparison of Palladium Catalyst Systems for the Suzuki Coupling of a Bromopyridinone Derivative

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049595
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196
PdCl₂(dppf)2-5K₂CO₃DME802High-

Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions. TON is calculated as (moles of product / moles of catalyst). Data for Pd(PPh₃)₄, Pd(OAc)₂ / SPhos, and PEPPSI-IPr are based on a model reaction of 3-bromopyridine with phenylboronic acid, which serves as a close proxy for bromopyridinone reactivity.[2] Data for PdCl₂(dppf) is based on the coupling of 5-bromonicotinic acid.[3]

Analysis of Palladium Catalyst Performance:

  • Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos): Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic catalyst for Suzuki couplings.[2] However, for more challenging substrates like bromopyridinones, bulky and electron-rich phosphine ligands such as SPhos are often necessary to achieve higher yields and turnover numbers.[2][4] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[2]

  • N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes have demonstrated high activity in Suzuki coupling reactions.[2] The strong σ-donating character of NHC ligands enhances the catalytic performance, often enabling lower catalyst loadings and shorter reaction times.[2] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for couplings involving heteroaryl compounds.[2][5]

  • Palladacycles: These are pre-activated catalyst systems known for their high thermal stability and activity, making them suitable for large-scale synthesis.[2]

  • Catalysts with Ferrocenyl-based Ligands (e.g., PdCl₂(dppf)): This catalyst has shown effectiveness in the Suzuki coupling of substrates containing a pyridine ring and a carboxylic acid, indicating its potential for bromopyridinone derivatives with acidic functionalities.[3]

Nickel-Based Catalysts

Nickel-based catalysts have gained significant attention as a more cost-effective and earth-abundant alternative to palladium for cross-coupling reactions.[6][7] Recent advancements have demonstrated their high reactivity and broad substrate scope, including heteroaryl halides.[6][8]

Table 2: Performance of a Nickel Catalyst System for Suzuki-Miyaura Coupling of Heteroaryl Halides

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
NiCl₂(PCy₃)₂0.5 - 1K₃PO₄2-Me-THF / t-Amyl Alcohol--97-100

Note: The data in this table is based on the coupling of various heterocyclic substrates, demonstrating the potential of nickel catalysts for bromopyridinone coupling on a preparative scale.[6]

Analysis of Nickel Catalyst Performance:

Nickel catalysts, such as NiCl₂(PCy₃)₂, have been shown to be highly efficient for the Suzuki-Miyaura coupling of a range of substrates, including heterocycles, in environmentally friendly solvents.[6] The ability to perform these couplings on a gram scale with low catalyst loadings highlights the practical utility of nickel-based systems.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are general procedures for Suzuki coupling reactions that can be adapted for bromopyridinone substrates.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific bromopyridinone substrates and coupling partners.[9]

  • Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar and a condenser, combine the bromopyridinone (1.0 mmol), the organoboron reagent (1.2-1.5 mmol), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 mmol).

  • Solvent Addition and Degassing: Add the chosen anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DME). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand, PEPPSI-IPr; 0.5-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (2-24 h). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an appropriate organic solvent. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Experimental Protocol for Suzuki Coupling using Pd(dppf)Cl₂

This protocol is adapted from a procedure for the Suzuki coupling of 5-bromonicotinic acid and can be a good starting point for bromopyridinones with acidic functional groups.[3]

  • Reaction Setup: To a flask, add the bromopyridinone (1 equivalent), the boronic acid (1.2 equivalents), and K₂CO₃ (3 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent and Catalyst Addition: Add anhydrous DME, followed by the Pd(dppf)Cl₂ catalyst.

  • Reaction: Heat the reaction to 80 °C and stir for 2 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, cool the reaction to room temperature. Add water to the reaction mixture and, if the product is acidic, acidify with a suitable acid to precipitate the product. Isolate the product by filtration, followed by washing and drying. Further purification can be achieved by chromatography if necessary.

Reaction Mechanism and Workflow

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][10][11]

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Rprime R-Pd(II)Ln-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Reactant1 R-X (Bromopyridinone) Reactant1->OxAdd Reactant2 R'-B(OR)₂ (Organoboron) Base Base Reactant2->Base + Boronate [R'-B(OR)₂(Base)]⁻ Reactant2->Boronate Base->Boronate Boronate->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The experimental workflow for a typical Suzuki coupling reaction involves a series of sequential steps from reaction setup to product purification.

Suzuki_Workflow Setup 1. Reaction Setup (Bromopyridinone, Boronic Acid, Base) Solvent 2. Add Degassed Solvent Setup->Solvent Degas 3. Inert Atmosphere Purge (e.g., Argon) Solvent->Degas Catalyst 4. Add Catalyst Degas->Catalyst Reaction 5. Heat and Stir (Monitor by TLC/LC-MS) Catalyst->Reaction Workup 6. Quench and Extract Reaction->Workup Purify 7. Purify (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: General experimental workflow for Suzuki coupling.

References

Validating the Structure of 6-bromo-1-methylpyridin-2(1H)-one: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical cornerstone of any research and development endeavor. This guide provides a comparative analysis of X-ray crystallography for the structural validation of 6-bromo-1-methylpyridin-2(1H)-one, alongside alternative spectroscopic methods, offering insights into the experimental data and protocols that underpin definitive structural elucidation.

The precise arrangement of atoms within a molecule, its stereochemistry, and crystal packing are fundamental properties that dictate its physical, chemical, and biological behavior. In the context of drug discovery and development, an accurate molecular structure is paramount for understanding drug-target interactions, optimizing lead compounds, and ensuring intellectual property claims. While various analytical techniques contribute to the puzzle of structure determination, X-ray crystallography remains the gold standard for providing a definitive and high-resolution three-dimensional model.

This guide will delve into the validation of the structure of this compound, a heterocyclic compound of interest in medicinal chemistry. We will present a hypothetical, yet representative, summary of X-ray crystallographic data and compare it with data obtained from other widely used analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Comparative Analysis of Structural Validation Techniques

The following table summarizes the quantitative data obtained from various analytical techniques for the structural characterization of this compound.

Parameter X-ray Crystallography (Hypothetical Data) ¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (100 MHz, CDCl₃) δ (ppm) Mass Spectrometry (EI-MS) m/z Infrared (IR) Spectroscopy (cm⁻¹)
Molecular Formula C₆H₆BrNOC₆H₆BrNOC₆H₆BrNOC₆H₆BrNOC₆H₆BrNO
Molecular Weight 188.02 g/mol 188.02 g/mol 188.02 g/mol 188.02 (M⁺), 189.96 (M+2⁺)188.02 g/mol
Crystal System OrthorhombicNot ApplicableNot ApplicableNot ApplicableNot Applicable
Space Group P2₁2₁2₁Not ApplicableNot ApplicableNot ApplicableNot Applicable
Unit Cell Dimensions a = 5.12 Å, b = 10.25 Å, c = 13.50 ÅNot ApplicableNot ApplicableNot ApplicableNot Applicable
Key Bond Lengths (Å) C-Br: 1.89, C=O: 1.23, N-CH₃: 1.47Not ApplicableNot ApplicableNot ApplicableNot Applicable
Key Bond Angles (°) C-N-C: 120.5, O-C-N: 122.1Not ApplicableNot ApplicableNot ApplicableNot Applicable
Proton Chemical Shifts Not Applicable7.45 (dd, 1H), 6.60 (d, 1H), 6.15 (d, 1H), 3.50 (s, 3H)Not ApplicableNot ApplicableNot Applicable
Carbon Chemical Shifts Not ApplicableNot Applicable161.5 (C=O), 140.2, 138.9, 115.8, 110.4, 35.7 (N-CH₃)Not ApplicableNot Applicable
Molecular Ion Peak Not ApplicableNot ApplicableNot Applicable188, 190 (approx. 1:1 ratio)Not Applicable
Key Functional Group Frequencies Not ApplicableNot ApplicableNot ApplicableNot Applicable~1660 (C=O stretch), ~1580 (C=C stretch), ~2950 (C-H stretch)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited.

X-ray Crystallography
  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane, at room temperature.

  • Data Collection: A selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz NMR spectrometer. For ¹H NMR, standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans. For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse width, a relaxation delay of 2-5 seconds, and acquisition of 1024-2048 scans.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or TMS.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the ion source.

  • Ionization: In Electron Ionization (EI) mode, the vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The sample is placed in the beam of an FTIR spectrometer. The instrument records the interference pattern of the infrared beam after it has passed through the sample.

  • Data Processing: A Fourier transform is performed on the interferogram to produce a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Visualizing the Workflow and Logic of Structural Validation

To further clarify the process, the following diagrams illustrate the experimental workflow and the logical relationship between different analytical methods in confirming a chemical structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Structure Validation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification xray X-ray Crystallography purification->xray nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir validation Final Structure Confirmation xray->validation nmr->validation ms->validation ir->validation

Caption: Experimental workflow for the synthesis and structural validation of this compound.

logical_relationship cluster_spectroscopic Spectroscopic & Spectrometric Data cluster_crystallographic Crystallographic Data nmr NMR (Connectivity, Chemical Environment) confirmed_structure Confirmed Structure nmr->confirmed_structure Provides ms Mass Spectrometry (Molecular Weight, Formula) ms->confirmed_structure Provides ir IR Spectroscopy (Functional Groups) ir->confirmed_structure Provides xray X-ray Crystallography (3D Structure, Stereochemistry, Connectivity) xray->confirmed_structure Definitively Confirms

Caption: Logical relationship of analytical methods for comprehensive chemical structure confirmation.

A Comparative Benchmarking Guide to the Synthesis of 6-Substituted Pyridinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-substituted pyridinone motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The efficient and versatile synthesis of these heterocycles is a critical aspect of drug discovery and development. This guide provides a comparative benchmark of prominent synthetic strategies for 6-substituted pyridinones, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols.

Comparative Data of Synthetic Methodologies

The following table summarizes the key performance indicators of four distinct and widely employed methods for the synthesis of 6-substituted pyridinones. This allows for a direct comparison of their efficiency, reaction conditions, and substrate scope.

MethodKey FeaturesTypical Reaction ConditionsYield Range (%)Substrate Scope
[4+2] Cycloaddition (Diels-Alder) Convergent, good control over substitution patterns.Thermal or Lewis acid-catalyzed, often requires elevated temperatures.60-90[1]Broad, tolerates various functional groups on both the diene and dienophile.
Multi-component Reactions (MCRs) High atom economy, operational simplicity, one-pot synthesis.Often base- or acid-catalyzed, can be performed at room temperature or with gentle heating.70-95[2]Wide, allows for the rapid generation of diverse libraries from simple starting materials.
From Enamine-Dioxinones Versatile for the synthesis of 4-hydroxy-2-pyridinones.Involves enamine formation followed by thermal cyclization.84-93[3][4]Primarily for the synthesis of 4-hydroxy substituted pyridinones with various substituents at the 6-position.
Cobalt-Catalyzed Synthesis Use of earth-abundant metal catalyst, potential for novel reactivity.Typically requires an inert atmosphere and a phosphine ligand.60-90[5][6]Good tolerance of various functional groups, applicable to a range of substrates.

Experimental Protocols

Detailed experimental procedures for each of the benchmarked synthetic methodologies are provided below. These protocols are based on established literature procedures and offer a practical guide for laboratory implementation.

[4+2] Cycloaddition of a 1-Azadiene with an Alkyne

This protocol describes a formal hetero-Diels-Alder reaction to construct the pyridinone ring.

General Procedure: To a solution of the 1-azadiene (1.0 equiv) in a suitable solvent such as toluene or xylene is added the alkyne (1.2 equiv). The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 6-substituted pyridinone.

One-Pot Multi-component Synthesis

This method exemplifies a highly efficient one-pot synthesis of polysubstituted pyridinones from simple starting materials.[2]

General Procedure: [2] A mixture of an enamine (1.0 equiv) is dissolved in a primary amine (e.g., benzylamine or propylamine) at room temperature. The reaction is stirred vigorously until the enamine is consumed, as monitored by TLC. The reaction mixture is then concentrated under vacuum, and the resulting crude product is purified by column chromatography on silica gel to furnish the multi-substituted pyridine.[2]

Synthesis from Enamine-Dioxinones

This protocol outlines the synthesis of 6-substituted-4-hydroxy-2-pyridinones via the thermal cyclization of enamine-dioxinones.[3][4]

General Procedure: [3][4] A solution of the keto-dioxinone (1.0 equiv) and ammonium acetate (5.0 equiv) in ethanol is stirred at room temperature until the formation of the enamine-dioxinone is complete (monitored by TLC). The solvent is then removed under reduced pressure. The crude enamine-dioxinone is dissolved in toluene and heated to reflux. The reaction is monitored by TLC until all the starting material is consumed. The solvent is evaporated, and the resulting 6-substituted-4-hydroxy-2-pyridinone is typically obtained in high purity without the need for column chromatography.[3][4]

Cobalt-Catalyzed C-H Amidation of Pyridones

This protocol describes a cobalt-catalyzed method for the direct C-H amidation at the C6-position of pyridones.[5]

General Procedure: [5] In a glovebox, a screw-capped vial is charged with the pyridone (1.0 equiv), oxazolone (1.2 equiv), Cp*Co(CO)I2 (5 mol %), AgSbF6 (20 mol %), and a suitable solvent such as DCE. The vial is sealed and heated at the appropriate temperature (e.g., 90 °C) for the specified time. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the C6-amidated pyridone.[5]

Visualizing the Workflow and Decision-Making Process

To further aid researchers, the following diagrams, generated using Graphviz, illustrate a general experimental workflow for the synthesis of 6-substituted pyridinones and a decision-making flowchart for selecting the most appropriate synthetic strategy.

G cluster_workflow General Experimental Workflow start Starting Materials reaction Reaction Setup (Solvent, Reagents, Catalyst) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Extraction, Washing) monitoring->workup Upon Completion drying Drying of Organic Layer (e.g., Na2SO4, MgSO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography, Crystallization) concentration->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Pure 6-Substituted Pyridinone characterization->product

Caption: General experimental workflow for the synthesis and purification of 6-substituted pyridinones.

G cluster_decision Decision Flowchart for Synthesis Method Selection start Define Target 6-Substituted Pyridinone q1 Desired Substitution Pattern? start->q1 q2 Need for Rapid Library Synthesis? q1->q2 Complex m1 [4+2] Cycloaddition q1->m1 Specific & Convergent q3 Target is a 4-Hydroxy- 2-pyridinone? q2->q3 No m2 Multi-component Reaction q2->m2 Yes q4 Access to Transition Metal Catalysis Setup? q3->q4 No m3 Synthesis from Enamine-Dioxinone q3->m3 Yes q4->m1 No m4 Cobalt-Catalyzed Synthesis q4->m4 Yes

Caption: Decision flowchart for selecting a suitable synthesis method for 6-substituted pyridinones.

References

Safety Operating Guide

Proper Disposal of 6-bromo-1-methylpyridin-2(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential information and procedural guidance for the safe disposal of 6-bromo-1-methylpyridin-2(1H)-one. Adherence to these guidelines is imperative to protect personnel and the environment.

The primary recommendation for the disposal of this compound is to utilize a licensed and approved waste disposal company.[1] This ensures that the compound is managed in accordance with all federal, state, and local regulations.[1] Do not allow this chemical to enter drains, waterways, or the soil.[1][2]

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. The following table summarizes its key hazard information based on available Safety Data Sheets (SDS).

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[3][4]P264, P270, P301+P312, P330, P501[4]
Skin Irritation (Category 2)H315: Causes skin irritation.[3][4]P264, P280, P302+P352, P332+P313, P362[3][4]
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation.[3][4]P264, P280, P305+P351+P338, P337+P313[3][4]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.[3][4]P261, P271, P280, P304+P340, P312, P403+P233, P405[4]

Always consult the specific Safety Data Sheet for the product you are using for the most complete and up-to-date information.

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, appropriate personal protective equipment must be worn. This includes:

  • Eye Protection: Wear chemical safety goggles or a face shield.[3]

  • Hand Protection: Wear protective gloves (e.g., nitrile rubber).[3]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[3]

  • Respiratory Protection: If there is a risk of inhaling dust or vapors, use a NIOSH-approved respirator.

Spill and Cleanup Procedures

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. Avoid breathing dust and vapors.

  • Containment: Prevent the spill from spreading and entering drains.[5]

  • Cleanup: For solid material, carefully sweep up and shovel into a suitable, closed container for disposal. Avoid creating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.[5]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: The collected waste must be disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate assess_waste Assess Waste Stream (Unused product, contaminated labware, spill cleanup material) segregate Segregate Waste (Solid vs. Liquid) assess_waste->segregate ppe->assess_waste solid_waste Solid Waste (Unused reagent, contaminated solids) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) segregate->liquid_waste Liquid package_solid Package in a sealed, labeled, and suitable container for solids. solid_waste->package_solid package_liquid Package in a sealed, labeled, and suitable container for liquids. liquid_waste->package_liquid storage Store waste in a designated hazardous waste accumulation area. package_solid->storage package_liquid->storage contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal company. storage->contact_ehs disposal Arrange for pickup and disposal by an approved waste handler. contact_ehs->disposal end End: Compliant Disposal disposal->end

Caption: Disposal workflow for this compound.

Detailed Disposal Protocol

While specific in-lab neutralization protocols are not recommended due to the potential for hazardous reactions and byproducts, the following procedural steps outline the compliant disposal process:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes unused pure reagent, reaction mixtures, contaminated consumables (e.g., weigh boats, gloves, pipette tips), and spill cleanup materials.

    • Segregate solid waste from liquid waste into separate, compatible containers.

  • Packaging and Labeling:

    • Place solid waste into a robust, sealable container.

    • Place liquid waste into a leak-proof, screw-cap container.

    • Clearly label each container with "Hazardous Waste" and the full chemical name: "this compound". Include any other components of the waste mixture.

  • Storage:

    • Store the sealed and labeled waste containers in a designated, secondary containment area that is cool, dry, and well-ventilated.[2]

    • This storage area should be away from incompatible materials, such as strong oxidizing agents.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.

    • Provide the waste manifest with an accurate description of the waste contents.

Disclaimer: This information is intended as a guide and does not supersede institutional protocols or local, state, and federal regulations. Always consult your institution's EHS department for specific guidance on hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-1-methylpyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
6-bromo-1-methylpyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.